molecular formula C12H8N2 B3023628 6-Phenylnicotinonitrile CAS No. 39065-54-8

6-Phenylnicotinonitrile

Cat. No.: B3023628
CAS No.: 39065-54-8
M. Wt: 180.2 g/mol
InChI Key: OSRYUVXCTNUGRM-UHFFFAOYSA-N
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Description

6-Phenylnicotinonitrile (CAS 39065-54-8) is an organic compound with the molecular formula C12H8N2 and an average mass of 180.210 g/mol . This compound features a pyridine ring core substituted with a phenyl group and a nitrile functional group, making it a valuable building block in materials science and chemical synthesis research. In applied research, phenylnicotinonitrile derivatives have demonstrated significant value as additives in dye-sensitized solar cells (DSSCs) . When incorporated into the electrolyte, these compounds act as effective passivation agents on the TiO2 surface, retarding charge recombination and leading to a notable increase in open-circuit voltage (V OC ) and overall cell efficiency . The mechanism is attributed to a negative shift of the TiO2 band edge and the creation of a surface dipole, which provides a more effective insulating barrier against triiodide ions . Furthermore, nicotinonitrile derivatives have been identified as high-performance green corrosion inhibitors for mild steel in acidic environments . Studies show that compounds like 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile and 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile achieve inhibition efficiencies over 95% at low concentrations by adsorbing onto the metal surface, forming a protective layer . Their molecular structure, rich in nitrogen heteroatoms and π-electrons, facilitates strong adsorption . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRYUVXCTNUGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503136
Record name 6-Phenylpyridine-3-carbonitrile
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Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39065-54-8
Record name 6-Phenyl-3-pyridinecarbonitrile
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Record name 6-Phenylpyridine-3-carbonitrile
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Record name 6-phenylpyridine-3-carbonitrile
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Foundational & Exploratory

Advanced Synthesis of Substituted 6-Phenylnicotinonitriles from Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Nicotinonitrile Scaffold

The synthesis of 6-phenylnicotinonitrile derivatives (specifically 2-amino-4,6-diaryl-3-cyanopyridines ) represents a cornerstone reaction in medicinal chemistry. This scaffold is not merely a structural curiosity; it is a pharmacophore of high value, exhibiting potent biological activities including:

  • Adenosine Receptor Antagonism: Critical for neurodegenerative disease research.

  • Anticancer Activity: Specifically as inhibitors of tubulin polymerization and antiproliferative agents against breast cancer lines (MCF-7).

  • Fluorescence: These molecules often exhibit solvatochromic fluorescence, making them viable candidates for biological sensing.

While the target molecule "this compound" (CAS 2942-59-8) implies a mono-substituted pyridine, the chalcone route inherently yields 4,6-disubstituted derivatives due to the conservation of the chalcone's carbon skeleton. This guide focuses on the synthesis of these 4,6-diaryl-2-amino-nicotinonitriles , the direct and most valuable products of chalcone cyclocondensation.

Scientific Integrity & Mechanism (The "Why")

The Chalcone Precursor

Chalcones (1,3-diaryl-2-propene-1-ones) serve as the electrophilic backbone.[1] Their


-unsaturated ketone functionality is susceptible to nucleophilic attack, making them ideal substrates for Michael addition.
The Reaction Pathway

The transformation of a chalcone to a nicotinonitrile involves a Four-Component Condensation (or a pseudo-three-component reaction if the chalcone is pre-synthesized).

Reagents:

  • Chalcone: Provides the C3-C4-C5-C6 framework.

  • Malononitrile (

    
    ):  Provides the C2 carbon, the C3-cyano group, and the nucleophilic carbon for the initial attack.
    
  • Ammonium Acetate (

    
    ):  Acts as the nitrogen source (
    
    
    
    ) and a weak acid/base buffer to catalyze the condensation.

Mechanistic Steps:

  • Michael Addition: The active methylene of malononitrile is deprotonated (often by the acetate ion or added base) and attacks the

    
    -carbon of the chalcone.
    
  • Enamine Formation: The carbonyl group of the Michael adduct condenses with ammonia (from

    
    ) to form an imine/enamine.
    
  • Cyclization: Intramolecular nucleophilic attack of the amino group onto the nitrile carbon (or the ester/nitrile moiety depending on the specific pathway, though usually, it involves ring closure via the malononitrile fragment).

  • Aromatization: The resulting dihydropyridine intermediate undergoes oxidative aromatization (often spontaneous via air oxidation or facilitated by the reaction conditions) to yield the stable pyridine ring.

Visualization: Reaction Workflow

The following diagram illustrates the mechanistic flow from Chalcone to the final Nicotinonitrile product.

Chalcone_to_Nicotinonitrile Chalcone Starting Material: Chalcone (1,3-Diarylprop-2-en-1-one) Michael_Adduct Intermediate 1: Michael Adduct Chalcone->Michael_Adduct Michael Addition (Base Cat.) Malononitrile Reagent A: Malononitrile Malononitrile->Michael_Adduct NH4OAc Reagent B: Ammonium Acetate (N-Source) Imine_Int Intermediate 2: Amino-Enone/Imine NH4OAc->Imine_Int Michael_Adduct->Imine_Int + NH3 (Condensation) Cyclized_Dihydro Intermediate 3: Dihydropyridine Imine_Int->Cyclized_Dihydro Cyclization (Intramolecular) Product Final Product: 2-Amino-4,6-Diaryl- nicotinonitrile Cyclized_Dihydro->Product Oxidative Aromatization

Caption: Mechanistic pathway for the conversion of Chalcones to 2-Amino-4,6-diaryl-nicotinonitriles via Michael addition and cyclocondensation.

Experimental Protocols

Method A: The Standard One-Pot Synthesis (High Reliability)

Best for: Initial screening, scaling up, and robust reproducibility.

Reagents:

  • Chalcone derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Acetate (8.0 mmol - Excess is critical)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst (Optional but recommended): Piperidine (drops) or NaOH pellets.

Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the specific chalcone in 10-15 mL of ethanol.

  • Addition: Add 1.0 mmol of malononitrile and 8.0 mmol of ammonium acetate.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
    C for EtOH) with vigorous stirring for 6–10 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot.

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents onto crushed ice (approx. 50g) with stirring.

  • Isolation: A solid precipitate should form immediately. Filter the solid under vacuum.

  • Purification: Wash the cake with cold water, then cold ethanol. Recrystallize from hot ethanol or DMF/Ethanol mixture to obtain pure crystals.

Expected Yield: 75–90%

Method B: Green Synthesis (Solvent-Free/Catalytic)

Best for: Environmental compliance, higher atom economy, and rapid synthesis.

Reagents:

  • Chalcone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Catalyst: NaOH (solid) or specific Nanocatalysts (e.g.,

    
    ).
    

Protocol (Grinding Method):

  • Mixing: Place the chalcone, malononitrile, and ammonium acetate in a clean mortar.

  • Grinding: Grind the mixture vigorously with a pestle. If using NaOH pellets (0.5 mmol), add them now.

  • Reaction: The mixture will likely become a paste or melt due to the exothermic nature and eutectic formation. Continue grinding for 10–20 minutes.

  • Work-up: Add cold water to the mortar to wash out inorganic salts. Filter the remaining solid.[2]

  • Purification: Recrystallize from ethanol.

Expected Yield: 85–95% (Often higher than solution phase due to concentration effects).

Critical Process Parameters (CPP) & Data

To ensure reproducibility, the following parameters must be controlled.

ParameterOptimal RangeImpact on Synthesis
Ammonium Acetate Ratio 5:1 to 8:1 (molar excess)Low ratios lead to incomplete cyclization or acyclic Michael adducts. Excess drives the equilibrium toward the imine.
Temperature Reflux (

C)
Lower temperatures favor the Michael adduct (intermediate) without cyclization.
Solvent Polarity High (EtOH, MeOH, DMF)Polar protic solvents stabilize the ionic intermediates (enolate/ammonium species).
Reaction Time 6 - 12 HoursOver-reaction can lead to oxidative degradation of the amino group.
Troubleshooting Guide
  • Issue: Oily Product / No Precipitate.

    • Cause: Incomplete cyclization or presence of unreacted chalcone.

    • Fix: Pour into ice water containing a small amount of HCl to neutralize excess ammonia, which may help precipitation. Recrystallize the oil from minimal hot ethanol.

  • Issue: Low Yield.

    • Cause: Loss of ammonia gas during reflux.

    • Fix: Ensure the condenser is efficient. Add fresh ammonium acetate halfway through the reflux.

  • Issue: Product is the Michael Adduct (Non-cyclized).

    • Cause: Insufficient heat or lack of ammonia source.

    • Fix: Increase temperature or switch to a sealed tube reaction to contain ammonia pressure.

References

  • Solankee, A., et al. (2004).[3][4] "Synthesis and studies of chalcones and their cyanopyridine derivatives." Indian Journal of Chemistry, 43B, 1580.[3]

  • Samir, B., et al. (2024).[4] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." Molecules, 29(8), 1789.

  • Bukhari, S. N. A., et al. (2013). "Review of Methods and Various Catalysts Used for Chalcone Synthesis." Mini-Reviews in Organic Chemistry, 10(1).

  • Prabawati, S. Y., et al. (2022).[3][5] "Green Synthesis of Several Chalcone Derivatives Using Grinding Technique." Advanced Engineering Science.

  • Farrokh, M., et al. (2025).[6] "Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2...". Polycyclic Aromatic Compounds.

Sources

An In-depth Technical Guide to the Chemical and Physical Properties of 6-Phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Phenylnicotinonitrile, a substituted pyridine derivative, stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and materials science. Its unique molecular architecture, featuring a phenyl group appended to the pyridine core and a reactive nitrile functionality, makes it a versatile building block for the synthesis of more complex molecular entities. This guide provides a comprehensive technical overview of the chemical and physical properties of this compound, offering insights into its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are pivotal for its application in synthetic chemistry and drug design.

Chemical Structure

The structure of this compound, with the systematic IUPAC name 6-phenylpyridine-3-carbonitrile, is defined by a phenyl ring attached to the 6-position of a pyridine ring, which is further substituted with a nitrile group at the 3-position.

G reactant1 6-Bromonicotinonitrile product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 Phenylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for similar substrates.

Materials and Reagents:

  • 6-Bromonicotinonitrile

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 6-bromonicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not readily available in public databases, a predictive analysis based on its structure and data from analogous compounds can provide valuable insights for its characterization. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings. The pyridine protons will likely appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the nitrile group. The phenyl protons are expected to resonate in the aromatic region (δ 7.2-7.8 ppm).

¹³C NMR: The carbon NMR spectrum will exhibit signals for all 12 carbon atoms. The carbon of the nitrile group is expected to appear in the range of δ 115-120 ppm. The carbons of the pyridine and phenyl rings will resonate in the aromatic region (δ 120-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and aromatic functionalities.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C≡N (Nitrile)2220-2260Medium
C=C (Aromatic)1400-1600Medium to Weak
C-H (Aromatic)3000-3100Medium to Weak
Mass Spectrometry (MS)

In an electron ionization mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve the loss of HCN (m/z = 153) and further fragmentation of the phenylpyridine core.

Potential Applications in Drug Discovery and Materials Science

This compound serves as a valuable scaffold in the synthesis of a variety of biologically active molecules and functional materials. [2]Its derivatives have been explored for their potential as:

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the phenyl and nitrile groups provide opportunities for further functionalization to achieve target specificity.

  • Central Nervous System (CNS) Agents: Nicotinonitrile derivatives have shown activity as ligands for various receptors in the CNS.

  • Fluorescent Probes: The conjugated π-system of this compound suggests potential applications in the development of fluorescent materials. [3]

Safety and Handling

While specific toxicological data for this compound is not extensively available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. While a complete experimental dataset for its physical and chemical properties is not yet fully established in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related structures. The outlined synthetic protocol and predicted spectroscopic data offer a solid foundation for researchers to synthesize, characterize, and utilize this versatile building block in their scientific endeavors. Further experimental investigation is warranted to fully elucidate the properties and expand the applications of this promising molecule.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles - RSC Advances (RSC Publishing). [Link]

  • 2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile - Chemical Synthesis Database. [Link]

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC - NIH. [Link]

  • 2-Chloro-6-phenylnicotinonitrile | C12H7ClN2 | CID 339000 - PubChem. [Link]

  • 3 Chemical Properties - 6PPD & 6PPD-quinone - ITRC. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • Chemical shifts. [Link]

  • 2-(Methylsulfanyl)-6-phenylnicotinonitrile | C13H10N2S | CID 792190 - PubChem. [Link]

  • Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- | C14H12N2O - PubChem. [Link]

  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • 'H NMR Spectroscopic Data -Chemical Shifts (6 in ppm) of Compounds 2,4,... | Download Table - ResearchGate. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • IR Absorption Table. [Link]

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]

  • MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC. [Link]

  • 1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio - Whitman People. [Link]

  • Spectral Information - PubChem. [Link]

  • Infrared Spectroscopy - MSU chemistry. [Link]

Sources

Biological Activity of 6-Phenylnicotinonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 6-Phenylnicotinonitrile Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound scaffold (specifically 2-amino-4,6-diphenylnicotinonitrile and its analogs) represents a privileged structure in medicinal chemistry. Characterized by a central pyridine ring functionalized with a nitrile group at the C-3 position and a phenyl ring at C-6, this pharmacophore exhibits a "chameleon-like" ability to interact with diverse biological targets.

This guide analyzes the core biological activities of these derivatives, primarily focusing on their potent anticancer properties (via tubulin polymerization inhibition and PIM-1 kinase targeting) and antimicrobial efficacy. It provides actionable protocols for synthesis and biological evaluation, grounded in structure-activity relationship (SAR) logic.

Structural Significance & Pharmacophore Analysis

The this compound core is not merely a scaffold but a functional driver of biological interaction. Its efficacy stems from three key structural domains:

  • The Pyridine Core (Acceptor): Acts as a hydrogen bond acceptor, crucial for binding in the ATP-binding pockets of kinases (e.g., PIM-1, EGFR).

  • The C-3 Nitrile Group (-CN): A compact, electron-withdrawing group that often engages in polar interactions or fills small hydrophobic pockets in enzymes.

  • The C-6 Phenyl Ring (Hydrophobic Anchor): Provides essential

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in target proteins.
    
SAR Logic Visualization

The following diagram maps the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.

SAR_Logic Core This compound Scaffold R2_Amino C-2 Amino (-NH2) H-Bond Donor (Essential for ATP H-bonding) Core->R2_Amino R4_Phenyl C-4 Phenyl Ring Steric Bulk & Lipophilicity (Modulates Bioavailability) Core->R4_Phenyl R6_Phenyl C-6 Phenyl Substitution Electronic Tuning Core->R6_Phenyl Outcome_Potency Increased Cytotoxicity (IC50 < 2 µM) R2_Amino->Outcome_Potency Kinase Hinge Interaction R6_Phenyl->Outcome_Potency 4-Cl / 4-OMe Optimization Outcome_Fluorescence Fluorescent Probes (Cell Imaging) R6_Phenyl->Outcome_Fluorescence Push-Pull Electron System

Figure 1: SAR optimization logic for this compound derivatives. Blue/Green/Red nodes indicate substitution sites; Yellow nodes indicate functional outcomes.

Therapeutic Mechanisms & Biological Activity[1][2][3][4]

Anticancer Activity: The Dual-Target Approach

Research indicates that this compound derivatives often function as dual inhibitors , targeting both cytoskeletal dynamics and kinase signaling.

Mechanism A: Tubulin Polymerization Inhibition

Certain derivatives bind to the colchicine-binding site of tubulin. This binding disrupts microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Key Insight: The presence of a trimethoxyphenyl group (mimicking colchicine) or a 4-chlorophenyl group at position 4 significantly enhances this binding affinity.

Mechanism B: PIM-1 Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are overexpressed in hematological malignancies. The 2-amino-nicotinonitrile motif acts as an ATP-mimetic, forming hydrogen bonds with the kinase hinge region (Glu121/Ser121).

Case Study Data: Cytotoxicity vs. Doxorubicin Comparison of IC50 values against MCF-7 (Breast Cancer) cell line.

Compound IDSubstitution (R4)Substitution (R6)IC50 (µM)Potency Relative to Doxorubicin
Control --4.17 1.0x (Baseline)
Compound 1PhenylPhenyl>100Inactive
Compound 2Phenyl3-Methoxyphenyl16.200.25x
Compound 3 4-Chlorophenyl 3-Methoxyphenyl 2.85 1.46x (More Potent)
Compound 64-Chlorophenyl4-Methoxyphenyl9.470.44x

Data Source: Synthesized APNs evaluated against MCF-7 cell lines [1].

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-Br) on the C-6 phenyl ring have shown broad-spectrum activity against S. aureus and E. coli.

  • Proposed Mechanism: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase, similar to fluoroquinolones, though the exact mode of action requires specific validation per derivative.

Experimental Protocols

Synthesis of 2-Amino-4,6-diphenylnicotinonitriles

Standard One-Pot Multicomponent Reaction (MCR)

Principle: This protocol utilizes a four-component condensation (or modified three-component) involving an aldehyde, an acetophenone (or ketone), malononitrile, and ammonium acetate.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Acetophenone derivative (10 mmol)

  • Malononitrile (10 mmol)

  • Ammonium Acetate (excess, ~30-40 mmol)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Pre-step (Chalcone Formation - Optional but recommended for purity): React aldehyde and acetophenone in ethanolic NaOH (10%) to form the chalcone intermediate. Isolate by filtration.

  • Cyclization: Dissolve the chalcone (1 mmol) in absolute ethanol (20 mL).

  • Addition: Add Malononitrile (1 mmol) and Ammonium Acetate (3 mmol).

  • Reflux: Heat the mixture under reflux for 6–12 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the precipitate. Recrystallize from ethanol or DMF/water to yield the pure nicotinonitrile derivative.

Validation:

  • IR: Look for -CN stretch (~2200-2210 cm⁻¹) and -NH2 stretches (3300-3400 cm⁻¹).

  • 1H NMR: A characteristic singlet for the pyridine H-5 proton typically appears between

    
     7.0–7.5 ppm.
    
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values for synthesized derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (1.0 x

    
     cells/well) in RPMI-1640 medium. Incubate for 24h at 37°C / 5% CO2.
    
  • Treatment: Add serial dilutions of the test compound (dissolved in DMSO; final DMSO < 0.1%). Incubate for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to derive IC50.
    

Mechanism of Action Visualization

The following diagram illustrates the cellular pathway leading to apoptosis induced by these derivatives.

MOA_Pathway Drug This compound Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits PIM1 PIM-1 Kinase (ATP Pocket) Drug->PIM1 Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Bad_Protein Bad Protein (Phosphorylation Blocked) PIM1->Bad_Protein Prevents Survival Signal CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Bad_Protein->Apoptosis

Figure 2: Dual mechanism of action targeting tubulin dynamics and kinase signaling pathways.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Source: MDPI (Molecules 2024). Relevance: Primary source for synthesis protocols, IC50 data against MCF-7, and fluorescence properties.

  • This compound as an Intermediate in Pharmaceutical Synthesis. Source: MySkinRecipes / Chemical Data. Relevance: Confirms status as a building block for nicotinic receptor ligands and CNS agents.

  • Novel 6-Phenylnicotinohydrazide Derivatives as Antitubercular Agents. Source: PubMed (Biol Pharm Bull. 2017). Relevance: Establishes antimicrobial/antitubercular activity of the 6-phenylnicotinyl core.

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. Source: NIH / PubMed Central. Relevance: Validates the kinase inhibition mechanism (PIM-1) for cyanopyridine scaffolds.

  • Inhibition of Tubulin Polymerization by Heterocyclic Derivatives. Source: NIH / PubMed. Relevance: Provides mechanistic grounding for tubulin inhibition by related isoquinoline and pyridine derivatives.

6-Phenylnicotinonitrile: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 6-phenylnicotinonitrile framework represents a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with versatile sites for chemical modification, has made it a cornerstone for the development of a diverse array of potent and selective therapeutic agents. This guide provides a comprehensive overview of the scaffold's synthetic utility, explores its critical role in targeting key disease pathways, and offers detailed protocols for its synthesis and biological evaluation. We delve into the structure-activity relationships (SAR) that have guided the optimization of lead compounds and present a forward-looking perspective on the future of this remarkable chemical entity in drug discovery.

Introduction: The Strategic Value of the this compound Core

The this compound core is a bicyclic aromatic structure consisting of a phenyl ring directly attached to a pyridine ring at position 6, with a nitrile group at position 3 of the pyridine. This arrangement is not a random discovery but a highly optimized scaffold that offers a unique combination of desirable medicinal chemistry properties.[1] Its rigidity helps to reduce the entropic penalty upon binding to a biological target, often leading to higher affinity interactions. The distinct electronic nature of the pyridine ring and the cyano group allows for a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole interactions.

Derivatives of this scaffold have demonstrated significant therapeutic potential across multiple disease areas, including oncology, inflammation, and infectious diseases.[2][3] Notably, several marketed drugs and late-stage clinical candidates are based on related cyanopyridine structures, underscoring the scaffold's clinical relevance.[3] This guide will illuminate the chemical strategies and biological insights that have established this compound as a truly privileged structure in the pharmacopeia.

Synthetic Strategies: Building the Core

The construction of the this compound scaffold can be approached through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction provides a powerful and modular approach to forming the critical carbon-carbon bond between the pyridine and phenyl rings. The typical disconnection involves coupling a halogenated nicotinonitrile derivative with a substituted phenylboronic acid.

Causality of Experimental Choices:

  • Starting Material: 6-Bromonicotinonitrile is a common and commercially available starting material.[4] The bromine atom at the 6-position is highly amenable to oxidative addition to the palladium catalyst, initiating the catalytic cycle.[4]

  • Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard. The bulky phosphine ligands facilitate the reductive elimination step that forms the desired C-C bond and regenerates the active catalyst.

  • Base and Solvent: A base, typically an aqueous solution of sodium or potassium carbonate, is essential to activate the boronic acid. A two-phase solvent system, such as 1,4-dioxane and water, is often used to solubilize both the organic and inorganic reagents.[4]

Below is a generalized workflow for this key synthetic strategy.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Combine Reactants: - 6-Bromonicotinonitrile - Phenylboronic Acid - Pd Catalyst - Base Solvent Add Degassed Solvent System (e.g., Dioxane/Water) Start->Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C) with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute with Organic Solvent & Perform Aqueous Wash Cool->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Fig 1. General workflow for Suzuki-Miyaura synthesis.
Alternative Synthetic Routes

While Suzuki coupling is dominant, other methods like one-pot multicomponent reactions can also be employed, particularly for synthesizing highly substituted derivatives.[2][5] These reactions, such as the Bohlmann-Rahtz pyridine synthesis, can efficiently construct the cyanopyridine ring from acyclic precursors, often with high atom economy.

Medicinal Chemistry Applications and SAR

The true power of the this compound scaffold lies in its adaptability. Subtle modifications to the phenyl and pyridine rings can dramatically alter the compound's biological activity, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Inhibition of Phosphodiesterase 4 (PDE4) for Anti-Inflammatory Agents

One of the most successful applications of this scaffold is in the development of PDE4 inhibitors.[6] PDE4 is a key enzyme that degrades cyclic AMP (cAMP), a second messenger that mediates inflammatory responses.[7][8] Inhibiting PDE4 increases intracellular cAMP levels, leading to a broad anti-inflammatory effect.[7][8] Roflumilast, an approved drug for COPD, features a core structure closely related to this scaffold.[6][7]

Structure-Activity Relationship Insights:

The general SAR for PDE4 inhibition by this compound analogues reveals two key interaction zones:

  • The "Catechol" Pocket: The 6-phenyl ring often mimics the catechol group of the natural substrate. Substituents at the 3- and 4-positions of this ring are critical. Typically, a 4-alkoxy group (like cyclopentyloxy) and a 3-alkoxy or substituted alkoxy group (like difluoromethoxy) provide optimal potency. These groups form key hydrogen bonds and van der Waals interactions within a hydrophobic pocket of the enzyme's active site.

  • The "Solvent-Exposed" Region: The nicotinonitrile portion often extends towards the solvent-exposed region of the active site. Modifications here can be used to tune physical properties like solubility and metabolic stability without drastically affecting potency.

R¹ (Position 4 of Phenyl)R² (Position 3 of Phenyl)Relative PDE4B PotencyRationale for Activity Change
-OCH₃-OCH₃ModerateBasic methoxy groups provide good initial binding.
-OCF₂H-OCH₃HighThe difluoromethoxy group acts as a strong H-bond acceptor, enhancing affinity.
-OC₅H₉-OCF₂HVery HighThe bulky cyclopentyloxy group provides superior hydrophobic interactions in the active site.
-H-OCH₃LowLoss of the key 4-position alkoxy group significantly reduces binding affinity.

Table 1: Representative SAR data for PDE4B inhibition based on public domain knowledge of Roflumilast analogues.

Anticancer Applications: Kinase Inhibition and Beyond

The this compound scaffold is also prevalent in the design of anticancer agents, particularly as a hinge-binding motif for protein kinase inhibitors.[9] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding site. The nitrile group can form additional interactions, while the 6-phenyl group can be functionalized to achieve selectivity for specific kinases.

Recent studies have shown that derivatives can act as dual inhibitors of targets like c-Met and Pim-1 kinases, which are implicated in tumor cell proliferation and survival.[10] The antiproliferative effects of these compounds have been demonstrated against various cancer cell lines, including colon, prostate, and breast cancer.[10]

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling & Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Binds Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) Receptor->Downstream Activates ATP ATP ATP->Receptor Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Fig 2. Mechanism of action for kinase inhibitors.

Experimental Protocols

To ensure the practical utility of this guide, we provide detailed, self-validating protocols for a representative synthesis and a key biological assay.

Detailed Synthesis Protocol: 4-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-phenylnicotinonitrile

This protocol describes a Suzuki-Miyaura coupling to synthesize a representative PDE4 inhibitor analogue.

Materials and Equipment:

  • Reactants: 6-Bromo-4-phenylnicotinonitrile, (3-(Difluoromethoxy)-4-methoxyphenyl)boronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium Carbonate (K₂CO₃).

  • Solvents: 1,4-Dioxane, Deionized Water, Ethyl Acetate, Brine.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure:

  • Inert Atmosphere: To a 100 mL round-bottom flask, add 6-bromo-4-phenylnicotinonitrile (1.0 eq), (3-(difluoromethoxy)-4-methoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degassing: Seal the flask with a septum, and purge with dry nitrogen for 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours.

  • Monitoring: Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the starting 6-bromonicotinonitrile.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Assay Protocol: In Vitro PDE4B Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the human PDE4B enzyme.

Materials and Equipment:

  • Reagents: Recombinant human PDE4B enzyme, cAMP substrate, [³H]-cAMP (radiolabel), snake venom nucleotidase, scintillation cocktail.

  • Buffers: Tris-HCl buffer.

  • Equipment: 96-well plates, liquid scintillation counter, incubator.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO (e.g., from 100 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, add Tris-HCl buffer, the test compound dilution (or DMSO for control), and the recombinant PDE4B enzyme.

  • Initiation: Initiate the reaction by adding a mixture of cAMP and a tracer amount of [³H]-cAMP.

  • Incubation: Incubate the plate at 30 °C for 30 minutes.

  • Termination: Stop the reaction by boiling the plate for 2 minutes.

  • Conversion: Add snake venom nucleotidase to the wells and incubate for a further 15 minutes at 30 °C. This enzyme converts the [³H]-AMP (product of the PDE4 reaction) into [³H]-adenosine.

  • Separation: Add a slurry of anion-exchange resin. The resin binds the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.

  • Measurement: Centrifuge the plate, transfer the supernatant to a new plate containing a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to PDE4 activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting enzymes like PDE4 and various kinases validates its status as a privileged structure. Future research will likely focus on several key areas:

  • Novel Targets: Exploring the utility of the scaffold against new and challenging biological targets, such as protein-protein interactions or epigenetic modulators.

  • PROTACs and Molecular Glues: Utilizing the scaffold as a versatile building block for constructing more complex modalities like Proteolysis Targeting Chimeras (PROTACs).

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An In-depth Technical Guide to the Discovery and Synthesis of Novel 6-Phenylnicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with nitrogen-containing heterocycles emerging as a particularly fruitful area of investigation. Among these, the nicotinonitrile scaffold, a pyridine ring bearing a cyano group, has garnered significant attention due to its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of the discovery and synthesis of a promising class of these compounds: 6-phenylnicotinonitrile analogs. We will delve into the key synthetic strategies, explore the diverse biological activities of these molecules, and provide detailed experimental protocols for their preparation.

The Significance of the this compound Scaffold

The this compound core represents a privileged structure in medicinal chemistry. The pyridine ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the phenyl group provides a locus for substitution to modulate lipophilicity, electronic properties, and steric interactions. The nitrile group, a versatile functional handle, can be further elaborated or may itself contribute to binding interactions. This unique combination of features has led to the discovery of this compound analogs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several nicotinonitrile-based drugs, such as bosutinib and neratinib, have reached the market, highlighting the therapeutic potential of this scaffold.[2]

Synthetic Strategies for this compound Analogs

The construction of the this compound framework and its derivatives can be achieved through several synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core this compound Scaffold via Suzuki-Miyaura Cross-Coupling

A robust and widely applicable method for the synthesis of the parent this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 6-bromonicotinonitrile is coupled with phenylboronic acid.

Suzuki_Coupling Reactant1 6-Bromonicotinonitrile Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst Oxidative Addition Reactant2 Phenylboronic Acid Reactant2->Catalyst Transmetalation Product This compound Catalyst->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-bromonicotinonitrile with phenylboronic acid.

Materials:

  • 6-Bromonicotinonitrile

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 6-bromonicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) to the flask.

  • Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction is carried out under an inert atmosphere of argon or nitrogen.

  • Degassed Solvents: Solvents are degassed to remove dissolved oxygen, which can interfere with the catalytic cycle.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, other palladium catalysts and ligands can be employed to optimize the reaction for specific substrates.

Multi-component Synthesis of 2-Amino-6-phenylnicotinonitrile Analogs

A highly efficient and atom-economical approach to synthesizing highly substituted this compound analogs is through multi-component reactions (MCRs).[3] A common MCR for this purpose involves the condensation of a chalcone (an α,β-unsaturated ketone), malononitrile, and a source of ammonia (e.g., ammonium acetate).

MCR_Synthesis cluster_reactants Reactants Chalcone Chalcone (Ar¹-CO-CH=CH-Ar²) Reaction One-Pot Reaction Chalcone->Reaction Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Reaction Ammonia Ammonium Acetate (NH₄OAc) Ammonia->Reaction Product 2-Amino-4,6-diaryl- nicotinonitrile Reaction->Product Cyclization & Aromatization

Caption: Multi-component synthesis of 2-amino-4,6-diaryl-nicotinonitriles.

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile [4]

This protocol describes a typical procedure for the synthesis of a 2-amino-4,6-diaryl-nicotinonitrile derivative.

Materials:

  • Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add ammonium acetate (8.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for the appropriate time (typically several hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,6-diphenylnicotinonitrile.[1]

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as both a source of ammonia for the pyridine ring formation and as a mild catalyst.

  • Ethanol: A common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.

  • One-Pot Nature: This reaction's efficiency stems from its one-pot nature, where multiple bond-forming events occur in a single synthetic operation, reducing waste and simplifying the procedure.

Biological Activities of this compound Analogs

Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound analogs. These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, colon, and liver.[5][6]

Table 1: Cytotoxic Activity of Selected this compound Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1 HHMCF-7 (Breast)7.68[7]
2 4-OCH₃HHepG2 (Liver)3.56[7]
3 4-ClHA549 (Lung)5.85[7]
4 H2-aminoethylaminoSK-OV-3 (Ovarian)4.1[4]
5 H2-aminoethylaminoMCF-7 (Breast)5.2[4]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many this compound analogs exert their anticancer effects is through the inhibition of protein kinases.[8] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[9] Several nicotinonitrile derivatives have been identified as potent EGFR inhibitors, competing with ATP for binding to the kinase domain.[7][10]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Nicotinonitrile This compound Analog Nicotinonitrile->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound analogs.

  • Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[11] Several cyanopyridine derivatives have been shown to be potent inhibitors of Pim-1 kinase.[5][12]

Pim1_Pathway cluster_downstream Downstream Targets Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates (Inactivates) Nicotinonitrile This compound Analog Nicotinonitrile->Pim1 Inhibits Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Inhibition of the Pim-1 kinase anti-apoptotic pathway.

Antimicrobial Activity

In addition to their anticancer properties, various this compound analogs have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[13][14] The specific mechanism of their antimicrobial action is an active area of research, but it is believed to involve the disruption of essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Selected this compound Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
6 H2-aminoStaphylococcus aureus125[13]
7 4-OCH₃2-aminoEscherichia coli250[13]
8 4-Cl2-aminoBacillus subtilis62.5[13]
9 HHCandida albicans>500[13]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. While a comprehensive SAR is still evolving, some general trends have been observed:

  • Substitution on the Phenyl Ring: Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro) on the phenyl ring can significantly influence both anticancer and antimicrobial activity. The optimal substitution pattern is often target-dependent.[7][13]

  • Substitution on the Pyridine Ring: The introduction of an amino group at the 2-position of the pyridine ring is a common structural motif in many biologically active analogs. Further substitution on this amino group can lead to enhanced potency.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its pharmacokinetic and pharmacodynamic properties, including cell permeability and target engagement.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the Suzuki-Miyaura cross-coupling and multi-component reactions, provide efficient access to a wide array of analogs. The demonstrated anticancer and antimicrobial activities, coupled with the potential for fine-tuning their properties through chemical modification, make these compounds a compelling area for further investigation.

Future research in this field will likely focus on:

  • Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of analogs with diverse substitution patterns to further explore the structure-activity landscape.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds to guide rational drug design.

  • In Vivo Efficacy and Safety Profiling: The evaluation of promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

The continued exploration of the this compound scaffold holds great promise for the development of new and effective treatments for a variety of diseases.

References

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6-Phenylnicotinonitrile reaction mechanism and kinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of 6-Phenylnicotinonitrile Synthesis

Abstract

This compound is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is a subject of significant interest for researchers in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the reaction mechanism and kinetics of the Suzuki-Miyaura cross-coupling reaction. We will dissect the catalytic cycle, explore the causality behind the selection of catalysts, ligands, and bases, and present kinetic data to offer a complete operational picture. Furthermore, this guide explores alternative strategies for constructing the broader nicotinonitrile core, including multicomponent reactions and the Thorpe-Ziegler cyclization. Each section is supported by field-proven experimental protocols, data visualization, and mechanistic diagrams to provide a comprehensive resource for scientists and development professionals.

The Strategic Importance of the Phenylnicotinonitrile Scaffold

The nicotinonitrile framework, characterized by a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry. The introduction of a phenyl group at the 6-position creates this compound, a molecule that serves as a crucial intermediate for a range of high-value compounds, including novel therapeutics and advanced materials. The unique electronic properties conferred by the electron-withdrawing cyano group and the aromatic systems make it an attractive starting point for generating diverse molecular libraries. The primary challenge in its synthesis lies in achieving efficient and selective carbon-carbon bond formation, a task for which modern palladium-catalyzed cross-coupling reactions are exceptionally well-suited.

Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-bromonicotinonitrile and phenylboronic acid.[1][2] This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.

Mechanistic Deep Dive

The mechanism of the Suzuki reaction is a well-defined catalytic cycle revolving around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : The cycle begins with the catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting itself into the carbon-halogen bond of the 6-bromonicotinonitrile. This is often the rate-determining step of the entire cycle.[6] The result is a square-planar 16-electron Pd(II) complex. The choice of ligand is critical here; electron-rich and bulky phosphine ligands are known to accelerate this step by increasing the electron density on the palladium center.[2][6]

  • Transmetalation : In this step, the phenyl group is transferred from the organoboron species to the palladium(II) center. The reaction requires activation of the organoboronic acid by a base (e.g., K₂CO₃, Cs₂CO₃).[5] The base reacts with the phenylboronic acid to form a more nucleophilic boronate complex.[6] This boronate then displaces the halide on the palladium complex, forming a new organopalladium species and transferring the phenyl group.

  • Reductive Elimination : This is the final, product-forming step. The two organic moieties (the nicotinonitrile and phenyl groups) on the Pd(II) complex couple and are eliminated from the metal center.[4] This forms the desired this compound product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂) Base TM_Complex->Pd0 Reductive Elimination (Ar-Ar') Product This compound (Ar-Ar') TM_Complex->Product Reactant1 6-Bromonicotinonitrile (Ar-X) Reactant1->OA_Complex Reactant2 Phenylboronic Acid (Ar'-B(OH)₂) Reactant2->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Kinetic Analysis

The overall rate of the Suzuki coupling is governed by the kinetics of its three core steps. As mentioned, oxidative addition is generally the rate-determining step for aryl bromides.[6] The reaction kinetics are influenced by several factors:

  • Catalyst & Ligand : The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, dramatically impacts reaction rates.[4] Bulky, electron-rich ligands like JohnPhos or palladacycles enhance catalyst stability and reactivity, leading to higher turnover numbers and allowing for lower catalyst loading.[2][4]

  • Base : The base plays a crucial role not only in activating the boronic acid but also in the ligand exchange and regeneration of the catalyst. The choice of base can affect the rate of transmetalation.

  • Solvent : A mixture of an organic solvent (e.g., toluene, THF, 1,4-dioxane) and water is often used.[1][5] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Table 1: Comparative Performance of Catalytic Systems for Suzuki Coupling of 6-Bromonicotinonitrile

Catalyst Precursor Ligand Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Pd(PPh₃)₄ - K₂CO₃ Toluene/Water 100 12 High [1]
Pd₂(dba)₃ JohnPhos Cs₂CO₃ THF/Water 40 2.5 High [5]

| Pd(dppp)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/Water | Reflux | Overnight | Good |[7] |

Field-Proven Experimental Protocol

The following protocol describes a reliable method for the synthesis of this compound via Suzuki-Miyaura coupling.[1] This system is self-validating through the inclusion of in-process monitoring (TLC) and a standard purification procedure.

Step-by-Step Methodology:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromonicotinonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition : Add toluene (approx. 5 mL per mmol of substrate) and degassed water (approx. 1 mL per mmol of substrate) to the flask.

  • Inert Atmosphere : Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Heating : Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12 hours).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Final Product : Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Combine Reactants: - 6-Bromonicotinonitrile - Phenylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ B Add Solvents: - Toluene - Water A->B C Establish Inert Atmosphere (Purge with Ar/N₂) B->C D Heat to 100°C with Vigorous Stirring C->D E Monitor by TLC (approx. 12h) D->E F Cool & Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate, & Purify via Column Chromatography G->H I Isolated this compound H->I

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Alternative Synthetic Strategies for the Nicotinonitrile Core

While Suzuki coupling is a dominant method, other reactions are instrumental in constructing substituted nicotinonitrile frameworks, providing alternative pathways for drug discovery programs.

Multicomponent Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

A powerful one-pot multicomponent reaction can generate highly substituted nicotinonitriles.[8] This approach involves the reaction of a chalcone (an α,β-unsaturated ketone), malononitrile, and ammonium acetate. This compound itself is not the direct product, but this method is highly relevant for producing structurally similar analogs like 2-amino-4,6-diphenylnicotinonitrile.

Mechanism: The reaction proceeds through an initial Michael addition of the malononitrile anion to the chalcone, followed by cyclization and subsequent aromatization via oxidation, driven by the loss of hydrogen. Ammonium acetate serves as the nitrogen source for the pyridine ring.

Multicomponent_Reaction Chalcone Chalcone MichaelAdduct Michael Adduct Intermediate Chalcone->MichaelAdduct Michael Addition Malononitrile Malononitrile Malononitrile->MichaelAdduct Michael Addition AmmoniumAcetate Ammonium Acetate CyclizedProduct Cyclized Dihydropyridine AmmoniumAcetate->CyclizedProduct Cyclization MichaelAdduct->CyclizedProduct Cyclization FinalProduct 2-Amino-4,6-diaryl-nicotinonitrile CyclizedProduct->FinalProduct Oxidation / Aromatization

Caption: Logical flow of the multicomponent synthesis of nicotinonitriles.
The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a classical method for forming cyclic compounds through the intramolecular condensation of dinitriles, catalyzed by a strong base.[9][10] While not a direct route to this compound, it is a fundamental reaction for synthesizing precursors to fused pyridine rings and other complex nicotinonitriles.[11][12]

Mechanism: The reaction is an ionic, stepwise process:[9]

  • Deprotonation : A strong base abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.

  • Nucleophilic Addition : This carbanion then attacks the electrophilic carbon of the other nitrile group within the same molecule.

  • Tautomerization : A final proton transfer and tautomerization yield the stable β-enaminonitrile product.[9]

The kinetics are highly dependent on the strength of the base and the conformation of the dinitrile, which must be able to achieve a suitable geometry for intramolecular attack.

Thorpe_Ziegler Dinitrile α,ω-Dinitrile Carbanion Nitrile-Stabilized Carbanion Dinitrile->Carbanion Deprotonation (Strong Base) Cyanoimine Cyclic Cyanoimine Intermediate Carbanion->Cyanoimine Intramolecular Nucleophilic Addition Enaminonitrile β-Enaminonitrile Product Cyanoimine->Enaminonitrile Tautomerization

Caption: Mechanism of the intramolecular Thorpe-Ziegler reaction.

Conclusion and Future Outlook

The synthesis of this compound is most effectively achieved via the Suzuki-Miyaura cross-coupling, a reaction whose mechanism and kinetics are well-understood and highly optimizable. The choice of ligand, base, and solvent system are critical variables that allow researchers to fine-tune the reaction for maximum efficiency. For drug development professionals, this robust reaction provides a reliable platform for analog synthesis. Concurrently, alternative strategies like multicomponent reactions and Thorpe-Ziegler cyclizations offer powerful tools for building the broader nicotinonitrile scaffold, enabling the exploration of diverse chemical space. Future research will likely focus on developing even more active and greener catalytic systems, potentially leveraging nickel catalysis or flow chemistry to further enhance the sustainability and efficiency of these vital synthetic transformations.[13]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

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  • Suzuki reaction. (2024). In Wikipedia. [Link]

  • Vaddamanu, P. K., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Dotsenko, V. V., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.
  • Thorpe reaction. (2020). L.S.College, Muzaffarpur. [Link]

  • Gewald reaction and apply in drug synthesis. (2025). ResearchGate. [Link]

  • Thorpe reaction. (2024). In Wikipedia. [Link]

  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. [Link]

  • Xu, K., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters. [Link]

Sources

A Comprehensive Technical Guide to the Synthetic Routes for Nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Nicotinonitrile Core

Nicotinonitrile, or 3-cyanopyridine, is a pivotal scaffold in the landscape of medicinal chemistry and industrial synthesis.[1] Its structure is a cornerstone for numerous marketable drugs, including bosutinib, milrinone, and neratinib, highlighting its significance in the development of therapeutics.[1] Beyond its direct application in pharmaceuticals, nicotinonitrile serves as a critical intermediate in the synthesis of nicotinamide (Vitamin B3) and nicotinic acid, essential nutrients for human and animal metabolism.[2][3][4] The biological and therapeutic potential of nicotinonitrile and its derivatives has spurred extensive research into efficient and scalable synthetic methodologies.[5] This guide provides an in-depth analysis of the principal synthetic routes to nicotinonitrile, detailing the underlying chemical principles, comparing methodologies, and offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Industrial-Scale Synthesis - The Ammoxidation of 3-Picoline

The dominant industrial method for producing nicotinonitrile is the vapor-phase ammoxidation of 3-picoline (3-methylpyridine). This process is highly efficient and forms the basis for the large-scale production of the entire niacin family of compounds.[6][7] The overall transformation involves the reaction of 3-picoline with ammonia and oxygen (typically from air) at elevated temperatures over a heterogeneous catalyst.[4]

Chemical Transformation: H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[4]

Causality in Experimental Design: The Catalyst System

The choice of catalyst is the most critical parameter for achieving high yield and selectivity in this process. Vanadium-based oxides are the industry standard due to their optimal redox properties for this transformation.

  • Primary Catalysts: Vanadium pentoxide (V₂O₅), either unsupported or supported on carriers like titanium dioxide (TiO₂) or zirconia (ZrO₂), is widely employed.[2][8] The support material is not merely an inert carrier; it significantly influences the catalyst's activity and stability. Zirconia-supported vanadia catalysts, for instance, have demonstrated high activity and selectivity for nicotinonitrile formation.[2][8]

  • Promoters: Other metal oxides, such as molybdenum trioxide (Mo₂O₃), are often included as promoters to enhance catalyst performance and longevity.[9]

  • Mechanism of Action: The reaction proceeds via a redox mechanism. The vanadium oxide catalyst facilitates the oxidation of the methyl group of 3-picoline and the incorporation of nitrogen from ammonia. It is proposed that the active species is a non-stoichiometric, partially reduced vanadium oxide phase (e.g., VO₂ or V₆O₁₃) formed during the reaction.[2] This reduced state is then re-oxidized by the oxygen in the feed, completing the catalytic cycle.

Process Parameters and Optimization

Achieving optimal performance requires careful control over several reaction parameters:

  • Temperature: The reaction is typically carried out at temperatures between 350-450°C. A common operating temperature is around 365-370°C.[9] Temperature control is crucial; excessively high temperatures can lead to over-oxidation and the formation of carbon oxides, reducing the selectivity for the desired nitrile.[2]

  • Molar Ratios: The stoichiometry of the reactants (3-picoline, ammonia, and air) is a key factor. A typical molar ratio of 3-picoline:ammonia:oxygen (from air) is approximately 1:1.5-1.8:2.5-3.0.[9] An excess of ammonia is used to suppress the formation of byproducts and maximize nitrile yield.

  • Reactor Design: Fluidized bed or fixed-bed reactors are used for this gas-phase reaction, allowing for efficient heat transfer and continuous operation.[6][9]

The product stream is then cooled, and the nicotinonitrile is separated and purified, typically through extraction and distillation.[9] This industrial route provides a continuous and cost-effective supply of nicotinonitrile, which is then often hydrolyzed to nicotinamide or nicotinic acid.[3][6]

G cluster_reactants Reactant Feed cluster_products Product Stream Picoline 3-Picoline Reactor Fluidized/Fixed-Bed Reactor (350-450°C) Picoline->Reactor Ammonia Ammonia Ammonia->Reactor Air Air (Oxygen) Air->Reactor Catalyst V₂O₅-based Catalyst (on ZrO₂ or TiO₂) Nicotinonitrile Nicotinonitrile Reactor->Nicotinonitrile Water Water Reactor->Water Byproducts COx, etc. Reactor->Byproducts Separation Separation & Purification (Extraction, Distillation) Nicotinonitrile->Separation FinalProduct Pure Nicotinonitrile Separation->FinalProduct

Caption: Industrial Ammoxidation Workflow.

Part 2: Classical and Laboratory-Scale Syntheses

While ammoxidation dominates industrial production, several other routes are invaluable for laboratory-scale synthesis, offering flexibility and applicability when 3-picoline is not the desired starting material.

Dehydration of Nicotinamide

A well-established and reliable laboratory method for preparing nicotinonitrile is the dehydration of nicotinamide.[10] This reaction involves removing the elements of water from the primary amide group to form the nitrile.

Chemical Transformation: C₅H₄NCONH₂ → C₅H₄NCN + H₂O

The success of this synthesis hinges on the choice of a powerful dehydrating agent capable of effecting the transformation without degrading the pyridine ring.

  • Phosphorus Pentoxide (P₄O₁₀): This is a highly effective, albeit aggressive, dehydrating agent for this purpose.[10] The reaction is typically performed by heating a mixture of solid nicotinamide and P₄O₁₀ under reduced pressure, followed by distillation of the product. The high reactivity of P₄O₁₀ ensures a high conversion rate.

  • Sulfonyl Chlorides: Reagents like p-toluenesulfonyl chloride or benzenesulfonyl chloride in a pyridine solvent can also be used.[10] The mechanism involves the formation of an intermediate O-sulfonyl derivative of the amide tautomer, which then eliminates p-toluenesulfonic acid to yield the nitrile. This method is often milder than using phosphorus pentoxide.

The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable organic chemistry methods.[10][11]

Step 1: Reaction Setup

  • In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

  • Stopper the flask and shake vigorously to ensure thorough mixing of the two powders.

  • Connect the flask via a wide-bore tube to a long air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver to collect the solid product.[10]

Step 2: Reaction Execution

  • Reduce the pressure of the system to 15–20 mm Hg.

  • Heat the flask with a large, free flame from a high-temperature burner. Move the flame continuously to melt the mixture as rapidly as possible.

  • Heat the mixture vigorously for 15-20 minutes until distillation ceases or the foam rises to the top of the flask.[10]

Step 3: Product Isolation and Purification

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser and connecting tube using diethyl ether or acetone.[10]

  • Combine the washings with the distillate in the receiver.

  • Remove the solvent by distillation on a steam bath.

  • Distill the remaining residue at atmospheric pressure using an air condenser. The nicotinonitrile product distills at 205–208°C and solidifies upon cooling (m.p. 50–51°C).[10][11]

  • This procedure typically yields 71–72 g (83–84%) of pure nicotinonitrile.[10]

Trustworthiness Note: The residue in the reaction flask consists of polyphosphoric acids and should be quenched with extreme care by slowly adding water and allowing it to stand overnight before disposal.[10]

G Start Mix Nicotinamide & P₄O₁₀ Powder Heat Heat Vigorously under Vacuum (15-20 mmHg) Start->Heat Distill Distill Product into Cold Trap Heat->Distill Cool Cool Apparatus Distill->Cool Rinse Rinse Condenser with Ether/Acetone Cool->Rinse Evaporate Evaporate Solvent Rinse->Evaporate Purify Final Distillation (Atm. Pressure) Evaporate->Purify End Pure Nicotinonitrile Purify->End

Caption: Dehydration of Nicotinamide Workflow.

Cyanation of Halopyridines

The substitution of a halogen on the pyridine ring with a cyanide group is a fundamental and versatile method for introducing a nitrile functionality. The Rosenmund–von Braun reaction, which utilizes copper(I) cyanide, is the classic approach.

Chemical Transformation: C₅H₄N-Br + CuCN → C₅H₄N-CN + CuBr

  • Substrate and Reagents: This reaction is typically performed with 3-bromopyridine or 3-chloropyridine.[10] Copper(I) cyanide is the essential reagent, and the reaction is often carried out in a high-boiling polar aprotic solvent like DMF, NMP, or pyridine itself.

  • Causality and Mechanism: The electronegativity of the nitrogen atom deactivates the pyridine ring towards nucleophilic substitution compared to benzene. However, the reaction can proceed at high temperatures. The copper(I) ion plays a crucial role by coordinating to both the pyridine nitrogen and the cyanide nucleophile, facilitating the displacement of the halide. The precise mechanism is complex but involves an oxidative addition/reductive elimination cycle with the copper catalyst.

Syntheses from Nicotinic Acid

Nicotinic acid can also serve as a starting material, although these routes are often less direct than others.

  • Via Amide Formation and Dehydration: A two-step process where nicotinic acid is first converted to nicotinamide, which is then dehydrated as described previously.

  • Direct Conversion: Methods have been reported where nicotinic acid is heated with ammonia in the presence of a dehydrating catalyst to afford nicotinonitrile directly.[10]

  • Via Sulfonic Acid: A more classical route involves the sulfonation of pyridine to 3-pyridinesulfonic acid. The sodium salt of this acid is then fused with sodium cyanide to yield nicotinonitrile.[10][12] This method avoids the handling of halopyridines but requires harsh fusion conditions.

Part 3: Modern Synthetic Developments

Recent research has focused on developing more efficient, milder, and environmentally friendly methods for synthesizing the nicotinonitrile core, particularly for creating diverse libraries of substituted derivatives.

Multi-Component Reactions (MCRs)

MCRs have emerged as a powerful strategy for the one-pot synthesis of highly substituted nicotinonitrile derivatives.[13] These reactions combine three or more starting materials in a single step to build complex molecules with high atom economy.

  • Typical Components: Common reaction partners include an aldehyde, malononitrile, and a source of nitrogen like ammonium acetate, or a compound with an active methylene group and a thiol.[13][14]

  • Catalysis: A wide array of catalysts have been explored to promote these reactions, including reusable solid base catalysts like Mg-Al hydrotalcite and novel magnetic nanoparticle-based catalysts.[13][15][16] These catalysts often facilitate the initial Knoevenagel condensation and subsequent cyclization and oxidation/aromatization steps. The development of such catalytic systems is driven by the principles of green chemistry, aiming for solvent-free conditions and catalyst recyclability.[17][18]

Comparative Summary of Synthetic Routes

Synthetic RouteStarting Material(s)Key Reagents/CatalystConditionsTypical YieldScaleKey Advantages/Disadvantages
Ammoxidation 3-PicolineV₂O₅/ZrO₂ (or TiO₂), NH₃, AirGas Phase, 350-450°C>90%[9]IndustrialContinuous, cost-effective, high yield. Requires specialized high-temp/pressure equipment.
Dehydration NicotinamideP₄O₁₀ or TsClHigh Temp, Vacuum80-85%[10]LabReliable, high-yielding lab method. Uses aggressive/corrosive reagents.
Cyanation 3-BromopyridineCuCNHigh Temp, Polar SolventModerate-GoodLabVersatile for substituted pyridines. Requires stoichiometric copper, high temperatures.
From Nicotinic Acid Nicotinic AcidNH₃, Dehydrating CatalystHigh TempVariableLabUtilizes an alternative starting material. Often multi-step or requires harsh conditions.
Multi-Component Aldehydes, Malononitrile, etc.Various (e.g., base catalysts)Mild, often solvent-freeGood-ExcellentLabRapid access to diverse derivatives, atom-economical. Mainly for substituted analogues.

Conclusion

The synthesis of nicotinonitrile is a well-developed field with robust solutions for both industrial and laboratory scales. The ammoxidation of 3-picoline remains the undisputed champion for large-scale production, driven by its efficiency and economic viability. For laboratory applications, the dehydration of nicotinamide provides a reliable and high-yielding pathway, while cyanation of halopyridines offers greater flexibility for analogue synthesis. The continued evolution of multi-component and advanced catalytic methods promises to deliver even more efficient and sustainable routes, particularly for the generation of novel nicotinonitrile-based compounds that will undoubtedly play a crucial role in the future of drug discovery and materials science.

References

  • J. Adv. Biomed. & Pharm. Sci. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]

  • Int. J. of Pharm. Sci. and Research (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. IJPSR. [Link]

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  • ResearchGate (2021). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. [Link]

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Sources

Technical Guide: Antimicrobial and Antifungal Activity of 6-Phenylnicotinonitrile Compounds

[1]

Executive Summary

The 6-phenylnicotinonitrile scaffold represents a privileged structure in medicinal chemistry, particularly within the domain of anti-infective discovery. Characterized by a pyridine core substituted with a cyano group at the 3-position and a phenyl ring at the 6-position, these compounds exhibit potent broad-spectrum activity against multidrug-resistant (MDR) bacteria and fungi.[1] This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and molecular mechanisms driving the efficacy of 2-amino-6-phenylnicotinonitrile derivatives.[1]

The Nicotinonitrile Scaffold: Chemical Significance

The functionalization of the pyridine ring at positions 2, 3, 4, and 6 creates a "push-pull" electronic system that facilitates interaction with biological targets.

  • The Cyano Group (C-3): Acts as a hydrogen bond acceptor and enhances the metabolic stability of the pyridine ring.

  • The Amino Group (C-2): Essential for hydrogen bonding with enzyme active sites (e.g., DNA gyrase).

  • The Phenyl Moiety (C-6): Provides lipophilic bulk, enabling penetration through the lipid bilayers of Gram-negative bacteria and fungal cell walls.

Chemical Synthesis: The Chalcone Route

The most robust method for synthesizing 2-amino-4,6-diphenylnicotinonitrile derivatives is a multicomponent reaction involving a chalcone intermediate.[1] This pathway is preferred for its high atom economy and operational simplicity.[1]

Synthetic Pathway Analysis

The synthesis typically proceeds via a Claisen-Schmidt condensation followed by a Michael addition and cyclization.[1]

  • Chalcone Formation: Reaction of an acetophenone with an aromatic aldehyde in the presence of a base (NaOH) yields the

    
    -unsaturated ketone (chalcone).[1]
    
  • Cyclocondensation: The chalcone reacts with malononitrile (

    
    ) and ammonium acetate (
    
    
    ). Ammonium acetate serves as the nitrogen source for the pyridine ring closure.
Visualization: One-Pot Synthetic Workflow

SynthesisWorkflowStartStarting Materials(Acetophenone + Aryl Aldehyde)ChalconeChalcone Intermediate(α,β-unsaturated ketone)Start->ChalconeClaisen-Schmidt(NaOH, EtOH, RT)CyclizationCyclocondensation(Michael Addition + Cyclization)Chalcone->CyclizationReagentsReagents:Malononitrile + NH4OAcReagents->CyclizationProduct2-Amino-6-Phenylnicotinonitrile(Target Scaffold)Cyclization->ProductReflux, 6-12h

Caption: Figure 1. Step-wise synthetic pathway for 2-amino-6-phenylnicotinonitrile derivatives via chalcone intermediates.

Structure-Activity Relationship (SAR)

The antimicrobial potency of this scaffold is heavily dependent on the electronic and steric nature of substituents on the phenyl rings at positions 4 and 6.

Key SAR Findings
  • Electron-Withdrawing Groups (EWGs): Substituents such as -Cl , -F , and -NO2 on the phenyl rings significantly enhance antibacterial activity.

    • Rationale: EWGs increase the lipophilicity (logP) and alter the electronic density of the pyridine core, facilitating better interaction with the hydrophobic pockets of target enzymes like DNA gyrase.[1]

    • Example: A 4-chlorophenyl group at position 6 often yields MIC values < 10 µg/mL against S. aureus.[1]

  • Electron-Donating Groups (EDGs): Groups like -OCH3 (methoxy) or -CH3 generally reduce potency compared to halogens but may improve antifungal specificity by mimicking ergosterol biosynthetic intermediates.

  • The 2-Amino Group: Unsubstituted amino groups are critical. Acylation or alkylation of this amine often results in a loss of hydrogen-bond donor capability, drastically reducing activity.

Visualization: SAR Optimization Map

SAR_MapCoreNicotinonitrile Core(Pyridine Ring)Pos2Position 2 (-NH2)CRITICAL for H-BondingCore->Pos2Pos3Position 3 (-CN)Metabolic StabilityCore->Pos3Pos6Position 6 (Phenyl Ring)Lipophilicity & PenetrationCore->Pos6Pos4Position 4 (Aryl Group)Potency TuningCore->Pos4BulkBulky GroupsDecrease PermeabilityPos2->BulkAvoidHalogensHalogens (Cl, F)Increase Potency (MIC < 10µg/mL)Pos6->HalogensPreferredMethoxyMethoxy (-OCH3)Moderate Activity / Antifungal Spec.Pos6->MethoxyAlternativePos4->HalogensPreferred

Caption: Figure 2. Strategic SAR map highlighting critical substitution patterns for maximizing antimicrobial efficacy.

Mechanism of Action (MOA)

Research suggests a dual-mode mechanism for these compounds, distinguishing them from conventional antibiotics.

Bacterial DNA Gyrase Inhibition

Similar to fluoroquinolones, 6-phenylnicotinonitriles target the DNA gyrase B subunit .[1] The 2-amino and 3-cyano groups form a hydrogen-bond network with the Asp73 and Gly77 residues in the ATP-binding pocket of the enzyme, effectively locking the DNA-enzyme complex and preventing replication.

Fungal Cell Wall Disruption & CYP51 Inhibition

In fungi (Candida spp., Aspergillus spp.), these compounds interfere with sterol biosynthesis.[1]

  • Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Effect: Depletion of ergosterol leads to accumulation of toxic 14

    
    -methylsterols, compromising membrane integrity and causing leakage of intracellular components.
    
Visualization: Dual-Target Mechanism

MOA_PathwayCompoundThis compoundDerivativeBact_MembraneBacterial Cell Entry(Passive Diffusion)Compound->Bact_MembraneFung_MembraneFungal Cell EntryCompound->Fung_MembraneTarget_GyraseTarget: DNA Gyrase B(ATP-Binding Pocket)Bact_Membrane->Target_GyraseLipophilic TransportEffect_BactInhibition of DNA Replication(Bactericidal)Target_Gyrase->Effect_BactH-Bond LockingTarget_CYP51Target: CYP51(Ergosterol Biosynthesis)Fung_Membrane->Target_CYP51Effect_FungMembrane Destabilization(Fungistatic/Fungicidal)Target_CYP51->Effect_FungSterol Depletion

Caption: Figure 3.[1] Dual mechanism of action targeting bacterial DNA replication and fungal membrane integrity.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

Objective: To synthesize the core scaffold for biological evaluation.

  • Reagents: Acetophenone (10 mmol), Benzaldehyde (10 mmol), Malononitrile (10 mmol), Ammonium Acetate (30 mmol), Ethanol (Absolute), NaOH (10%).[1]

  • Step 1 (Chalcone):

    • Mix acetophenone and benzaldehyde in 20 mL ethanol.

    • Add 5 mL of 10% NaOH dropwise while stirring at room temperature.

    • Stir for 4 hours. Pour into ice water, filter the precipitate (Chalcone), and dry.

  • Step 2 (Nicotinonitrile):

    • Dissolve the dried chalcone (1 mmol) in 15 mL absolute ethanol.

    • Add malononitrile (1 mmol) and ammonium acetate (3 mmol).

    • Reflux the mixture for 8–12 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The solid product will precipitate.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and C. albicans.[1]

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Medium: Use Mueller-Hinton Broth (Bacteria) and Sabouraud Dextrose Broth (Fungi).

  • Inoculum: Adjust microbial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup:

    • Use 96-well microtiter plates.

    • Add 100 µL of broth to all wells.

    • Perform serial two-fold dilutions of the test compound (range: 100 µg/mL to 0.19 µg/mL).

    • Add 10 µL of inoculum to each well.

  • Incubation:

    • Bacteria: 37°C for 24 hours.[2]

    • Fungi: 25°C for 48 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

References

  • Synthesis and Antimicrobial Activity of 2-Amino-4,6-diphenylnicotinonitriles Source: MDPI (Molecules) [Link][1]

  • Structure–Activity Relationship Study of Nicotinonitrile Derivatives Source: PubMed Central [Link]

  • Mechanism of Action: Antimicrobial Peptides and Small Molecules Source: NIH / National Library of Medicine [Link]

  • Crystal Structure and DFT Studies of 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile Source: ResearchGate [Link]

  • Synthesis and Antifungal Evaluation of 6-Substituted Phenyl Derivatives Source: PubMed [Link]

The Emerging Therapeutic Potential of 6-Phenylnicotinonitrile Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-phenylnicotinonitrile derivatives as a promising class of anticancer agents. Geared towards researchers, scientists, and drug development professionals, this document synthesizes the current understanding of their chemical synthesis, mechanisms of action, and preclinical evaluation, offering a scientifically grounded perspective on their therapeutic potential.

I. Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

The landscape of cancer therapy is continuously evolving, with a significant shift towards targeted therapies that exploit the molecular vulnerabilities of cancer cells. Protein kinases, critical regulators of cellular signaling pathways, have emerged as prime targets for drug development due to their frequent dysregulation in various malignancies.[1] The this compound scaffold has garnered considerable attention as a versatile pharmacophore for the design of potent and selective kinase inhibitors. Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase.

II. Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-component reaction, offering an efficient and modular approach to generate a library of analogues. A common and effective method involves a one-pot, two-step synthesis.[2]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives[3]

This protocol outlines a straightforward two-step process for the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives, which are a subset of the broader this compound class.

Step 1: Chalcone Synthesis

  • In a round-bottom flask, dissolve equimolar amounts of an appropriate acetophenone and a substituted benzaldehyde in ethanol.

  • Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise to the solution while stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry to obtain the corresponding chalcone.[3]

Step 2: Cyclization to form the Nicotinonitrile Ring

  • To a solution of the synthesized chalcone in absolute ethanol, add an equimolar amount of malononitrile and a slight excess of ammonium acetate.

  • Reflux the reaction mixture for 6-8 hours, again monitoring by TLC.

  • After cooling to room temperature, pour the mixture into ice-water.

  • The resulting solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-amino-4,6-diphenylnicotinonitrile derivative.[3]

Causality: The use of a multi-component reaction is advantageous for library synthesis as it allows for the rapid generation of diverse structures by simply varying the starting aldehydes and ketones. The chalcone intermediate is key, as its α,β-unsaturated ketone moiety is susceptible to Michael addition by the active methylene group of malononitrile, followed by cyclization and aromatization to form the stable pyridine ring of the nicotinonitrile scaffold.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Nicotinonitrile Formation Acetophenone Acetophenone Derivative Reaction1 Acetophenone->Reaction1 Aldehyde Aromatic Aldehyde Aldehyde->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 Chalcone Chalcone Intermediate Reaction2 Chalcone->Reaction2 Reaction1->Chalcone Ethanol, RT Malononitrile Malononitrile Malononitrile->Reaction2 AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction2 FinalProduct This compound Derivative Reaction2->FinalProduct Ethanol, Reflux

Caption: General synthetic workflow for this compound derivatives.

III. Anticancer Activity and Mechanistic Insights

This compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their anticancer activity is often attributed to the inhibition of specific protein kinases involved in tumor growth and survival, as well as the induction of apoptosis.

A. Inhibition of Receptor Tyrosine Kinases: The Case of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[4] Its aberrant activation is a common driver in several cancers, making it a well-validated therapeutic target.[] Several studies have reported that benzofuran-nicotinonitrile hybrids act as potent EGFR inhibitors.[6]

Downstream Signaling of EGFR Inhibition

Inhibition of EGFR by this compound derivatives blocks its autophosphorylation, thereby preventing the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7][8] This blockade ultimately leads to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Derivative This compound Derivative Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition of AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis Inhibition of

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

B. Targeting Serine/Threonine Kinases: Pim-1 Inhibition

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is associated with tumor progression and therapeutic resistance.[9] Nicotinonitrile derivatives have been identified as potent inhibitors of Pim-1 kinase.[10]

Pim-1 Kinase Downstream Effects

Pim-1 kinase is transcriptionally regulated by the JAK/STAT pathway and phosphorylates a wide range of substrates involved in cell cycle progression, apoptosis, and protein translation.[10][11] By inhibiting Pim-1, this compound derivatives can promote apoptosis through the modulation of Bcl-2 family proteins and induce cell cycle arrest.[12]

PIM1_Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Control PIM1 Pim-1 Kinase BAD BAD PIM1->BAD Phosphorylation (Inactivation) p27 p27kip1 PIM1->p27 Phosphorylation (Degradation) Derivative This compound Derivative Derivative->PIM1 Inhibition Bcl2 Bcl-2 BAD->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition of CellCycle Cell Cycle Arrest p27->CellCycle Induction of

Caption: Pim-1 kinase signaling and its inhibition by this compound derivatives.

IV. Preclinical Evaluation: Methodologies and Data Interpretation

The anticancer potential of this compound derivatives is rigorously assessed through a series of in vitro assays.

A. Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

C. Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

V. Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent anticancer activity.

Key SAR Observations:

  • Substituents on the Phenyl Ring at C6: The nature and position of substituents on the C6-phenyl ring significantly influence activity. Electron-withdrawing groups, such as halogens, have been shown to enhance cytotoxicity in some series.[3]

  • Substituents at the C4 Position: Modifications at the C4 position of the pyridine ring can modulate kinase selectivity and overall potency.

  • The Amino Group at C2: The 2-amino group is often crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of kinases.

Table 1: Representative IC50 Values of this compound Derivatives Against Various Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative A 4-(4-methoxyphenyl)-6-phenylMCF-7 (Breast)7.53[20]
Derivative B 4-(4-chlorophenyl)-6-phenylHCT-116 (Colon)9.17[20]
Derivative C 2-amino-4,6-bis(4-chlorophenyl)A549 (Lung)5.71[9]
Derivative D 2-amino-4-(p-tolyl)-6-phenylHepG2 (Liver)4.17[21]

VI. Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their straightforward synthesis, coupled with their ability to potently inhibit key oncogenic kinases and induce apoptosis, underscores their therapeutic potential. Future research should focus on optimizing the pharmacokinetic properties of these compounds, evaluating their efficacy in in vivo models, and further elucidating their detailed mechanisms of action to identify predictive biomarkers for patient stratification. The continued exploration of this chemical space holds significant promise for the discovery of next-generation targeted cancer therapies.

References

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  • Diva-Portal.org. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(40), 26035-26043. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. International Journal of Molecular Sciences, 21(15), 5488. Retrieved from [Link]

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  • National Institutes of Health. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8829-8850. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (2014). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Carcinogenesis, 35(6), 1254–1262. Retrieved from [Link]

  • National Institutes of Health. (2020). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 20(4), 77. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • MDPI. (2017). Mechanisms Involved in the Pro-Apoptotic Effect of Melatonin in Cancer Cells. International Journal of Molecular Sciences, 18(11), 2410. Retrieved from [Link]

  • MDPI. (2020). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Cancers, 12(5), 1269. Retrieved from [Link]

  • PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel), 16(4), 534. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • National Institutes of Health. (2022). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. International Journal of Molecular Sciences, 23(15), 8346. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • ResearchGate. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]

  • PubMed. (2009). Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK. Cancer Letters, 277(1), 55-63. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PIM1, Active. Retrieved from [Link]

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Technical Guide: Fluorescent Properties of 6-Phenylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The 6-phenylnicotinonitrile scaffold represents a versatile class of "Push-Pull" fluorophores characterized by a Donor-


-Acceptor (D-

-A) architecture. Unlike rigid fluorophores (e.g., pyrene), these derivatives exhibit high sensitivity to environmental polarity due to pronounced Intramolecular Charge Transfer (ICT) .

This guide provides a rigorous technical analysis of their photophysical properties, synthesis, and application in bio-sensing.[1] It moves beyond basic spectral reporting to explain the causality of fluorescence modulation—specifically how substituent electronics and solvent relaxation dynamics dictate emission efficiency.

Molecular Design & Synthesis Strategy

The "Push-Pull" Architecture

The core fluorescence mechanism relies on the electronic disparity between the electron-withdrawing nicotinonitrile core (Acceptor) and electron-donating substituents (Donor) on the phenyl ring.

  • Acceptor (A): The pyridine ring fused with a cyano group (-CN) at the C-3 position creates a strong electron-deficient center.

  • Donor (D): Substituents at the para-position of the 6-phenyl ring (e.g., -OCH

    
    , -N(CH
    
    
    
    )
    
    
    ) inject electron density.
  • 
    -Bridge:  The phenyl ring acts as the conduit for charge transfer.
    
Synthesis Protocol (Self-Validating)

The most robust synthetic route is a multi-component condensation or a step-wise chalcone pathway. The step-wise method is preferred for generating diverse libraries as it allows isolation of the intermediate to verify purity before ring closure.

Methodology:

  • Chalcone Formation: Claisen-Schmidt condensation of acetophenone and benzaldehyde derivatives.

  • Cyclization: Reaction with malononitrile and ammonium acetate to form the pyridine ring.

SynthesisPath cluster_check Quality Control Node Start1 Acetophenone (Donor R-group) Intermediate Chalcone Intermediate Start1->Intermediate NaOH/EtOH RT, 24h Start2 Aryl Aldehyde Start2->Intermediate Product 2-Amino-4,6-diphenyl- nicotinonitrile Intermediate->Product Reflux EtOH, 8h QC Check MP & TLC (Disappearance of Chalcone) Intermediate->QC Reagent Malononitrile + NH4OAc Reagent->Product

Figure 1: Step-wise synthesis pathway allowing for intermediate validation (Chalcone purity check) to ensure high yield of the final fluorophore.

Photophysical Characterization

Intramolecular Charge Transfer (ICT) Mechanism

Upon excitation (


), electron density shifts from the donor phenyl ring to the nicotinonitrile acceptor. This creates a highly polarized excited state.
  • Non-Polar Solvents (e.g., Toluene): The locally excited (LE) state dominates. Emission is blue-shifted and structured.[2]

  • Polar Solvents (e.g., DMSO): Solvent dipoles reorient to stabilize the giant dipole of the ICT state. This lowers the energy of the excited state, causing a bathochromic (red) shift and loss of vibrational structure.

Jablonski S0 Ground State (S0) LE Locally Excited (LE) High Energy S0->LE Excitation (hν) LE->S0 Blue Emission ICT ICT State (Stabilized by Solvent) LE->ICT Solvent Relaxation (Polar Environment) ICT->S0 Red Emission (Broad Band)

Figure 2: Modified Jablonski diagram illustrating the competition between Locally Excited (LE) and ICT states, driven by solvent polarity.

Experimental Protocol: Solvatochromic Shift Measurement

To validate the ICT nature of a derivative, the Lippert-Mataga plot analysis is standard. However, a simplified "Two-Point Check" is sufficient for rapid screening.

Protocol:

  • Preparation: Prepare

    
     M solutions of the derivative in Toluene  (non-polar) and DMSO  (polar aprotic).
    
  • Acquisition: Record absorbance and emission spectra.

  • Validation Criteria:

    • If

      
       nm, the compound exhibits strong ICT character.
      
    • If

      
       nm, the emission is likely from a Locally Excited (LE) state (weak donor strength).
      
Representative Data: Substituent Effects

The following table summarizes how electron-donating groups (EDGs) at the para-position of the 6-phenyl ring modulate fluorescence.

Compound IDSubstituent (R)

(nm)

(Toluene)

(DMSO)
Shift (

)
Quantum Yield (

)
APN-1 -H340397 nm414 nm+17 nm0.85
APN-2 -OCH

(Weak EDG)
355405 nm427 nm+22 nm0.78
APN-3 -N(CH

)

(Strong EDG)
380430 nm485 nm+55 nm 0.45
APN-4 -NO

(EWG)
330QuenchedQuenchedN/A<0.01

Note: Data synthesized from trends in References [1, 2]. Strong EDGs (APN-3) stabilize the ICT state significantly, leading to larger Stokes shifts but often lower quantum yields due to non-radiative decay pathways (energy gap law).

Applications in Bio-Sensing[1][3][4][5][6]

Fluorescence "Turn-Off" Sensors for Metal Ions

This compound derivatives containing free amino groups (at C-2) or pyridine nitrogens can coordinate with transition metals (e.g., Cu


, Fe

).
  • Mechanism: Paramagnetic quenching. The metal ion accepts an electron from the excited fluorophore or promotes Intersystem Crossing (ISC) to the triplet state, quenching fluorescence.

  • Protocol: Titrate metal salt solution (0–100

    
    M) into fluorophore solution. Plot 
    
    
    
    vs. [Metal] (Stern-Volmer plot). A linear response indicates static or dynamic quenching suitable for sensing.
Bioimaging Viability

Recent studies [1] indicate that specific derivatives (e.g., 2-amino-4,6-diphenylnicotinonitrile) exhibit:

  • Cell Permeability: Due to lipophilic phenyl rings.

  • Cytotoxicity: Compound-dependent. Some derivatives show cytotoxicity comparable to Doxorubicin, suggesting potential as theranostic agents (simultaneous imaging and therapy) rather than passive probes.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. MDPI. Available at: [Link]

  • Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. ResearchGate. Available at: [Link]

  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative. RSC Advances. Available at: [Link]

  • Tuning the intramolecular charge transfer (ICT) process in push–pull systems. RSC Advances. Available at: [Link]

Sources

Methodological & Application

Application Note: Rapid and Efficient Synthesis of 6-Phenylnicotinonitrile via a One-Pot Microwave-Assisted Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly efficient one-pot protocol for the synthesis of 6-Phenylnicotinonitrile, a valuable heterocyclic scaffold in medicinal chemistry and materials science. By leveraging the principles of green chemistry, this method utilizes microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times from hours to mere minutes, while achieving high yields. The protocol is based on a multicomponent reaction of readily available starting materials, eliminating the need for intermediate isolation and purification steps. This document provides a comprehensive guide, including the underlying reaction mechanism, a detailed step-by-step protocol, safety considerations, and expected outcomes, designed to be a self-validating system for researchers.

Introduction: The Advantages of Microwave-Assisted Synthesis for Nicotinonitrile Scaffolds

Nicotinonitrile derivatives are pivotal structural motifs in a wide array of biologically active compounds and functional materials. The pyridine ring, particularly when substituted with a cyano group, serves as a versatile intermediate for further chemical transformations. Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative to conventional heating methods.[2] The primary mechanism of microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This volumetric heating minimizes thermal gradients and wall effects, often resulting in:

  • Dramatically Reduced Reaction Times: Reactions that typically take hours can often be completed in minutes.[3]

  • Increased Product Yields: The rapid heating can minimize the formation of byproducts.[4]

  • Enhanced Reaction Selectivity: Precise temperature control allows for targeting specific reaction pathways.

  • Improved Energy Efficiency: Heating only the reaction mixture, not the entire apparatus, conserves energy.

  • Alignment with Green Chemistry Principles: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents.[5]

This application note describes a one-pot, multicomponent reaction for the synthesis of this compound that fully capitalizes on the benefits of microwave irradiation.

Reaction Mechanism and Rationale

The synthesis of this compound via this protocol proceeds through a multi-component reaction involving benzaldehyde, a methyl ketone (e.g., acetophenone), malononitrile, and ammonium acetate.[6][7] The reaction is believed to follow a cascade of reactions, including Knoevenagel condensation and Michael addition, culminating in cyclization and aromatization to form the desired pyridine ring.

The proposed mechanism is as follows:

  • Knoevenagel Condensation: Benzaldehyde reacts with malononitrile in the presence of a base (generated from ammonium acetate) to form benzylidenemalononitrile.[8]

  • Enamine Formation: Acetophenone reacts with ammonia (from ammonium acetate) to form an enamine intermediate.

  • Michael Addition: The enamine undergoes a Michael addition to the electron-deficient alkene of benzylidenemalononitrile.[9]

  • Cyclization and Dehydrogenation: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration and subsequent dehydrogenation (aromatization) to yield the stable 2-amino-4-phenyl-6-phenylnicotinonitrile. In the specific case of using acetone instead of acetophenone, the product would be 2-amino-6-phenylnicotinonitrile. For the synthesis of this compound, a subsequent deamination step would be required. However, many reported syntheses of substituted nicotinonitriles proceed directly to the final product in one pot.

The choice of a solvent-free approach is deliberate, as it aligns with green chemistry principles by reducing waste and simplifying product work-up.[10] Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring.

Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.

Materials and Equipment
  • Reactants:

    • Benzaldehyde (≥99%)

    • Acetophenone (≥99%)

    • Malononitrile (≥99%)

    • Ammonium acetate (≥98%)

  • Solvents and Reagents for Work-up and Purification:

    • Ethanol (95% or absolute)

    • Deionized water

    • Silica gel for column chromatography

    • Hexane (or other suitable non-polar solvent)

    • Ethyl acetate (or other suitable polar solvent)

  • Equipment:

    • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator+)

    • 10 mL microwave reaction vessel with a stir bar

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Melting point apparatus

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct the reaction and work-up in a well-ventilated fume hood.

  • Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[11] Ensure the reaction vessel is properly sealed and do not exceed the recommended volume, temperature, or pressure limits of the instrument.

  • Chemical Hazards: Malononitrile is toxic and should be handled with care. Avoid inhalation and skin contact.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reactants: Benzaldehyde (2 mmol) Acetophenone (2 mmol) Malononitrile (2 mmol) Ammonium Acetate (3 mmol) prep2 Add to 10 mL Microwave Vessel prep1->prep2 prep3 Add Stir Bar prep2->prep3 reaction Irradiate in Microwave Reactor (e.g., 150°C, 10-15 min) prep3->reaction workup1 Cool to Room Temperature reaction->workup1 workup2 Add Ethanol & Sonicate workup1->workup2 workup3 Filter Crude Product workup2->workup3 workup4 Recrystallize from Ethanol or Purify by Column Chromatography workup3->workup4 analysis Characterize Product: - Melting Point - FT-IR - 1H & 13C NMR - Mass Spectrometry workup4->analysis

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine benzaldehyde (2.0 mmol, 0.212 g), acetophenone (2.0 mmol, 0.240 g), malononitrile (2.0 mmol, 0.132 g), and ammonium acetate (3.0 mmol, 0.231 g).[10]

  • Microwave Irradiation: Place a magnetic stir bar in the vessel and securely cap it. Place the vessel in the cavity of the microwave reactor. Set the reaction parameters to a temperature of 150 °C, a hold time of 10-15 minutes, and a maximum power of 200 W. Stirring should be active throughout the irradiation.

  • Cooling and Initial Work-up: After the irradiation is complete, allow the vessel to cool to room temperature (either passively or using the instrument's cooling system). Once cooled, carefully uncap the vessel in a fume hood.

  • Product Isolation: Add approximately 5 mL of 95% ethanol to the reaction mixture and sonicate or stir vigorously to break up the solid mass. Filter the crude product and wash with a small amount of cold ethanol.[10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: The purified product should be characterized by standard analytical techniques, including melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterValue
Benzaldehyde2.0 mmol (0.212 g)
Acetophenone2.0 mmol (0.240 g)
Malononitrile2.0 mmol (0.132 g)
Ammonium Acetate3.0 mmol (0.231 g)
Microwave Temperature150 °C
Microwave Reaction Time10-15 minutes
Microwave Power (Max)200 W
Expected Yield75-90% (based on analogous reactions)

Conclusion

This application note provides a detailed, reliable, and highly efficient protocol for the synthesis of this compound using microwave-assisted, one-pot, solvent-free conditions. The method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, and adherence to the principles of green chemistry. This protocol is expected to be a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science, enabling rapid access to this important heterocyclic scaffold.

References

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Available at: [Link]

  • Bandyopadhyay, D., & Mukherjee, B. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 16, 2396–2461. Available at: [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(16), 4937. Available at: [Link]

  • Caruso, A., et al. (2020). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. Catalysts, 10(11), 1283. Available at: [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2016). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 21(7), 899. Available at: [Link]

  • Leonelli, F., & Mason, T. J. (2010). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 15(4), 2135–2192. Available at: [Link]

  • Hulme, C. (2009). Microwave Multicomponent Synthesis. Molecules, 14(12), 4936–4967. Available at: [Link]

  • Radi, S., et al. (2014). A one-pot two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones. Tetrahedron Letters, 55(1), 136-139. Available at: [Link]

  • Al-Mulla, A. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Frontiers in Chemistry, 11, 1249117. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Maleki, A., & Ghamari, N. (2016). Three-component condensation of aldehydes, acetophenone, malononitrile, and ammonium acetate for the synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives. ResearchGate. Available at: [Link]

  • Hulme, C. (2009). Microwave Multicomponent Synthesis. ResearchGate. Available at: [Link]

  • Bandyopadhyay, D., & Mukherjee, B. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein-Institut. Available at: [Link]

  • Gholipour, B., et al. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. Scientific Reports, 13(1), 1599. Available at: [Link]

  • Gothwal, P., Malhotra, G., & Srivastava, Y. K. (2010). Microwave Assisted Synthesis and Antimicrobial Activities of Some 2‐Amino‐4‐aryl‐3‐cyano‐6‐(4'‐hydroxy phenyl)‐pyridines. Journal of Chemistry, 8(1), 119–122. Available at: [Link]

  • Kumar, A., et al. (2021). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 11(54), 34163-34185. Available at: [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Phenylnicotinonitrile is a crucial building block in medicinal chemistry, serving as a precursor for a variety of therapeutic agents, including those targeting nicotinic receptors and other central nervous system pathways.[1] Its structure, featuring both a phenyl group and a nitrogen-containing pyridine ring, necessitates a well-defined purification strategy to eliminate starting materials, byproducts, and other process-related impurities. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) purification of this compound, grounded in the principles of chromatographic theory and supported by empirical evidence from related molecular structures.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing an effective separation method. Key characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₈N₂[2]
Molecular Weight 180.21 g/mol [2]
Appearance Solid-
Melting Point 88-90 °C[2]
Structure Aromatic, Heterocyclic[1]
UV Absorbance (λmax) Estimated 260-280 nmInferred from[3][4]
Solubility Soluble in common organic solvents like acetonitrile and methanol. Limited solubility in water.General chemical principles

Chromatographic Method Development: A Rationale-Driven Approach

The purification of this compound is optimally achieved using reversed-phase HPLC. This technique separates molecules based on their hydrophobicity, which is a primary differentiating characteristic for this compound and its likely impurities.

Diagram: HPLC Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Post-Purification SamplePrep Sample Preparation (Dissolve in Mobile Phase A) Injector Injector SamplePrep->Injector Load Sample MobilePhasePrep Mobile Phase Preparation (Filter & Degas) Pump HPLC Pump MobilePhasePrep->Pump Supply Solvents Column RP-HPLC Column (C18 or Phenyl-Hexyl) Injector->Column Gradient Elution Pump->Injector Gradient Elution Detector UV/PDA Detector Column->Detector Detection Collector Fraction Collector Detector->Collector Fractionation PurityAnalysis Purity Analysis of Fractions Collector->PurityAnalysis Collect Fractions SolventEvap Solvent Evaporation PurityAnalysis->SolventEvap Pool Pure Fractions FinalProduct Pure this compound SolventEvap->FinalProduct

Caption: A high-level workflow for the HPLC purification of this compound.

Selection of Stationary Phase: C18 vs. Phenyl-Hexyl

The choice of stationary phase is critical for achieving the desired selectivity. For this compound, two types of reversed-phase columns are particularly well-suited:

  • C18 (Octadecylsilane): This is the most common and robust reversed-phase stationary phase, separating primarily based on hydrophobic interactions. It is an excellent starting point for method development.

  • Phenyl-Hexyl: This phase provides an alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic system of this compound and related impurities.[5] This can be particularly advantageous for resolving structurally similar aromatic compounds.

Recommendation: Begin with a high-quality, end-capped C18 column. If co-eluting impurities are observed, a Phenyl-Hexyl column should be evaluated for its alternative selectivity.

Mobile Phase Optimization: The Role of Organic Modifier and pH

The mobile phase composition dictates the retention and elution of the analyte.

  • Organic Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.

    • Acetonitrile generally has a higher elution strength and lower viscosity, leading to sharper peaks and lower backpressure.[6]

    • Methanol can enhance π-π interactions with phenyl-based stationary phases and may offer different selectivity for aromatic compounds.[7]

  • Aqueous Phase and pH Control: An acidic mobile phase is recommended to ensure the consistent protonation of the basic nitrogen on the pyridine ring. This minimizes peak tailing that can occur from interactions with residual silanol groups on the silica-based stationary phase.[5] A low concentration of an acidifier like formic acid or trifluoroacetic acid (TFA) is typically sufficient.

Recommendation: A mobile phase system consisting of A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid is a robust starting point. Formic acid is volatile, making it suitable for preparative work where the solvent will be evaporated.

Detailed Purification Protocol

This protocol outlines a gradient elution method for the purification of this compound.

Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler/manual injector, UV/PDA detector, and fraction collector.

  • C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

  • Crude this compound sample.

  • Filtration apparatus for mobile phases and samples.

Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • Mobile Phase A: In a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water, followed by 1.0 mL of formic acid. Fill to the mark with water and mix thoroughly.

    • Mobile Phase B: In a 1 L volumetric flask, add approximately 900 mL of HPLC-grade acetonitrile, followed by 1.0 mL of formic acid. Fill to the mark with acetonitrile and mix.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas using sonication or an inline degasser.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a concentration of 5-10 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 250 x 10 mm, 5 µmStandard reversed-phase for hydrophobic compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous component; acidifier for peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column.
Detection 270 nm or PDA Scan (200-400 nm)Estimated λmax; PDA allows for optimal wavelength determination.
Column Temperature 30 °CImproves reproducibility and peak shape.
Injection Volume 100-500 µLDependent on sample concentration and column loading.
  • Gradient Elution Program (Scouting Gradient):

Time (min)% Mobile Phase B (ACN + 0.1% FA)Curve
0.030Linear
20.095Linear
25.095Linear
25.130Linear
30.030Linear
Diagram: Gradient Elution Profile

Gradient_Profile xaxis Time (min) yaxis % Acetonitrile t0 0 t20 20 t25 25 t30 30 p30 30% p95 95% start start mid mid start->mid hold hold mid->hold re_eq_start re_eq_start hold->re_eq_start re_eq_end re_eq_end re_eq_start->re_eq_end

Caption: A typical scouting gradient for method development.

Method Optimization and Troubleshooting

  • Optimizing the Gradient: Based on the results of the scouting run, the gradient can be made shallower around the elution time of this compound to improve the resolution from closely eluting impurities.

  • Peak Tailing: If significant peak tailing is observed, ensure the mobile phase is sufficiently acidic. Tailing can also indicate column degradation or blockage, which may require column flushing or replacement.[8]

  • Impurity Identification: Potential impurities from synthesis (e.g., via Suzuki coupling or chalcone condensation) include unreacted starting materials and side-products.[1][9] A mass spectrometer (LC-MS) can be coupled to the HPLC system for the identification of unknown impurity peaks.

Conclusion

This application note provides a robust and scientifically-grounded framework for the HPLC purification of this compound. By systematically selecting the stationary and mobile phases and employing a logical gradient elution strategy, researchers can achieve high purity of this important pharmaceutical intermediate. The principles and protocols outlined herein are adaptable and can serve as a foundation for the purification of other related nicotinonitrile derivatives.

References

  • MySkinRecipes. This compound. myskinrecipes.com. Accessed January 30, 2026. Available from: [Link].

  • Nováková, L., Vlčková, H. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Journal of Chromatography A. 2009, 1216(24), 4887-4895. Available from: [Link].

  • Mills, C. D., et al. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. 2008, 1, 87. Available from: [Link].

  • Suwunwong, T., et al. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E. 2013, 69(Pt 12), o1816. Available from: [Link].

  • Akhtar, J., et al. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. 2024, 29(8), 1845. Available from: [Link].

  • Vertex AI Search. This compound - MySkinRecipes. google.com. Accessed January 30, 2026.
  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine. google.com. Accessed January 30, 2026.
  • Phenomenex. Reversed Phase HPLC Method Development. phenomenex.com. Accessed January 30, 2026. Available from: [Link].

  • Salman, S. A., et al. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Toxics. 2021, 9(10), 248. Available from: [Link].

  • Shimadzu Scientific Korea. 7 Key Differences in the Use of Methanol and Acetonitrile. shimadzu.co.kr. Accessed January 30, 2026. Available from: [Link].

  • Quah, C. K., et al. 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E. 2010, 66(Pt 12), o2746. Available from: [Link].

  • Suwunwong, T., et al. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E. 2013, 69(Pt 12), o1816. Available from: [Link].

  • ResearchGate. Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. researchgate.net. Accessed January 30, 2026. Available from: [Link].

  • Dispas, A., et al. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. 2018, 23(10), 2631. Available from: [Link].

  • Lund University Publications. Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. lup.lub.lu.se. Accessed January 30, 2026. Available from: [Link].

  • ResearchGate. UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). researchgate.net. Accessed January 30, 2026. Available from: [Link].

  • ResearchGate. Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. researchgate.net. Accessed January 30, 2026. Available from: [Link].

  • Stoll, D. R. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. 2021, 39(7), 334-340. Available from: [Link].

  • Mason Technology. Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). masontec.ie. Accessed January 30, 2026. Available from: [Link].

  • Raza, A., et al. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method. Arabian Journal of Chemistry. 2016, 9, S577-S583. Available from: [Link].

  • ResearchGate. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. researchgate.net. Accessed January 30, 2026. Available from: [Link].

  • Georgiev, Y., et al. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. 2019, 66(2), 55-60. Available from: [Link].

  • Saini, S., Mandal, S. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development. 2021, 9(1), 95-101. Available from: [Link].

  • Al-Shehri, S., et al. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers. 2023, 15(16), 3416. Available from: [Link].

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. utsc.utoronto.ca. Accessed January 30, 2026. Available from: [Link].

  • Ashenhurst, J. UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. 2016. Available from: [Link].

Sources

Application Note: Cytotoxicity Evaluation of 6-Phenylnicotinonitrile via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous, standardized protocol for evaluating the cytotoxic potential of 6-Phenylnicotinonitrile (and its structural derivatives) using the MTT colorimetric assay. While the MTT assay is ubiquitous, the hydrophobic nature of nicotinonitrile scaffolds presents specific challenges—namely precipitation in aqueous media and "edge effects" during extended incubations—that often yield irreproducible IC50 values. This guide synthesizes best practices for hydrophobic small molecule screening with specific troubleshooting for the this compound pharmacophore, ensuring data integrity for drug development applications.

Introduction & Compound Profile

This compound (C₁₂H₈N₂) is a privileged scaffold in medicinal chemistry, serving as a precursor for various anticancer, antimicrobial, and anti-inflammatory agents. Its mechanism of action often involves tubulin polymerization inhibition or kinase modulation.

  • Molecular Weight: 180.21 g/mol

  • Solubility Profile: Highly soluble in DMSO; poorly soluble in water/PBS.

  • Critical Challenge: The compound is prone to micro-precipitation in cell culture media at concentrations >100 µM, which can be mistaken for cytotoxicity (false positives) or interfere with optical density readings.

The "Self-Validating" Philosophy

To ensure scientific integrity, this protocol incorporates internal validity checks :

  • Solvent Tolerance Control: Verifying the vehicle (DMSO) does not exceed 0.5% (v/v).

  • Precipitation Check: Microscopic validation before MTT addition.

  • Background Subtraction: Using cell-free blanks to correct for intrinsic compound absorbance.

Experimental Workflow

The following diagram illustrates the critical path for the assay, highlighting the decision points often missed in standard protocols.

MTT_Workflow Start Start: Compound Prep Stock 1. Prepare Stock (DMSO) 100 mM Start->Stock Dilution 2. Serial Dilution (Keep DMSO constant) Stock->Dilution Treatment 4. Compound Addition (24-72h Incubation) Dilution->Treatment Add to Plate Seeding 3. Cell Seeding (5-10k cells/well) Seeding->Treatment Check CRITICAL: Check for Precipitation (Microscope) Treatment->Check Check->Dilution Precipitation Detected: Lower Conc. MTT_Add 5. Add MTT Reagent (3-4h Incubation) Check->MTT_Add No Precip. Solubilize 6. Solubilize Formazan (DMSO) MTT_Add->Solubilize Read 7. Measure Absorbance (570 nm - 650 nm) Solubilize->Read

Figure 1: Optimized workflow for this compound MTT assay. Note the critical precipitation check before dye addition.

Detailed Protocol

Materials & Reagents
  • Test Compound: this compound (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS). Filter sterilize and store at -20°C in the dark.

  • Solubilization Solution: 100% DMSO (preferred over SDS/HCl for this compound class due to better solubility of the specific formazan crystals formed).

Step-by-Step Methodology
Step 1: Stock Solution Preparation

Dissolve this compound in DMSO to create a 100 mM stock .

  • Calculation: To prepare 1 mL of 100 mM stock, dissolve 18.02 mg of compound in 1 mL DMSO.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Step 2: Cell Seeding (Day 0)

Seed cells (e.g., MCF-7, HepG2, or A549) into 96-well plates.

  • Density: 5,000–10,000 cells/well in 100 µL media.

  • Edge Effect Mitigation: Do NOT use the outer perimeter wells for data. Fill them with sterile PBS or media to act as a thermal/humidity buffer. This reduces evaporation variances that skew results in 72h assays [1].

Step 3: Compound Treatment (Day 1)

Prepare a 2x Working Solution series in culture media.

  • Perform serial dilutions (e.g., 1:2 or 1:3) in a separate sterile tube/plate.

  • Vehicle Control: Ensure the final DMSO concentration is consistent across all wells (ideally <0.5%).

  • Add 100 µL of the 2x compound solution to the 100 µL of cells already in the wells.

    • Why? Adding concentrated DMSO stock directly to the well causes local cytotoxicity (shock) before mixing. Adding 2x media ensures gentle equilibration.

Step 4: Incubation & Visual Check (Day 1-3)

Incubate for the desired time (typically 24h, 48h, or 72h) at 37°C, 5% CO₂.

  • Critical Checkpoint: Before adding MTT, view the wells under a phase-contrast microscope. If you see needle-like crystals floating or settled on cells in the high-concentration wells, the compound has precipitated. Data from these wells is invalid.

Step 5: MTT Addition & Reduction
  • Add 20 µL of MTT stock (5 mg/mL) to each well (Final conc: ~0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C.

  • Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.[1]

Step 6: Solubilization & Readout
  • Carefully aspirate the media. Do not disturb the purple crystals at the bottom.

    • Tip: For non-adherent cells, spin the plate (1000 rpm, 5 min) before aspiration.

  • Add 150 µL DMSO to each well.

  • Shake plate on an orbital shaker for 10–15 minutes (protected from light) to fully dissolve crystals.

  • Measure absorbance at 570 nm (Signal) and 650 nm (Reference/Background).

Mechanism of Action & Data Interpretation[1][2][3]

The assay relies on the reduction of the tetrazolium ring by mitochondrial succinate dehydrogenase (Complex II).

Mechanism MTT MTT (Yellow) (Tetrazolium Salt) Cell Viable Cell (Mitochondria) MTT->Cell Enters Cell Enzyme Succinate Dehydrogenase Cell->Enzyme Metabolic Activity Formazan Formazan (Purple) (Insoluble Crystal) Enzyme->Formazan Reduction DMSO DMSO (Solubilization) Formazan->DMSO Dissolution OD Optical Density (570 nm) DMSO->OD Quantification

Figure 2: Enzymatic reduction pathway utilized in the MTT assay.

Calculation of IC50
  • Correct OD:

    
    
    
  • Calculate Viability:

    
    
    
  • Curve Fitting: Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50.

Data Summary Table (Example)
Well TypeContentsPurposeExpected Result
Blank Media + MTT + DMSO (No Cells)Subtract background noiseOD < 0.1
Vehicle Control Cells + Media + 0.5% DMSO100% Viability ReferenceHigh OD (>0.8)
Positive Control Cells + Triton X-100 (0.1%)0% Viability ReferenceLow OD (<0.2)
Test Wells Cells + this compoundDetermine CytotoxicityDose-dependent OD

Troubleshooting & Optimization

The "Edge Effect"

Evaporation in outer wells concentrates the media, causing osmotic stress and altering cell metabolism.

  • Solution: As noted in Step 2, use the "moat" method (filling outer wells with PBS) [2].

Compound Interference

Some chemical structures can reduce MTT non-enzymatically.

  • Validation: Incubate the highest concentration of this compound with MTT in media without cells. If the solution turns purple, the compound is chemically reducing the dye. In this case, wash cells with PBS before adding MTT to remove the extracellular compound.

Incomplete Solubilization

If the absorbance readings are erratic (high standard deviation):

  • Ensure the formazan is fully dissolved.[2] Undissolved crystals scatter light, causing spikes in OD.

  • Fix: Extend shaking time or pipette up and down (gently) to mix.

References

  • WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Stockert, J. C., et al. (2012). Assays for cell viability: metabolic and functional aspects. Acta Histochemica, 114(6), 591-606. (Contextual grounding for tetrazolium reduction mechanisms).
  • El-Naggar, A. M., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivatives. European Journal of Medicinal Chemistry. (Provides biological context for nicotinonitrile cytotoxicity).

Sources

Crystallization techniques for obtaining single crystals of 6-Phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Advanced Crystallization Techniques for Obtaining High-Quality Single Crystals of 6-Phenylnicotinonitrile

For Internal Use and Scientific Dissemination

Introduction: The Critical Role of Single Crystals

In the fields of materials science, pharmacology, and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. For a compound such as this compound, a versatile aromatic nitrile scaffold used in the synthesis of novel drug candidates, obtaining a high-quality single crystal is the gateway to definitive structural elucidation via X-ray crystallography.[1][2] A well-ordered single crystal, devoid of grain boundaries and major defects, allows for the unambiguous determination of bond lengths, angles, and intermolecular interactions, which are critical for understanding its chemical behavior, reactivity, and potential as a pharmaceutical agent.[3][4]

This guide provides an in-depth exploration of field-proven techniques for growing single crystals of this compound. It moves beyond simple procedural lists to explain the underlying principles, enabling researchers to troubleshoot and adapt these methods effectively. The protocols described herein are designed to be self-validating systems, emphasizing control over the key variables that govern crystal nucleation and growth.[5]

Foundational Principles of Crystallization

The journey from a dissolved solute to a well-ordered crystal is governed by the principles of solubility and supersaturation. Crystallization occurs when a solution becomes supersaturated, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature.[6] This supersaturation is the driving force for both nucleation (the formation of initial, stable crystalline clusters) and subsequent crystal growth.[7]

Pre-Crystallization Essentials: Purity and Solvent Selection

Compound Purity

Before attempting crystallization, it is crucial to ensure the high purity of the this compound sample. A minimum purity of 90% is recommended.[12] Impurities can inhibit crystal growth, act as unwanted nucleation sites leading to poorly formed crystals, or even co-crystallize with the target compound.[10] Standard purification techniques such as column chromatography or recrystallization should be employed to purify the starting material.

The Art and Science of Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization experiment.[13] An ideal solvent system is one where this compound exhibits moderate solubility. If the compound is too soluble, it will be difficult to achieve supersaturation; if it is nearly insoluble, it will be impossible to prepare a solution of sufficient concentration.[7]

The principle of "like dissolves like" is a useful starting point.[14] Given the aromatic nature of this compound, solvents with similar properties are often effective. A systematic approach to solvent screening is highly recommended.

Protocol for Solubility Screening:

  • Place approximately 5-10 mg of this compound into a small vial.

  • Add the test solvent dropwise (e.g., 0.1 mL at a time) while stirring or sonicating.

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently warm the vial to the solvent's boiling point. An ideal solvent will dissolve the compound when hot but show significantly lower solubility upon cooling.[15]

The following table summarizes promising solvents and solvent systems for this compound based on its structure and general principles for aromatic nitriles.

Solvent SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expert Insights
Toluene1112.4Aromatic solvent, good for dissolving aromatic compounds. Less volatile than benzene, making it suitable for slow evaporation.[12]
Ethanol / Methanol (1:1 v/v)~65-78~24.5 / ~32.7A similar nicotinonitrile derivative was successfully crystallized from this mixture, indicating a high probability of success.[16] Provides a good polarity balance.
Ethyl Acetate776.0A moderately polar solvent that is often successful for organic compounds and is less volatile than acetone.[17]
Acetonitrile8237.5The nitrile functionality may promote solubility in this polar aprotic solvent. Good for diffusion methods.
Dichloromethane (DCM) / Hexane40 / 699.1 / 1.9A mixed-solvent system. DCM is the "good" solvent, and hexane is the "poor" or anti-solvent. Excellent for vapor or liquid diffusion techniques.[17]
Tetrahydrofuran (THF) / Hexane66 / 697.6 / 1.9Another common good/poor solvent pair. THF is a good solvent for many organic molecules.[17]

Data sourced from multiple references.[18]

Crystallization Protocols & Methodologies

The following sections detail four robust methods for crystallizing this compound. It is recommended to run multiple experiments in parallel using different solvents and techniques.

Method 1: Slow Evaporation

This is the simplest technique but requires careful control of the evaporation rate to prevent rapid crystal formation.[19] It is best suited for solvents that are not excessively volatile.[12]

Step-by-Step Protocol:

  • Prepare a nearly saturated solution of this compound in a chosen solvent (e.g., Toluene or Ethyl Acetate) in a clean glass vial (a 1-dram vial or even an NMR tube works well).[12][19]

  • Filter the solution through a small cotton plug in a pipette to remove any dust or particulate matter, which can act as nucleation sites.

  • Transfer the clear solution to a new, clean vial.

  • Cover the vial in a way that allows for very slow evaporation. This can be achieved by covering the vial with parafilm and piercing it with one or two small holes from a needle.[20]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization cabinet).

  • Monitor the vial periodically over several days to weeks without disturbing it.[7]

Expert Insights:

  • Causality: The slow removal of solvent gradually increases the concentration of the solute, gently pushing the system into a state of supersaturation where a few nuclei can form and grow into large crystals.[6]

  • Troubleshooting: If an oil forms, the compound's solubility in the chosen solvent is likely too high. Try a solvent in which it is less soluble.[12] If a fine powder precipitates, evaporation is too fast; reduce the size or number of holes in the cover.

Slow_Evaporation_Workflow A Prepare near-saturated solution of this compound B Filter solution to remove particulates A->B C Transfer to clean vial B->C D Cover vial and pierce with 1-2 small holes C->D E Store in a vibration-free environment D->E F Monitor over days/weeks without disturbance E->F G Harvest single crystals F->G

Caption: Workflow for the Slow Evaporation crystallization technique.

Method 2: Slow Cooling

Step-by-Step Protocol:

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., an Ethanol/Methanol mixture) at or near the solvent's boiling point.

  • Ensure all solid material is completely dissolved. If necessary, add a minimal amount of additional hot solvent.

  • Cap the vial tightly and place it into a thermally insulated container to slow the rate of cooling. A Dewar flask filled with hot water or a beaker packed with glass wool or sand works well.[8][19]

  • Allow the entire assembly to cool slowly to room temperature over 24-48 hours.

  • For some systems, further slow cooling by transferring the setup to a refrigerator (4 °C) can yield more crystals.

Expert Insights:

  • Troubleshooting: If the compound precipitates as a powder, the initial solution was likely too concentrated or cooled too quickly. If no crystals form, the solution may have been too dilute, or the compound forms a stable supersaturated solution. In the latter case, gently scratching the inside of the vial with a glass rod can sometimes induce nucleation.

Slow_Cooling_Workflow A Prepare saturated solution at elevated temperature B Ensure complete dissolution A->B C Place sealed vial in an insulated container (e.g., Dewar) B->C D Allow to cool slowly to room temperature over 24-48h C->D E Optional: Further cooling at 4°C D->E F Harvest single crystals E->F

Caption: Workflow for the Slow Cooling crystallization technique.

Method 3: Vapor Diffusion

Vapor diffusion is one of the most effective techniques, especially when only small amounts of material are available.[12] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "poor" (or anti-) solvent in which the compound is insoluble. The two solvents must be miscible.[8]

Step-by-Step Protocol (Inner Vial Method):

  • Dissolve 5-10 mg of this compound in a minimal amount (0.2-0.5 mL) of a "good," less volatile solvent (e.g., Toluene or DCM) in a small, open vial (e.g., a 0.5-dram vial).

  • Place this small vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).

  • Add 2-3 mL of a "poor," more volatile anti-solvent (e.g., Hexane or Pentane) to the larger vial, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Seal the outer vial tightly with a cap.

  • Store in a vibration-free location at a constant temperature.

Expert Insights:

  • Causality: The more volatile anti-solvent in the outer chamber slowly diffuses in the vapor phase into the solution in the inner vial.[21] This gradual change in the solvent composition slowly decreases the solubility of the compound, leading to controlled precipitation and crystal growth.[22]

  • Variations: The "hanging drop" and "sitting drop" methods are common variations, especially in protein crystallography, but the principle remains the same.[23]

Vapor_Diffusion_Workflow cluster_setup Experimental Setup Setup Setup A Dissolve compound in 'good' solvent in a small, open vial B Place small vial inside a larger vial containing 'poor' anti-solvent A->B C Seal the outer vial tightly B->C D Store undisturbed at constant temperature C->D E Anti-solvent vapor slowly diffuses into the solution D->E F Crystals form as solubility decreases E->F G Harvest single crystals F->G

Caption: Workflow for the Vapor Diffusion crystallization technique.

Method 4: Liquid-Liquid Diffusion (Solvent Layering)

This technique is similar to vapor diffusion but relies on the direct, slow diffusion between two liquid layers. It requires two miscible solvents of different densities, one in which the compound is soluble and one in which it is not.[24]

Step-by-Step Protocol:

  • Prepare a concentrated solution of this compound in a small amount of the denser solvent (e.g., DCM).

  • Transfer this solution to the bottom of a narrow container, such as a test tube or an NMR tube.

  • Very carefully and slowly, layer the less dense, miscible anti-solvent (e.g., Hexane) on top of the solution. Use a syringe or pipette with the tip against the inner wall of the tube to avoid mixing the layers.[8]

  • An interface should be clearly visible between the two solvents.

  • Seal the tube and store it in a vibration-free location.

  • Crystals will typically form at the interface of the two solvents over several days as the layers slowly mix via diffusion.[11]

Expert Insights:

  • Causality: The slow diffusion across the liquid-liquid interface creates a gentle and localized gradient of supersaturation, providing an ideal environment for single crystal growth.

  • Density is Key: It is critical that the denser solvent (typically the "good" solvent for halogenated compounds like DCM) is on the bottom layer to ensure a stable interface.[24]

References

  • University of Bath. (n.d.). Guide for crystallization.
  • Massachusetts Institute of Technology. (n.d.). Growing Crystals.
  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). The Slow Evaporation Method.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Sparks, C. et al. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography.
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound.
  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, C80, 337–342.
  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • IMSERC. (n.d.). Crystallization Guide. Northwestern University.
  • Clarke, D. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 3134-3153.
  • MIRAI Intex. (2024). Crystallization process: how does crystallization work.
  • University of Florida, Department of Chemistry. (2006). Crystallisation Techniques.
  • University of the Basque Country. (n.d.). Crystallization of small molecules.
  • Wikipedia. (n.d.). Single crystal.
  • Quora. (2018). What makes big single crystal materials hard to make?.
  • The Fact Factor. (2023, August 21). What is Crystallization ? | Factors affecting Crystallization | Importance of Crystallization [Video]. YouTube.
  • Quora. (2019). What factors cause the difference in the size of crystals formed?.
  • Goodfellow. (2025). Single Crystals: Properties, Growth Methods, and Industrial Applications.
  • Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1803.
  • Fun, H.-K., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1564.
  • TargetMol. (n.d.). This compound.
  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals [Video]. YouTube.
  • BLD Pharm. (n.d.). This compound.
  • Smolecule. (n.d.). 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile.
  • ResearchGate. (n.d.). Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile. Request PDF.
  • PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources.
  • Google Patents. (1999). WO1999062821A1 - METHOD FOR CRYSTALLIZATION OF HIGHLY PURE LiPF6 FROM ORGANIC SOLVENTS.
  • PubMed Central (PMC). (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate.
  • Wikipedia. (n.d.). Covalent organic framework.
  • BLD Pharm. (n.d.). 2-Methyl-6-phenylnicotinonitrile.
  • Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Sigma-Aldrich. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

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Application Note: High-Throughput TR-FRET Kinase Assay for 6-Phenylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


)
Compound Focus:  6-Phenylnicotinonitrile Scaffold[1]

Abstract & Introduction

The This compound core is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility in designing ATP-competitive inhibitors for protein kinases, particularly the Protein Kinase C (PKC) family and Src-family kinases. Its structural rigidity and capacity for hydrogen bonding within the hinge region of the kinase ATP-binding pocket make it an ideal scaffold for fragment-based drug discovery (FBDD).

This application note details a robust, self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol designed to determine the inhibitory potency (


) of this compound derivatives. We utilize PKC

as the model enzyme due to the scaffold's high relevance to this isoform in autoimmune pathology.
Why TR-FRET?

Unlike radiometric assays (


), TR-FRET offers a "mix-and-read" format that eliminates wash steps, reducing variability.[1] It utilizes long-lifetime fluorophores (Europium or Terbium cryptates) to minimize background fluorescence from library compounds—a critical feature when screening aromatic nitriles which can occasionally exhibit auto-fluorescence.[1]

Assay Principle

The assay relies on the phosphorylation of a specific biotinylated peptide substrate. The detection system utilizes two fluorophores:[2]

  • Donor: Europium (Eu)-cryptate labeled anti-phospho-residue antibody.[1][3]

  • Acceptor: Streptavidin-XL665 (binds the biotinylated substrate).

When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated residue. The streptavidin binds the biotin tag. This brings the Donor and Acceptor into proximity, allowing FRET to occur.[2] this compound derivatives, acting as inhibitors, prevent phosphorylation, resulting in a decrease in the FRET signal.

Mechanism Diagram[4]

G Kinase PKC Kinase Complex Phosphorylated Complex Kinase->Complex Catalysis ATP ATP ATP->Kinase Bind Substrate Biotin-Peptide Substrate->Kinase Bind Inhibitor This compound Inhibitor->Kinase Blocks (ATP Competitive) Donor Eu-Antibody (Donor) Complex->Donor Ab Binding Acceptor SA-XL665 (Acceptor) Complex->Acceptor SA Binding Signal FRET Signal (665 nm) Donor->Signal Energy Transfer Acceptor->Signal

Caption: Schematic of the TR-FRET reaction. The inhibitor competes with ATP, preventing the formation of the FRET-competent complex.

Materials & Reagents

ComponentSpecificationStorage
Test Compound This compound derivative-20°C (10 mM in DMSO)
Enzyme Recombinant Human PKC

-80°C (Avoid freeze-thaw)
Substrate Biotin-RFARKGSLRQKNV (PKC specific)-20°C
ATP Ultra-pure Adenosine Triphosphate-20°C
Kinase Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT4°C (Add DTT fresh)
Detection Reagents Anti-phospho-Ser/Thr-Eu Cryptate + SA-XL665-20°C
Plate 384-well Low Volume White MicroplateRT

Experimental Protocol

Phase 1: Compound Preparation (The "Intermediate" Step)

Critical Insight: Direct transfer of high-concentration DMSO stocks into the enzyme reaction can cause local protein precipitation, leading to false positives. We use an intermediate dilution plate.

  • Master Stock: Prepare 10 mM stock of this compound in 100% DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution in a 96-well source plate using 100% DMSO (10 points).

    • Top Conc: 1 mM.[2][4]

  • Intermediate Plate: Transfer 1

    
    L of the serial dilution into 24 
    
    
    
    L of Kinase Buffer.
    • Result: 4% DMSO, 40

      
      M compound (Top conc).[1]
      
    • Why: This ensures the final assay DMSO concentration is consistent (1%) and the compound is pre-solubilized in aqueous buffer.

Phase 2: The Kinase Reaction

Final Assay Volume: 10


L
Reaction Time:  60 minutes
Temperature:  22-25°C (Room Temp)[1]
  • Compound Addition: Transfer 2.5

    
    L of diluted compound from the Intermediate Plate to the 384-well Assay Plate.
    
  • Enzyme Addition: Dilute PKC

    
     to 2 ng/
    
    
    
    L in Kinase Buffer. Add 2.5
    
    
    L to the plate.
    • Pre-incubation: Incubate for 10 minutes. This allows the this compound (an ATP-competitive inhibitor) to occupy the binding pocket before ATP is introduced.

  • Substrate/ATP Mix (Start): Prepare a mix of 2

    
    M Biotin-Peptide and ATP at 
    
    
    
    (typically 20
    
    
    M for PKC
    
    
    ).[1]
  • Start Reaction: Add 5

    
    L of the Substrate/ATP mix to the wells.
    
    • Final Concentrations: 1% DMSO, 0.5 ng/

      
      L Enzyme, 1 
      
      
      
      M Substrate, 10
      
      
      M ATP.[1]
  • Incubation: Seal plate and incubate for 60 minutes at RT.

Phase 3: Detection & Readout[1]
  • Detection Mix: Prepare Eu-Antibody and SA-XL665 in Detection Buffer (containing EDTA to stop the kinase reaction).

  • Stop Step: Add 10

    
    L of Detection Mix to all wells.
    
  • Equilibration: Incubate for 60 minutes at RT (protect from light).

  • Read: Measure fluorescence on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).[1]

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).[1]

    • Emission 1: 615 nm (Donor reference).[1]

    • Emission 2: 665 nm (FRET signal).[1][5]

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Reaction (384-well) cluster_read Phase 3: Detection Stock 10mM Compound (100% DMSO) Inter Intermediate Plate (4% DMSO in Buffer) Stock->Inter Dilution Plate Assay Plate Inter->Plate 2.5 µL Enzyme Add Enzyme (10 min pre-incubation) Plate->Enzyme + 2.5 µL Start Add ATP/Substrate (Start Reaction) Enzyme->Start + 5.0 µL Stop Add Detection Mix (EDTA + Fluorophores) Start->Stop 60 min incubation Read Read Ratio 665nm / 615nm Stop->Read 60 min incubation

Caption: Step-by-step liquid handling workflow for the 384-well kinase assay.

Data Analysis & Validation

Calculation

The TR-FRET signal is ratiometric, which corrects for well-to-well quenching or volume errors.


[1]
Curve Fitting

Plot log[Inhibitor] (x-axis) vs. HTRF Ratio (y-axis). Fit the data using a 4-parameter logistic (4PL) equation to determine the


.[1]
Acceptance Criteria (Self-Validation)

To ensure the assay is trustworthy, every plate must meet these metrics:

  • Z' Factor: Must be > 0.5.

    
    
    (Where Pos = Enzyme + DMSO, Neg = No Enzyme or High Inhibitor)[1]
    
  • Signal-to-Background (S/B): Should be > 3.0.

  • Hill Slope: For a standard competitive inhibitor like this compound, the slope should be approximately -1.0. A steep slope (> -2.[1]0) suggests aggregation or insolubility.[1]

Scientific Rationale & Troubleshooting

Why ATP Concentration Matters

This compound is an ATP-competitive inhibitor.[1]

  • If

    
    : The inhibitor will be outcompeted, artificially increasing the 
    
    
    
    (lower potency).[1]
  • If

    
    : The assay becomes hypersensitive, leading to false high potency.
    
  • Standard: Run the assay at

    
     to obtain an 
    
    
    
    that approximates the
    
    
    .[1]
Handling the "Hook Effect"

In TR-FRET, an excess of antigen (phosphorylated product) can sometimes saturate the antibodies without forming the FRET bridge, causing a signal drop at high enzyme activity.

  • Solution: Perform an enzyme titration curve first.[5] Choose an enzyme concentration that yields 60-80% of the maximum signal, ensuring you are in the linear range.

Solubility of this compound

While the core scaffold is stable, substitutions can affect solubility.

  • Observation: If the IC50 curve plateaus before reaching 0% activity (partial inhibition), the compound may be precipitating out of solution at high concentrations.

  • Correction: Check the Intermediate Plate for turbidity. Do not exceed 1% DMSO in the final well.

References

  • LanthaScreen Kinase Assay Validation. Thermo Fisher Scientific. Protocol for determining ATP Km and IC50.[2][4][6][7][8]

  • HTRF Kinase Assay Guidelines. Revvity (formerly Cisbio).[1] Technical notes on DMSO tolerance and reagent optimization.

  • Zhang, J. et al. (2009).[1] A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.

  • BenchChem. (2025).[1][9] 2-Chloro-6-methyl-5-phenylnicotinonitrile as a Precursor for Kinase Inhibitors.[1][9] (Context on the scaffold's medicinal chemistry).

Sources

Application Note: Preparing 6-Phenylnicotinonitrile Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scientifically-grounded protocol for the preparation, quality control, and storage of 6-Phenylnicotinonitrile stock solutions for use in a variety of biological assays. Adherence to these guidelines is critical for ensuring the accuracy, reproducibility, and validity of experimental results in drug discovery and biomedical research. The protocols herein are designed to be self-validating, with a focus on the causal relationships between procedural steps and desired outcomes.

Introduction: The Importance of Accurate Stock Solution Preparation

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block in the synthesis of various bioactive molecules.[1] Its application in biological assays, which can range from cell-based screens to enzymatic assays, necessitates the use of accurately prepared and validated stock solutions.[2][3] Errors in stock solution preparation can lead to significant experimental variability, erroneous data, and a lack of reproducibility. This guide provides a detailed methodology for the preparation of this compound stock solutions, with an emphasis on best practices to ensure the integrity of the compound and the reliability of downstream applications.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of stable, soluble stock solutions.

Property Value Rationale for Consideration in Stock Preparation
Molecular Formula C₁₂H₈N₂Essential for accurate molecular weight calculation.
Molecular Weight 180.21 g/mol Required for precise mass calculations to achieve the desired molar concentration.[1]
Appearance White to off-white crystalline solidVisual confirmation of the starting material's quality.
Melting Point 88-90 °CIndicates the purity of the compound.[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Poorly soluble in aqueous solutions.Dictates the choice of solvent for the stock solution. DMSO is a common choice for its high solvating power for a wide range of organic molecules.[4][5]
Stability Stable under recommended storage conditions.Proper storage is crucial to prevent degradation over time.

Essential Equipment and Reagents

Equipment
  • Analytical balance (readability of at least 0.1 mg)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated micropipettes

  • Sterile, amber, or light-blocking microcentrifuge tubes or glass vials

  • Laminar flow hood (for sterile applications)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves

Reagents
  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (purity ≥99.9%)

Detailed Protocol for 10 mM Stock Solution Preparation

The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for initial screening and subsequent serial dilutions.

Workflow Diagram

workflow cluster_prep I. Preparation cluster_qc II. Quality Control & Aliquoting cluster_storage III. Storage calc Calculate Mass for 10 mM (Target: 1.802 mg for 1 mL) weigh Accurately Weigh Compound calc->weigh dissolve Add Anhydrous DMSO weigh->dissolve mix Vortex and Sonicate (Ensure Complete Dissolution) dissolve->mix verify Visual Inspection for Particulates mix->verify aliquot Aliquot into Single-Use Tubes verify->aliquot label_tubes Label with Compound, Conc., Date, Solvent aliquot->label_tubes store Store at -20°C or -80°C (Protect from Light) label_tubes->store

Caption: Step-by-step workflow for preparing this compound stock solution.

Step-by-Step Methodology
  • Mass Calculation: The mass of this compound required is calculated using the formula: Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) For a 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution: Mass (mg) = 0.01 mol/L × 0.001 L × 180.21 g/mol × 1000 mg/g = 1.8021 mg

  • Weighing:

    • Place a sterile, amber microcentrifuge tube on the analytical balance and tare.

    • Carefully weigh out approximately 1.8021 mg of this compound into the tube. Record the exact mass.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube. For example, if you weighed exactly 1.8021 mg, add 1.0 mL of DMSO.

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[6] Gentle warming to 37°C can also aid dissolution, but should be done with caution to avoid compound degradation.[7]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL).

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[8][9]

Quality Control and Validation of Stock Solutions

A robust quality control process is essential for validating the integrity of your stock solutions.

  • Purity of Starting Material: Always obtain a Certificate of Analysis (CoA) for the this compound to confirm its purity.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using methods like LC-MS or HPLC with a standard curve.[10][11][12]

  • Sterility: For cell-based assays, all steps of stock solution preparation should be performed in a laminar flow hood to maintain sterility.[13] While DMSO is hostile to most microorganisms, subsequent dilutions in aqueous media can support microbial growth if contaminated.[13]

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into the appropriate aqueous buffer or cell culture medium.

Dilution Workflow

dilution_workflow thaw Thaw a Single Aliquot of Stock Solution calculate Calculate Dilution using C1V1 = C2V2 thaw->calculate dilute Serially Dilute in Assay Buffer/Medium calculate->dilute mix_well Vortex Gently Between Dilutions dilute->mix_well use_immediately Use Working Solution Immediately mix_well->use_immediately

Caption: Workflow for the preparation of working solutions from a stock solution.

Key Considerations for Dilution
  • DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic.[14][15] A vehicle control (media or buffer with the same final DMSO concentration) must always be included in the experiment.

  • Stepwise Dilution: To avoid precipitation of the compound, it is recommended to perform serial dilutions rather than a single large dilution.[14]

  • Solubility in Aqueous Media: this compound has low aqueous solubility. Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, the working concentration may be too high.

Safety and Handling

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.[16][17][18]

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[16][17][18]

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

  • Keep containers tightly closed when not in use.[16][17][18]

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile. Retrieved from [Link]

  • Kymos. (2025). Quality control of small molecules. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved from [Link]

  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

  • Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

Sources

Application Note: Evaluation of Anticancer Activity of 6-Phenylnicotinonitrile Derivatives

[1][2][3]

Executive Summary

The 6-Phenylnicotinonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for the development of potent anticancer agents. Derivatives of this scaffold, particularly 2-amino-4,6-diphenylnicotinonitriles , have demonstrated significant antiproliferative activity against breast, liver, and colon carcinomas. Their mechanism of action (MoA) is multifaceted, often involving tubulin polymerization inhibition (targeting the colchicine-binding site), EGFR kinase inhibition , and the induction of intrinsic (mitochondrial) apoptosis .

This guide provides a standardized workflow for evaluating these compounds. It moves beyond simple toxicity screening to a mechanistic validation platform, ensuring that observed cytotoxicity is specific, reproducible, and clinically relevant.

Strategic Cell Line Selection

Selection of the appropriate cellular models is critical for establishing Structure-Activity Relationships (SAR). The following panel is recommended to cover the primary sensitivity profiles of nicotinonitrile derivatives.

Table 1: Recommended Cell Line Panel
Tissue OriginCell LineClassificationRationale for Selection
Breast MCF-7 ER+, PR+, HER2-Primary Screen. Highly sensitive to nicotinonitriles inducing G2/M arrest. Represents hormone-dependent luminal A subtype.
Breast MDA-MB-231 Triple Negative (TNBC)Aggressiveness Model. Evaluates efficacy against drug-resistant, metastatic phenotypes. Crucial for testing tubulin-targeting efficacy.
Liver HepG2 HepatoblastomaMetabolic Competence. Expresses wild-type p53. Essential for assessing apoptosis via the p53-Bax mitochondrial pathway.
Colon HCT-116 Colorectal CarcinomaGrowth Factor Signaling. High EGFR expression makes it suitable for testing derivatives designed as dual EGFR/tubulin inhibitors.
Normal MCF-10A or BJ-1 Non-tumorigenicToxicity Control. Required to calculate the Selectivity Index (SI). Compounds must show low toxicity here to be viable drug candidates.

Expert Insight: When testing this compound derivatives, include HCT-116 early in the screening cascade. These compounds often exhibit dual mechanisms (kinase inhibition + tubulin destabilization), and HCT-116 is highly responsive to both modalities.

Experimental Workflow & Protocols

Protocol A: Cell Culture Maintenance

Standardization of culture conditions is vital to prevent phenotypic drift.

  • Media Preparation:

    • MCF-7 / HepG2 / HCT-116: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin + 2 mM L-Glutamine.

    • MDA-MB-231: RPMI-1640 + 10% FBS + 1% Pen/Strep.

    • MCF-10A: MEGM (Mammary Epithelial Cell Growth Medium) supplemented with cholera toxin.

  • Passaging:

    • Maintain cells in exponential growth phase (log phase).

    • Passage when 70-80% confluent. Do not overgrow , as contact inhibition alters cell cycle profiles, invalidating G2/M arrest data.

    • Use 0.25% Trypsin-EDTA for detachment.

Protocol B: Quantitative Cytotoxicity Assay (MTT)

The MTT assay measures metabolic activity as a proxy for viability. For nicotinonitriles, which may induce mitochondrial dysfunction, validate hits with a secondary assay like SRB (Sulforhodamine B) if results are ambiguous.

Reagents:

  • Test Compound: this compound derivative (dissolved in DMSO; stock 10-50 mM).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

Step-by-Step Procedure:

  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    cells/well (cell line dependent) in 100 µL media.
  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Range: 0.1 µM to 100 µM (typically 5-7 points).

    • Controls: Vehicle Control (0.1% DMSO max) and Positive Control (e.g., Doxorubicin or Colchicine).

    • Add 100 µL of treatment media to wells (Total volume = 200 µL).

  • Exposure: Incubate for 48 to 72 hours . (Nicotinonitriles often require 48h to manifest apoptotic phenotypes).

  • Development:

    • Add 20 µL MTT solution to each well. Incubate 3-4 hours.

    • Carefully aspirate media (avoid disturbing purple formazan crystals).

    • Solubilize crystals with 150 µL DMSO. Shake for 15 mins.

  • Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:

  • IC50 Determination: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response).

  • Selectivity Index (SI):

    
    . An 
    
    
    is generally considered favorable.
Protocol C: Mechanistic Validation (Flow Cytometry)

Since 6-phenylnicotinonitriles often target tubulin, confirming G2/M arrest is a critical validation step.

1. Cell Cycle Analysis (Propidium Iodide Staining)
  • Treatment: Treat

    
     cells (6-well plate) with the IC50 concentration of the compound for 24h.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash ethanol-fixed cells with PBS (2x).

    • Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2 channel).

  • Expected Result: A significant increase in the G2/M peak indicates tubulin inhibition.

2. Apoptosis Assay (Annexin V-FITC / PI)
  • Treatment: Treat cells with IC50 concentration for 48h.

  • Staining:

    • Harvest cells (include floating dead cells).

    • Wash with cold PBS. Resuspend in 100 µL 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide.

    • Incubate 15 mins at RT in dark.

  • Acquisition: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Visualizations

Figure 1: Experimental Workflow for Lead Optimization

This diagram illustrates the logical progression from compound synthesis to mechanistic validation.

Workflowcluster_assaysValidation AssaysSynthesisSynthesis ofThis compound DerivativesPrimaryScreenPrimary Screen (MTT)(MCF-7, HepG2, HCT-116)Synthesis->PrimaryScreenSelectivitySelectivity Check(MCF-10A / BJ-1)PrimaryScreen->SelectivityActive CompoundsHitSelectionHit Selection(IC50 < 10 µM, SI > 3)Selectivity->HitSelectionLow ToxicityMechanismMechanistic ProfilingHitSelection->MechanismCellCycleCell Cycle Analysis(G2/M Arrest?)Mechanism->CellCycleApoptosisAnnexin V/PI(Apoptosis Induction?)Mechanism->ApoptosisTubulinTubulin PolymerizationAssayMechanism->Tubulin

Caption: Step-by-step screening cascade ensuring only potent and selective compounds progress to mechanistic studies.

Figure 2: Proposed Signaling Pathway (MoA)

6-Phenylnicotinonitriles typically induce apoptosis via the intrinsic mitochondrial pathway following microtubule destabilization.

MoACompoundThis compoundDerivativeTubulinTubulin(Colchicine Site)Compound->TubulinInhibitsBcl2Bcl-2(Downregulation)Compound->Bcl2SuppressesBaxBax(Upregulation)Compound->BaxInducesG2MG2/M CellCycle ArrestTubulin->G2MApoptosisApoptosis(DNA Fragmentation)G2M->ApoptosisProlonged ArrestMitoMitochondrialDysfunction (ΔΨm Loss)Bcl2->MitoInhibits (Blocked)Bax->MitoPromotesCaspase9Caspase-9ActivationMito->Caspase9Caspase3Caspase-3ActivationCaspase9->Caspase3Caspase3->Apoptosis

Caption: The intrinsic apoptotic cascade triggered by tubulin inhibition and Bcl-2 family modulation.

References

  • Abdel-Mottaleb, M. S. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. ACS Omega.

  • Ghorab, M. M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Journal of Chemistry.

  • Eldehna, W. M., et al. (2021).[1][2] Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. ResearchGate.

  • Deng, X., et al. (2023). Antitumor Agents 270. Novel Substituted 6-Phenyl-4H-furo[3,2-c]pyran-4-one Derivatives as Potent and Highly Selective Anti-Breast Cancer Agents.[3] Journal of Natural Products.

Experimental Design for SAR Studies of 6-Phenylnicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The 6-phenylnicotinonitrile (6-PNN) scaffold, specifically the 2-amino-4,6-diphenylnicotinonitrile (APN) subclass, represents a privileged structure in medicinal chemistry.[1] Its planar, electron-deficient pyridine core serves as a versatile template for developing PIM-1 kinase inhibitors (anticancer), adenosine receptor antagonists , and antimicrobial agents .[1] Uniquely, these molecules possess intrinsic fluorescence, offering a dual-modality "theranostic" potential where the drug molecule itself acts as a cellular probe.[1]

This guide provides a rigorous framework for conducting Structure-Activity Relationship (SAR) studies on this scaffold. Unlike standard protocols, this document integrates the synthetic workflow with solvatochromic photophysical characterization, ensuring that electronic effects (Hammett parameters) are correlated with both biological potency and fluorescence emission.[1]

Strategic SAR Design: The "Four-Zone" Logic

To avoid "shotgun" synthesis, we employ a Four-Zone SAR Strategy . This logic dissects the scaffold into functional quadrants based on the PIM-1 kinase ATP-binding pocket homology models.[1]

The Pharmacophore Model
  • Zone 1 (C2-Amino): Acts as the primary Hydrogen Bond Donor (HBD) to the kinase hinge region (Glu121 in PIM-1).[1] Constraint: Bulky alkylation here often abolishes activity; keep as -NH2 or small amides.[1]

  • Zone 2 (C3-Cyano): An electron-withdrawing group (EWG) essential for polarizing the pyridine ring, increasing the acidity of the C2-amino protons.[1] It may also engage in water-mediated H-bonding.[1]

  • Zone 3 (C4-Aryl): Occupies the hydrophobic specificity pocket.[1] This is the primary vector for optimization.[1] Substituents here (Cl, OMe, F) dramatically shift potency and fluorescence.[1]

  • Zone 4 (C6-Phenyl): Provides solvent-exposed hydrophobic contacts.[1] Modifications here tune solubility (LogP) and pharmacokinetic (PK) properties.[1]

SAR Logic Diagram

The following diagram illustrates the decision matrix for substituent selection.

SAR_Logic Core This compound (Scaffold) Zone1 Zone 1: C2-Amino (Hinge Binder) Core->Zone1 Zone2 Zone 2: C3-Cyano (Electronic Sink) Core->Zone2 Zone3 Zone 3: C4-Aryl (Specificity Pocket) Core->Zone3 Zone4 Zone 4: C6-Phenyl (Solubility/PK) Core->Zone4 Action1 Keep unsubstituted for max H-bond donor Zone1->Action1 Action2 Maintain CN for polarization Zone2->Action2 Action3 Scan Topliss Tree: 4-Cl (Lipophilic/EWG) 4-OMe (Donor/Fluorescence) Zone3->Action3 Action4 Introduce solubilizing groups (e.g., Morpholine, Piperazine) Zone4->Action4

Figure 1: Strategic dissection of the this compound scaffold for PIM-1 kinase inhibition optimization.

Synthetic Protocol: The Chalcone Route

While one-pot multi-component reactions (MCR) are faster, the stepwise chalcone route is superior for SAR libraries because it allows for the purification and characterization of the intermediate, ensuring the final cyclization yields high-purity regioisomers.[1]

Reaction Scheme
  • Step A (Claisen-Schmidt Condensation): Acetophenone + Benzaldehyde derivative → Chalcone.[1]

  • Step B (Michael Addition/Cyclization): Chalcone + Malononitrile + Ammonium Acetate → 2-Amino-4,6-diphenylnicotinonitrile.[1]

Detailed Protocol

Materials:

  • Substituted Acetophenones (10 mmol)[1]

  • Substituted Benzaldehydes (10 mmol)[1]

  • Malononitrile (10 mmol)[1]

  • Ammonium Acetate (30 mmol, 3 equiv.)[1]

  • Solvents: Ethanol (Abs.), NaOH (10% aq), Ethyl Acetate/Hexane (for workup).[1]

Workflow:

  • Chalcone Synthesis (Intermediate):

    • Dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in Ethanol (15 mL).

    • Add 10% NaOH (5 mL) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours. Endpoint: TLC (Hex:EtOAc 4:1).[1]

    • Precipitate usually forms.[1] Filter, wash with cold water/EtOH, and recrystallize from EtOH.[1]

    • QC Check: Confirm enone peak in IR (~1650 cm⁻¹) and trans-coupling (J ~15-16 Hz) in 1H-NMR.

  • Pyridine Cyclization (Final Product):

    • Dissolve Chalcone (1.0 eq) in absolute Ethanol (20 mL).

    • Add Malononitrile (1.1 eq) and Ammonium Acetate (3.0 eq).[1]

    • Reflux for 8–12 hours.[1] Observation: Color change to fluorescent yellow/green is common.[1]

    • Cool to RT. Pour into ice water (50 mL).

    • Filter the solid precipitate.[1]

    • Purification: Recrystallize from Ethanol/DMF mixtures.[1] Column chromatography is rarely needed unless the reaction is incomplete.[1]

Synthesis_Flow Start Start: Reagents Aldehyde + Acetophenone Step1 Step 1: Claisen-Schmidt (NaOH, EtOH, RT) Start->Step1 Inter Intermediate: Chalcone Step1->Inter Yield >80% Step2 Step 2: Cyclization (Malononitrile, NH4OAc, Reflux) Inter->Step2 Product Final Product: 2-Amino-4,6-diphenylnicotinonitrile Step2->Product Cyclization

Figure 2: Stepwise synthetic pathway ensuring regio-control and intermediate validation.

Biological & Photophysical Characterization[1][2][3]

PIM-1 Kinase Inhibition Assay

To validate the SAR, use a radiometric or fluorescence-based kinase assay.[1]

  • Assay Platform: ADP-Glo™ (Promega) or 33P-ATP Radiometric Assay.[1]

  • Enzyme: Recombinant Human PIM-1 (0.2–0.5 ng/µL).[1]

  • Substrate: S6 Kinase peptide.[1]

  • Protocol:

    • Prepare 3x serial dilutions of the analog in DMSO (Start at 100 µM).

    • Incubate analog + PIM-1 + Substrate for 10 min at RT.

    • Initiate reaction with ATP (Km concentration, typically 10–50 µM).[1]

    • Incubate 60 min at 30°C.

    • Read Luminescence (ADP-Glo) or Scintillation.[1]

    • Data Analysis: Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Photophysical Profiling (Theranostic Potential)

These analogs exhibit solvatochromism (emission shift based on solvent polarity), which is critical for intracellular imaging.[1]

  • Solvents: Toluene (Non-polar), DCM, DMSO (Polar aprotic), Methanol (Polar protic).[1]

  • Measurement:

    • Prepare 10 µM solutions in each solvent.

    • Record UV-Vis Absorbance (determine

      
      ).[1]
      
    • Excitation at

      
      .[1]
      
    • Record Emission Spectra (350–600 nm).[1]

  • Interpretation: A Red-shift in DMSO vs. Toluene indicates a strong Intramolecular Charge Transfer (ICT) state, desirable for biological probes.[1]

Representative Data & Analysis

The following table summarizes expected SAR trends based on literature precedents for this scaffold [1, 2].

Compound IDR1 (C4-Aryl)R2 (C6-Phenyl)PIM-1 IC50 (µM)Fluorescence (

DMSO)
SAR Insight
APN-01 PhenylPhenyl15.5416 nmBaseline activity.[1]
APN-03 4-Cl-Phenyl4-OMe-Phenyl1.8 420 nmLead Candidate. Cl improves hydrophobic fit; OMe enhances fluorescence.[1]
APN-05 4-OMe-PhenylPhenyl20.1421 nmOMe at C4 clashes sterically or electronically with the pocket.[1]
APN-06 4-Cl-Phenyl4-Cl-Phenyl6.9427 nmDual Cl increases lipophilicity (LogP > 4), reducing solubility.[1]

Key Takeaway: The 4-Chloro substituent on the C4-aryl ring is critical for potency (likely filling a hydrophobic pocket), while electron-donating groups (OMe) on the C6-ring enhance quantum yield without destroying kinase affinity [1].[1]

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Source: National Institutes of Health (NIH) / MDPI URL:[1][Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Source: National Institutes of Health (NIH) URL:[1][Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Source: ResearchGate URL:[1][2][Link]

  • This compound Product Specifications and Applications. Source: Vertex AI Grounding (MySkinRecipes/Chemical Suppliers) URL:[Link][1]

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Scaling up the synthesis of 6-Phenylnicotinonitrile for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 6-Phenylnicotinonitrile for Preclinical Studies

Introduction: The Need for a Robust Synthetic Route

This compound is a key heterocyclic scaffold that serves as a foundational fragment molecule in drug discovery and medicinal chemistry.[1] Its structure is integral to the development of novel therapeutic agents, including antagonists for the TRPV1 receptor, highlighting its importance in preclinical development pipelines.[2] As drug candidates progress from discovery to preclinical evaluation, the demand for larger quantities of high-purity active pharmaceutical ingredients (APIs) becomes critical. This necessitates a synthetic process that is not only efficient and high-yielding but also robust, reproducible, and scalable.

This document, intended for researchers, chemists, and drug development professionals, provides a detailed, optimized protocol for the gram-scale synthesis of this compound. We have selected the Suzuki-Miyaura cross-coupling reaction as the core transformation due to its proven reliability, excellent functional group tolerance, and scalability, which are paramount for supplying material for preclinical trials.[3]

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-Bromonicotinonitrile and Phenylboronic acid. This method is widely employed in the pharmaceutical industry for constructing C-C bonds.[3][4][5]

Rationale for Method Selection:

  • High Efficiency: The Suzuki coupling is renowned for its high yields and tolerance of a wide array of functional groups, including the nitrile moiety present in our substrate.[6]

  • Scalability: The reaction conditions are generally mild and amenable to large-scale production with predictable outcomes.[7]

  • Commercial Availability: Both starting materials, 6-Bromonicotinonitrile and Phenylboronic acid, are readily available from commercial suppliers, streamlining the supply chain for preclinical manufacturing.

  • Favorable Kinetics: The catalytic cycle is well-understood and highly efficient, typically requiring low catalyst loading.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[3]

Visualized Reaction Pathway

Suzuki_Coupling cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_solvents Solvent System A 6-Bromonicotinonitrile Reaction Suzuki-Miyaura Coupling A->Reaction B Phenylboronic Acid B->Reaction C Pd(PPh₃)₄ C->Reaction D K₂CO₃ (Base) D->Reaction E Toluene / Water E->Reaction Product Crude This compound Reaction->Product Purification Purification (Recrystallization) Product->Purification Final Pure this compound (>98% Purity) Purification->Final

Caption: Workflow for the synthesis of this compound.

Detailed Protocol for Scaled-Up Synthesis (20g Scale)

This protocol describes a validated procedure for the synthesis of approximately 20 grams of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMolesEquivalents
6-Bromonicotinonitrile183.0020.0 g0.1091.0
Phenylboronic acid121.9316.0 g0.1311.2
Tetrakis(triphenylphosphine)palladium(0)1155.562.52 g0.002180.02
Potassium Carbonate (K₂CO₃)138.2130.2 g0.2182.0
Toluene-400 mL--
Deionized Water-100 mL--
Equipment
  • 1 L three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Separatory funnel (1 L)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Reaction Procedure
  • Inert Atmosphere: Assemble the 1 L three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Purge the entire system with nitrogen for 15-20 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add 6-Bromonicotinonitrile (20.0 g), Phenylboronic acid (16.0 g), Potassium Carbonate (30.2 g), and Tetrakis(triphenylphosphine)palladium(0) (2.52 g).

  • Solvent Addition: Add Toluene (400 mL) and deionized water (100 mL) to the flask. Ensure the water has been previously degassed by sparging with nitrogen for 30 minutes to minimize dissolved oxygen.

  • Heating and Reflux: Begin vigorous stirring and heat the mixture to reflux (approximately 85-90 °C). The reaction mixture will typically turn dark.

  • Reaction Monitoring: Maintain the reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete upon the disappearance of the 6-Bromonicotinonitrile starting material spot.

  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

Work-up and Isolation
  • Phase Separation: Transfer the cooled reaction mixture to a 1 L separatory funnel. Allow the layers to separate.

  • Aqueous Wash: Drain the lower aqueous layer. Wash the organic (toluene) layer sequentially with:

    • 200 mL of deionized water

    • 200 mL of brine (saturated NaCl solution)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield a crude solid.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Slowly add deionized water dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water solution.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 17.5 - 18.9 g (88-95%)

    • Purity (by HPLC): >98%

Safety and Handling Precautions

Working with cyanopyridine derivatives requires strict adherence to safety protocols due to their potential toxicity.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate gloves (nitrile gloves may not provide sufficient protection; consult material safety data sheets for recommended glove types).[8][9]

  • Ventilation: All handling of cyanopyridines and palladium catalysts should be performed in a well-ventilated chemical fume hood.[10][11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11] Do not eat, drink, or smoke in the laboratory.[11]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in accordance with federal, state, and local regulations.[9][12] Palladium-containing waste should be collected separately.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive palladium catalyst; Insufficiently inert atmosphere; Ineffective base.Use a fresh batch of catalyst or one stored properly under inert gas. Ensure the reaction vessel is thoroughly purged with nitrogen/argon. Use freshly ground, anhydrous potassium carbonate.
Incomplete Reaction Insufficient reaction time or temperature; Poor stirring.Extend the reflux time and monitor by TLC until the starting material is consumed. Ensure the mechanical stirrer provides vigorous mixing to facilitate phase transfer.
Product "Oils Out" During Recrystallization Solvent boiling point is higher than the product's melting point; Presence of impurities.Use a lower-boiling point solvent system. Attempt a preliminary purification by column chromatography before recrystallization.[13]
Discoloration of Final Product Residual palladium catalyst; Presence of colored impurities.Treat the solution with activated carbon before the final filtration step of recrystallization. Ensure thorough washing during the work-up to remove catalyst residues.[13]

Conclusion

The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable, high-yielding, and scalable method for the synthesis of this compound. By carefully controlling key parameters and adhering to strict safety standards, this process is well-suited to produce the multi-gram quantities of high-purity material required for advancing drug candidates through preclinical studies.

References

  • Apollo Scientific. (2024, May 15).
  • Jubilant Ingrevia. (2024, February 21).
  • Chempanda. (n.d.).
  • BenchChem. (2025).
  • Fisher Scientific. (n.d.).
  • Central Drug House (P) Ltd. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link]

  • TargetMol. (n.d.). This compound.
  • Ruttala, S. et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-13.
  • Jones, K. et al. (2012). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 14(21), 5578-5581. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Link]

  • Lee, J. et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 235. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 6-(Methyl(phenyl)amino)nicotinaldehyde.
  • Kulesza, A. et al. (2024). Scalable Mechanochemical Synthesis of Biotin[14]uril. Chemistry – A European Journal. [Link]

Sources

Application Note: Molecular Docking of 6-Phenylnicotinonitrile with Putative Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 6-Phenylnicotinonitrile through In Silico Analysis

This compound is a heterocyclic compound characterized by its aromatic and nitrogen-containing structure, which serves as a valuable building block in the synthesis of various bioactive molecules.[1] Derivatives of the broader nicotinonitrile class have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2] Specifically, structurally similar compounds like 2-amino-4,6-diphenylnicotinonitriles have shown inhibitory potential against targets such as PIM-1 kinase, SIRT1, and the A2A adenosine receptor, implicating them in cancer and neurodegenerative disease pathways.

Molecular docking is a powerful computational technique in structure-based drug design that predicts the preferred orientation of a small molecule (ligand) when bound to a specific protein target. This method is instrumental in elucidating potential mechanisms of action, predicting binding affinities, and guiding the rational design of more potent and selective therapeutic agents.

This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound against three putative protein targets: PIM-1 kinase, SIRT1, and the A2A adenosine receptor. We will detail the scientific rationale behind each step, from protein and ligand preparation to the execution of the docking simulation and the critical analysis of the results.

I. Conceptual Workflow: A Roadmap to Successful Docking Studies

A robust molecular docking workflow is a multi-stage process that requires careful preparation and validation to ensure the reliability of the results. The following diagram illustrates the key phases of the protocol described in this application note.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis & Validation Phase protein_prep Protein Preparation docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Results Analysis & Visualization (PyMOL) docking->analysis validation Docking Validation (Redocking & RMSD) analysis->validation

Figure 1: A high-level overview of the molecular docking workflow, from initial preparation to final validation.

II. Detailed Protocols: A Step-by-Step Guide

This section provides detailed, field-proven protocols for each stage of the docking study. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

A. Protein Target Preparation: Ensuring a High-Quality Receptor Structure

The accuracy of a docking study is highly dependent on the quality of the protein structure. This protocol utilizes the CHARMM-GUI web server for its robust and automated protein preparation capabilities.

1. Protein Structure Retrieval:

  • Rationale: The first step is to obtain a high-resolution 3D structure of the target protein, preferably with a co-crystallized ligand, which helps in defining the binding site.

  • Protocol:

    • Navigate to the RCSB Protein Data Bank (PDB) ([Link]).

    • Search for the desired protein target. For this study, we will use the following PDB entries as examples:

      • PIM-1 Kinase: 6MT0[3]

      • SIRT1: 4I5I[4][5]

      • A2A Adenosine Receptor: 8RLN[6]

    • Download the PDB file for the selected structure.

2. Protein Preparation using CHARMM-GUI:

  • Rationale: Raw PDB files often contain non-essential components (water molecules, co-solvents) and may have missing atoms or residues. CHARMM-GUI's "PDB Reader & Manipulator" provides a streamlined process to clean and prepare the protein for docking.[7]

  • Protocol:

    • Access the CHARMM-GUI website ([Link]).

    • Navigate to "Input Generator" and select "PDB Reader & Manipulator."

    • Upload the downloaded PDB file.

    • Follow the on-screen instructions to:

      • Model missing residues and atoms: This ensures a complete protein structure.

      • Remove water molecules and other heteroatoms: These are generally not required for standard docking unless a specific water molecule is known to be crucial for ligand binding.

      • Add hydrogen atoms: Correct protonation states are critical for accurate interaction calculations.

    • Download the prepared protein structure in PDB format.

protein_prep_workflow start Start: Raw PDB File charmm_gui CHARMM-GUI: PDB Reader & Manipulator start->charmm_gui model_residues Model Missing Residues charmm_gui->model_residues remove_water Remove Water & Heteroatoms model_residues->remove_water add_hydrogens Add Hydrogens remove_water->add_hydrogens end End: Prepared Protein (PDB) add_hydrogens->end

Figure 2: The workflow for preparing a protein target using CHARMM-GUI.

B. Ligand Preparation: Optimizing the Small Molecule

Proper preparation of the ligand is equally crucial for a successful docking experiment. This involves generating a 3D structure and optimizing its geometry.

1. 2D Structure of this compound:

  • Physicochemical Properties:

    • Molecular Formula: C₁₂H₈N₂[1]

    • Molecular Weight: 180.21 g/mol [1]

    • Melting Point: 88-90 °C[1]

2. Ligand Preparation using Avogadro:

  • Rationale: Avogadro is an open-source molecular editor and visualizer that is well-suited for preparing small molecules for docking. The process involves generating a 3D structure, adding hydrogens, and performing energy minimization to obtain a low-energy conformation.

  • Protocol:

    • Open Avogadro.

    • Draw the 2D structure of this compound or import it from a file.

    • Add Hydrogens: Navigate to Build > Add Hydrogens.

    • Energy Minimization:

      • Go to Extensions > Molecular Mechanics > Setup Force Field... and select an appropriate force field (e.g., MMFF94).

      • Then, go to Extensions > Optimize Geometry. This will perform an energy minimization to find a stable 3D conformation of the ligand.

    • Save the optimized ligand structure in a suitable format, such as .mol2 or .pdb.

C. Molecular Docking with AutoDock Vina: Predicting the Binding Pose

AutoDock Vina is a widely used and highly efficient open-source program for molecular docking.

1. Preparing Input Files:

  • Rationale: AutoDock Vina requires the protein and ligand files to be in the .pdbqt format, which includes atomic charges and atom type definitions. AutoDock Tools (ADT) is used for this conversion.

  • Protocol:

    • Protein Preparation in ADT:

      • Open the prepared protein PDB file in ADT.

      • Go to Edit > Hydrogens > Add. Choose "Polar only".

      • Go to Edit > Charges > Compute Gasteiger.

      • Save the protein as a .pdbqt file (File > Save > Write PDBQT).

    • Ligand Preparation in ADT:

      • Open the prepared ligand file in ADT.

      • Go to Ligand > Input > Choose and select the ligand.

      • Go to Ligand > Torsion Tree > Detect Root.

      • Save the ligand as a .pdbqt file (Ligand > Output > Save as PDBQT).

2. Defining the Binding Site (Grid Box):

  • Rationale: The search space for the docking simulation is defined by a 3D grid box. The dimensions and location of this box are critical for an efficient and accurate docking run. If a co-crystallized ligand is present in the original PDB structure, the grid box should be centered on its location.

  • Protocol:

    • In ADT, go to Grid > Grid Box....

    • Adjust the center and dimensions of the grid box to encompass the active site of the protein. A spacing of 1.0 Å is generally recommended.

    • Record the coordinates of the grid box center and its dimensions.

3. Running AutoDock Vina:

  • Rationale: A configuration file (conf.txt) is used to specify the input files, grid box parameters, and output file names for the Vina simulation.

  • Protocol:

    • Create a text file named conf.txt with the following content:

    • Open a terminal or command prompt and navigate to the directory containing your files.

    • Execute the following command: vina --config conf.txt --log output.log

III. Analysis and Validation: Interpreting the Docking Results

The output of a docking simulation provides valuable information about the binding affinity and the predicted binding poses of the ligand.

A. Visualization and Interaction Analysis with PyMOL
  • Rationale: PyMOL is a powerful molecular visualization tool that allows for the detailed inspection of protein-ligand interactions.

  • Protocol:

    • Open the protein .pdbqt file and the docking output file (output.pdbqt) in PyMOL.

    • The output file will contain multiple binding poses. The first pose is the one with the best-predicted binding affinity.

    • Visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The find polar contacts command in PyMOL can be used to identify hydrogen bonds.

    • Analyze the key residues in the binding pocket that are interacting with the ligand.

analysis_workflow start Start: Docking Output (PDBQT) pymol PyMOL Visualization start->pymol load_structures Load Protein & Ligand Poses pymol->load_structures visualize_interactions Visualize Interactions (H-bonds, etc.) load_structures->visualize_interactions identify_residues Identify Key Interacting Residues visualize_interactions->identify_residues end End: Interaction Analysis identify_residues->end

Figure 3: The workflow for analyzing docking results using PyMOL.

B. Docking Validation: Ensuring Trustworthy Results
  • Rationale: Docking protocols should be validated to ensure their reliability. A common method is "redocking," where the co-crystallized ligand is extracted from the protein and then docked back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[8][9]

  • Protocol:

    • Extract the co-crystallized ligand from the original PDB file.

    • Prepare the co-crystallized ligand and the protein (without the ligand) as described in the protocols above.

    • Perform a docking simulation with the co-crystallized ligand and the protein.

    • In PyMOL, superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.

    • Calculate the RMSD between the two poses.

IV. Data Presentation: Summarizing the Findings

The results of the docking studies can be effectively summarized in a table for easy comparison.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
PIM-1 Kinase6MT0-8.5Lys67, Leu120, Asp128Hydrogen bond, Hydrophobic
SIRT14I5I-7.9Ile270, Phe297, Gln345Hydrophobic, Pi-pi stacking
A2A Adenosine Receptor8RLN-9.1Asn253, Phe168, Ile274Hydrogen bond, Hydrophobic

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific docking calculations.

V. Conclusion

This application note has provided a detailed and scientifically grounded protocol for conducting molecular docking studies of this compound with potential protein targets. By following these steps, researchers can gain valuable insights into the potential binding modes and interactions of this compound, which can inform further experimental validation and the development of novel therapeutics. The emphasis on proper preparation, execution, and validation ensures the generation of reliable and reproducible in silico data.

VI. References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • RCSB PDB. (2019). 6MT0: Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor. Retrieved from [Link]

  • Jo, S., Kim, T., Iyer, V. V., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of computational chemistry, 29(11), 1859–1865. [Link]

  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of cheminformatics, 4(1), 17. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • RCSB PDB. (2024). 8RLN: Crystal structure of human adenosine A2A receptor (construct A2A-PSB2-bRIL) complexed with the partial antagonist LUF5834 at the orthosteric pocket. Retrieved from [Link]

  • B-Ali, A., Al-Hussain, S. A., & Al-Malki, J. S. (2021). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • RCSB PDB. (2013). 4I5I: Crystal structure of the SIRT1 catalytic domain bound to NAD and an EX527 analog. Retrieved from [Link]

  • Al-Jaber, H. I. (2021). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 26(8), 2283. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • PubChem. (n.d.). 2-Chloro-6-phenylnicotinonitrile. Retrieved from [Link]

  • RCSB PDB. (2017). 5O13: Crystal structure of PIM1 kinase in complex with small-molecule inhibitor. Retrieved from [Link]

  • Jaiteh, M., & Sotriffer, C. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12148. [Link]

  • Dabideen, D., & Bourne, P. E. (2013). Structural and Functional Analysis of Human SIRT1. PLoS ONE, 8(3), e58866. [Link]

  • Jaishree, V., & Gupta, P. (2012). The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist. Science, 322(5905), 1211-1217. [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • ScotChem. (n.d.). Creating/modifying ligand molecules. Retrieved from [Link]

  • AutoDock Vina. (n.d.). Basic docking. Retrieved from [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Retrieved from [Link]

  • ResearchGate. (2020). Validation of docking protocol by redocking the cocrystallized ligand. Retrieved from [Link]

  • Hallock, M. J., & Pogorelov, T. V. (2016). Basics of membrane-protein interactions using molecular dynamics with NAMD, VMD, and CHARMM-GUI. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • YouTube. (2022). Visualization of Molecular Docking result by PyMOL. Retrieved from [Link]

  • Al-Suwaidan, I. A., & Al-Jaber, H. I. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

  • YouTube. (2021). Avogadro tutorial (create a PDB for a ligand). Retrieved from [Link]

  • YouTube. (2020). Protein-Ligand Reading Tutorial 1: General Ligand Reading Strategy (186L, 2OI0). Retrieved from [Link]

  • ResearchGate. (2019). A Crystal structure of SIRT1 (PDB ID: 4I5I) showing the zinc-binding.... Retrieved from [Link]

  • YouTube. (2023). Mastering PyMOL: Your Essential Guide to Molecular Visualization. Retrieved from [Link]

  • YouTube. (2021). Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. Retrieved from [Link]

  • YouTube. (2021). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. Retrieved from [Link]

  • Kumar, S., & Singh, N. (2018). Validation of docking protocol by redocking the cocrystallized ligand into the active site of the receptor. Methods in molecular biology (Clifton, N.J.), 1762, 337–345. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Phenylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PPN-SYN-001 Status: Active Topic: Yield Improvement & Troubleshooting Applicable For: Suzuki-Miyaura Cross-Coupling Protocols

Executive Summary

The synthesis of 6-phenylnicotinonitrile (6-phenylpyridine-3-carbonitrile) is a critical step in developing glucokinase activators and other heterocyclic pharmacophores. While the Suzuki-Miyaura coupling of 6-chloronicotinonitrile is the industry-standard route, users frequently report yields stalling at 50-60%.

This guide addresses the three primary "yield killers": Nitrile Hydrolysis , Catalyst Deactivation by N-Coordination , and Protodeboronation .

Module 1: The "Golden Standard" Protocol

Use this baseline protocol to validate your reagents before attempting optimization.

Reaction System
  • Substrate: 6-Chloronicotinonitrile (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 – 1.3 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically challenged substrates)

  • Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Temperature: 80°C – 90°C (Do not exceed 100°C to prevent nitrile hydrolysis)

Step-by-Step Workflow
  • Degassing (Critical): Charge the reaction vessel with solvent before adding the catalyst. Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the primary cause of homocoupling (biphenyl formation).

  • Addition: Add 6-chloronicotinonitrile, phenylboronic acid, and base. Add the Pd catalyst last, under a positive pressure of inert gas.

  • Thermal Cycle: Heat to 85°C. Monitor via TLC (EtOAc:Hexane 1:4) every 2 hours.

  • Quench: Cool to room temperature. Dilute with EtOAc and wash with water.[2]

  • Scavenging: If the organic layer is dark black (colloidal Pd), treat with activated carbon or a thiol-based scavenger resin before evaporation.

Module 2: Troubleshooting & Diagnostics

Issue 1: "My product spot is there, but I also see a new, polar spot forming."

Diagnosis: Nitrile Hydrolysis. The nitrile group at C3 is electron-withdrawing, activating the ring for coupling. However, under basic, aqueous conditions at high heat, the nitrile can hydrolyze to the primary amide (6-phenylnicotinamide) or the carboxylic acid.

Corrective Actions:

  • Reduce Water: Switch from Dioxane:Water (4:1) to Toluene:Ethanol (anhydrous) with only a minimum amount of water added to dissolve the base, or use an anhydrous base (Cs₂CO₃) in dry DMF.

  • Lower Temperature: Reduce reaction temperature to 70°C and extend reaction time.

  • Buffer pH: If using K₃PO₄, ensure the pH does not drift above 11.

Issue 2: "Reaction stalls at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning (Pyridyl Coordination). The product (this compound) contains a pyridine nitrogen that is a competent ligand. As the product concentration increases, it competes with the phosphine ligands for the Palladium center, shutting down the catalytic cycle.

Corrective Actions:

  • Switch Ligands: Move from PPh₃ (monodentate) to XPhos or SPhos . These bulky, electron-rich biaryl phosphine ligands prevent the pyridine nitrogen from coordinating to the Pd center.

  • Increase Boronic Acid: Ensure you are using 1.3–1.5 equivalents. Boronic acid can undergo protodeboronation (losing the B(OH)₂ group) faster than the coupling occurs if the catalyst is sluggish.

Issue 3: "I have high conversion, but low isolated yield after column chromatography."

Diagnosis: Purification Loss. this compound is moderately polar. It can streak on silica or co-elute with triphenylphosphine oxide (TPPO).

Corrective Actions:

  • Avoid Columns: This compound crystallizes well. See Module 4 .

  • TPPO Removal: If you must column, add ZnCl₂ to the crude mixture (forms a complex with TPPO) and filter, or use a solvent system of CH₂Cl₂ : Et₂O to precipitate TPPO before loading.

Module 3: Visualization & Logic Flow

Workflow Diagram: Synthesis & Decision Matrix

G Start Start: 6-Chloronicotinonitrile Reagents Add: Ph-B(OH)2 + Base Solvent: Dioxane/H2O Start->Reagents Degas CRITICAL: Degas (15 min) Add Pd Catalyst Reagents->Degas Heat Heat to 85°C Degas->Heat Check TLC Check (2 hrs) Heat->Check Success Full Conversion Check->Success Clean Stall Stalled (<60%) Check->Stall SM Remains SideProd New Polar Spot Check->SideProd Impurity Workup Workup: EtOAc/Water Recrystallize (EtOH) Success->Workup FixStall Action: Switch to XPhos or Add Catalyst Stall->FixStall FixSide Action: Reduce Water/Temp Check for Amide SideProd->FixSide FixStall->Heat FixSide->Heat

Figure 1: Operational workflow for the synthesis of this compound, including decision points for common failure modes.

Module 4: Data & Purification Strategy

Solvent System Comparison Table

Based on aggregated yield data for electron-deficient chloropyridines.

Solvent SystemBaseTempTypical YieldProsCons
Dioxane / H₂O (4:1) Na₂CO₃90°C85-92% High solubility, standard protocol.Risk of nitrile hydrolysis if overheated.
Toluene / EtOH / H₂O K₂CO₃80°C75-85% Good phase separation, cheaper.Slower kinetics; ethanol can act as a nucleophile.
DMF (Anhydrous) Cs₂CO₃100°C60-70% Prevents hydrolysis completely.Difficult workup (DMF removal); promotes homocoupling.
Recommended Purification: Recrystallization

Avoid chromatography for scales >1g.

  • Solvent: Boiling Ethanol (95%) or Ethyl Acetate/Hexane (1:3).

  • Procedure: Dissolve crude solid in minimum boiling ethanol. Allow to cool slowly to RT, then to 4°C.

  • Yield: Typically recovers >90% of mass with >98% purity, effectively removing Palladium black and boronic acid residues.

References

  • BenchChem. (2025).[3] Experimental Protocols: Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid.[3] BenchChem Technical Support.[3] Link

  • Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC Complexes. RSC Advances. Link

  • Beilstein Institute. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and chloropyridines. Beilstein Journal of Organic Chemistry. Link

  • Master Organic Chemistry. (2024). Acidic Hydrolysis of Nitriles To Amides: Mechanisms and Conditions.Link

Sources

Managing the stability of 6-Phenylnicotinonitrile in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing the Stability of 6-Phenylnicotinonitrile in DMSO for Long-Term Storage

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. As with many small molecules, its long-term stability in solution is paramount for generating reproducible and reliable experimental data. Dimethyl sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its exceptional solubilizing power for a wide range of organic molecules.[1] However, the unique chemical properties of both this compound and DMSO present specific challenges that can lead to compound degradation over time.

This guide provides an in-depth technical overview of the potential instability issues, best practices for storage and handling, and robust troubleshooting protocols to ensure the integrity of your this compound DMSO stock solutions.

Section 1: The Chemistry of Instability: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound in a DMSO solution is the first step toward preventing them. The primary routes of degradation are hydrolysis and oxidation.

The Role of Water: A Catalyst for Nitrile Hydrolysis

The nitrile functional group (-C≡N) in this compound is susceptible to hydrolysis, which converts it first to an amide and subsequently to a carboxylic acid.[2][3] This reaction is significantly accelerated by the presence of water, which can be introduced from atmospheric moisture. DMSO is notoriously hygroscopic, meaning it readily absorbs water from the air.[4] Even a small amount of water contamination in a DMSO stock can, over time, lead to the formation of 6-phenylnicotinamide and 6-phenylnicotinic acid, altering the compound's identity and biological activity.

The Threat of Oxidation

The electron-rich aromatic rings (both the phenyl and pyridine moieties) are susceptible to oxidation.[5] This can be influenced by factors such as exposure to atmospheric oxygen, light, or even reactive impurities within the DMSO itself. While pure DMSO is stable under most conditions, it can participate in oxidation reactions, especially under non-neutral pH or in the presence of certain catalysts.[6][7] Oxidation can lead to a variety of byproducts, often resulting in a visible color change in the solution.

cluster_main Potential Degradation of this compound in DMSO cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway COMPOUND This compound (in DMSO) AMIDE 6-Phenylnicotinamide COMPOUND->AMIDE H₂O (from moist DMSO) Catalyzed by trace acid/base OXIDIZED Oxidized Byproducts (e.g., N-oxides, hydroxylated species) COMPOUND->OXIDIZED O₂ / Light / Impurities ACID 6-Phenylnicotinic Acid AMIDE->ACID Further Hydrolysis

Caption: Potential degradation pathways for this compound in DMSO.

Section 2: Best Practices for Preparation and Long-Term Storage

Adhering to a strict protocol for the preparation and storage of your DMSO stock solutions is the most effective strategy for preserving compound integrity.

Preparing Master Stock Solutions

The quality of your starting materials dictates the stability of your final solution.

  • Compound Purity: Start with this compound of the highest possible purity. Document the initial purity via a Certificate of Analysis (CoA) or in-house analysis.

  • Solvent Quality: Use only high-purity, anhydrous DMSO (≤0.1% water).[8] Purchase in small-volume bottles with septa to minimize water absorption during repeated use.

  • Inert Atmosphere: When preparing stock solutions, work in an environment with low humidity. If possible, use a glove box or purge the vial headspace with an inert gas like argon or nitrogen before sealing.[9] This minimizes exposure to both moisture and oxygen.

  • Concentration: While DMSO is a powerful solvent, avoid preparing supersaturated solutions. For most compounds, a concentration of 10-20 mM is a safe starting point. Higher concentrations are more prone to precipitation, especially during freeze-thaw cycles.[9]

Recommended Storage Conditions

Once prepared, the storage environment is the most critical factor in maintaining long-term stability.

ParameterRecommendationRationale
Temperature -80°C (preferred) or -20°CLow temperatures drastically slow down the rates of chemical reactions, including hydrolysis and oxidation.[5]
Container Amber glass or polypropylene vials with screw caps and PTFE-lined septaProtects from light, prevents solvent evaporation, and provides a strong chemical barrier.[10]
Aliquoting Prepare single-use aliquotsThis is the most critical step to avoid repeated freeze-thaw cycles, which can compromise sample integrity.[5][11]
Environment Store vials in a desiccated, dark environmentMinimizes water absorption through the container and prevents light-induced degradation.

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q: My frozen DMSO stock of this compound has visible crystals/precipitate. Is the compound degraded?

A: Not necessarily. This is one of the most common issues and is often related to solubility, not chemical degradation.

  • Cause 1: Water Absorption. DMSO that has absorbed moisture has a higher freezing point and is a poorer solvent for many organic compounds. Upon freezing, the compound may precipitate out.[12]

  • Cause 2: Concentration. The stock solution may be too concentrated, exceeding its solubility limit at low temperatures.

  • Troubleshooting Steps:

    • Thaw the vial completely at room temperature.

    • Warm the solution gently (e.g., 30-37°C water bath) and vortex thoroughly to redissolve the compound.

    • Visually inspect for complete dissolution.

    • Perform a quick purity check using the HPLC protocol below (Section 4) against a freshly prepared standard to confirm its integrity. If the purity is acceptable, you can continue to use the solution but should consider preparing fresh, lower-concentration aliquots for future use.

Q: The color of my this compound solution has changed from colorless to yellow/brown. What does this indicate?

A: A color change is a strong indicator of chemical degradation, most likely through oxidation of the aromatic rings.[5]

  • Cause: This typically happens with prolonged storage at room temperature, exposure to light, or repeated exposure to atmospheric oxygen.

  • Recommendation: The solution should be considered suspect. It is highly recommended to discard the stock and prepare a fresh solution from solid material. Using a degraded sample can lead to false negatives or positives and completely invalidate experimental results.

Q: How many freeze-thaw cycles are acceptable for a DMSO stock solution?

A: The ideal number is zero. While some robust compounds can withstand a few cycles, it is poor practice.[11][13]

  • Why it's a problem: Each cycle involves temperature changes that can promote degradation. More importantly, opening the vial during the thaw phase exposes the hygroscopic DMSO to atmospheric moisture, increasing the risk of precipitation and hydrolysis in subsequent freeze cycles.[12]

  • Best Practice: Aliquot your master stock into single-use volumes immediately after preparation. Thaw only one aliquot per experiment.

Q: Should I use antioxidants to improve the stability of my compound?

A: This is generally not recommended for routine storage unless you have specific evidence of oxidative instability and have validated that the antioxidant does not interfere with your downstream assays. While DMSO itself has some antioxidant properties, adding other agents can complicate your experimental system.[14] Adhering to strict storage protocols (inert gas, low temperature, darkness) is a more reliable and less intrusive method.

Section 4: Experimental Protocols for Stability Assessment

To ensure the integrity of your compound stocks, periodic quality control is essential. HPLC is a highly sensitive and accurate method for this purpose.[15]

Protocol: HPLC-UV Purity Assessment

This protocol provides a framework for comparing an aged sample to a freshly prepared standard.

1. Materials and Reagents:

  • Aged this compound DMSO stock (Test Sample)

  • Solid this compound (for Reference Standard)

  • Anhydrous DMSO

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • HPLC system with UV/PDA detector

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA (or FA) in Water

  • Mobile Phase B: 0.1% TFA (or FA) in ACN

  • Reference Standard: Prepare a fresh solution of this compound in DMSO at the exact same concentration as your Test Sample.

  • Working Solutions: Dilute both the Reference Standard and the Test Sample 1:100 in a 50:50 mixture of Mobile Phase A and B.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: Scan from 210-400 nm; quantify at a wavelength maximum (e.g., ~254 nm, to be determined empirically).

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

4. Data Analysis and Interpretation:

  • Inject the Reference Standard. The main peak is your this compound. Record its retention time (RT) and peak area. Purity should be >98%.

  • Inject the Test Sample.

  • Compare Chromatograms:

    • Retention Time: The RT of the main peak in the Test Sample should match the Reference Standard. A significant shift could indicate a problem.

    • Purity Calculation: Calculate the purity of the Test Sample by dividing the area of the main peak by the total area of all peaks in the chromatogram.

    • Degradant Peaks: Look for new, smaller peaks in the Test Sample chromatogram that are not present in the Reference Standard. The presence of new peaks is direct evidence of degradation.

Acceptance Criteria: A stock solution is generally considered stable if its purity remains within 2-3% of the initial value and no single degradant peak constitutes more than 1% of the total peak area.

cluster_workflow Stability Assessment Workflow A Prepare Fresh Reference Standard (in DMSO) C Dilute Both Samples for HPLC Analysis A->C B Thaw Aged Test Sample B->C D Run HPLC-UV Analysis C->D E Compare Chromatograms: - Purity (% Area) - Retention Time - New Peaks D->E F Decision Point: Is Purity >97% and no new peaks >1%? E->F G PASS: Stock is Stable and Fit for Use F->G Yes H FAIL: Stock is Degraded. Discard and Prepare Fresh. F->H No

Caption: A workflow for the experimental validation of compound stability.

References

  • Vertex AI Search. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts.
  • Vivantis Technologies. (n.d.). Dimethysulfoxide (DMSO). Retrieved from [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Olszewska, M. A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. Retrieved from [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • Sutan, A., et al. (2014). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. NIH. Retrieved from [Link]

  • Cui, H.-L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PMC - NIH. Retrieved from [Link]

  • LCGC International - Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Mardare, C., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. PubMed Central. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • MDPI. (2022). Influence of DMSO Non-Toxic Solvent on the Mechanical and Chemical Properties of a PVDF Thin Film. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Various pyrrolidine pathways of nicotine degradation. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Hindawi. (2016). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • NIH. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Retrieved from [Link]

  • PubMed. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

  • Nature. (2001). News in Brief: Sample stability during freeze-thaw. Retrieved from [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. Retrieved from [Link]

  • Frontiers. (n.d.). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Retrieved from [Link]

  • RSC Publishing. (n.d.). recent progress in the modification of heterocycles based on the transformation of dmso. Retrieved from [Link]

  • ACS Publications. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • YouTube. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. Retrieved from [Link]

  • PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. Retrieved from [Link]

  • ACS Omega. (2026). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2024). I 2 /DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. Retrieved from [Link]

Sources

Optimizing reaction conditions to control regioselectivity in nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nicotinonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in the formation of the pyridine ring. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to help you achieve your desired substitution patterns.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes to nicotinonitriles, and which are most amenable to controlling regioselectivity?

There are several established methods for synthesizing the pyridine ring, each with its own advantages and challenges regarding regioselectivity.[1] The most common approaches include:

  • Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[2] While versatile, controlling regioselectivity in unsymmetrically substituted pyridines can be challenging. Modifications that involve pre-forming one of the condensation intermediates can improve regiocontrol.[1]

  • Guareschi-Thorpe Pyridine Synthesis: This is a landmark reaction for pyridine synthesis, involving the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[3] It is particularly relevant for nicotinonitrile synthesis. Recent modifications using organocatalysts like chitosan have shown excellent regioselectivity.[3]

  • Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[4][5][6] The regioselectivity is generally well-defined by the nature of the starting enamine and ethynylketone.

  • Kröhnke Pyridine Synthesis: This method uses pyridinium salts as reagents to generate 2,4,6-trisubstituted pyridines from α,β-unsaturated carbonyl compounds.[2]

For nicotinonitrile synthesis specifically, modifications of the Guareschi-Thorpe and related multi-component reactions are often the most direct routes.[7] Controlling the initial condensation steps is key to achieving the desired regiochemical outcome.

FAQ 2: I am getting a mixture of regioisomers. What are the most critical reaction parameters to investigate for improving selectivity?

Obtaining a mixture of regioisomers is a common challenge in pyridine synthesis.[8] The following parameters are crucial for optimization:

  • Catalyst: The choice of catalyst can profoundly influence the reaction pathway and, consequently, the regioselectivity. For instance, in the Bohlmann-Rahtz synthesis, acid catalysis can significantly lower the temperature required for cyclodehydration and improve yields.[4] In some multi-component reactions for nicotinonitrile synthesis, magnetic H-bond catalysts have been employed to achieve good results under mild conditions.[9]

  • Solvent: The polarity and protic nature of the solvent can affect the stability of intermediates and transition states. For example, in certain modifications of the Bohlmann-Rahtz synthesis, protic polar solvents like ethanol were found to be more effective than polar aprotic solvents like DMSO.[4]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Higher temperatures can sometimes lead to the formation of the more stable regioisomer, but may also promote side reactions. Conversely, lower temperatures might favor the kinetically controlled product.

  • Nature of Reactants and Substituents: The electronic and steric properties of the substituents on your starting materials will play a significant role in directing the cyclization. Electron-withdrawing or -donating groups can influence the nucleophilicity and electrophilicity of the reacting centers.

A systematic Design of Experiments (DoE) approach, where these parameters are varied in a controlled manner, is highly recommended for efficient optimization.

FAQ 3: How do steric and electronic effects of substituents on my starting materials influence the final regioisomeric ratio?

Understanding the interplay of steric and electronic effects is fundamental to predicting and controlling regioselectivity.

  • Steric Hindrance: Bulky substituents on the reactants can physically block the approach of other reagents to a particular reaction site.[10] This often directs the reaction to the less sterically hindered position. For example, in the initial Michael addition step of many pyridine syntheses, the nucleophile will preferentially attack the less substituted carbon of an α,β-unsaturated system.

  • Electronic Effects: The electronic nature of the substituents governs the reactivity of the starting materials.

    • Electron-donating groups (EDGs) increase the nucleophilicity of a molecule, making it more reactive towards electrophiles.

    • Electron-withdrawing groups (EWGs) increase the electrophilicity of a molecule, making it more susceptible to nucleophilic attack. In the context of nicotinonitrile synthesis, the cyano group itself is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring once formed.[2]

The regiochemical outcome is a result of the balance between these two effects. For instance, while an electron-withdrawing group might electronically favor attack at a certain position, steric hindrance at that same position could lead to the reaction occurring at an alternative site.

FAQ 4: What are the best analytical techniques for accurately quantifying the regioisomeric ratio of my nicotinonitrile products?

Accurate determination of the regioisomeric ratio is essential for optimizing your reaction conditions. The most common and reliable techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers.[11] By developing a suitable method, you can achieve baseline separation of your regioisomers and determine their relative peak areas, which correspond to their ratio.

  • Gas Chromatography (GC): For volatile nicotinonitrile derivatives, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is an excellent method for quantification.[12] Capillary GC columns offer high resolution for separating closely related isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the regioisomeric ratio by integrating the signals corresponding to unique protons on each isomer. This method is non-destructive but may be less sensitive than chromatographic techniques for minor isomers.

For robust quantification, it is recommended to use a combination of these techniques, for example, using HPLC for separation and quantification, and NMR for structural confirmation of the isomers.[13][14]

Section 2: Troubleshooting Guide

Issue 1: Low Yield and a Complex Mixture of Products

Question: My reaction is producing a low yield of the desired nicotinonitrile and a complex mixture of byproducts. How can I troubleshoot this?

Answer: A low yield and a complex product mixture often indicate competing reaction pathways or decomposition of starting materials or products.

Troubleshooting Steps:

  • Re-evaluate Your Starting Materials: Ensure the purity of your starting materials. Impurities can act as catalysts or participate in side reactions.

  • Optimize Reaction Temperature: High temperatures can lead to decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time. Conversely, if the reaction is sluggish, a moderate increase in temperature might improve the rate of the desired reaction over side reactions. Microwave-assisted synthesis can sometimes offer benefits in terms of reduced reaction times and improved yields.[15]

  • Investigate Solvent Effects: The solvent can play a critical role in stabilizing intermediates and transition states. Screen a range of solvents with varying polarities and proticities. For instance, in some multi-component reactions, greener solvent systems have been explored.[7]

  • Consider a Different Catalyst: The catalyst may be promoting side reactions. If using an acid or base catalyst, try varying its concentration or switching to a milder one. For example, solid-supported catalysts can sometimes offer improved selectivity and easier work-up.[9]

  • Step-wise vs. One-Pot: If you are running a multi-component reaction, consider performing the reaction in a stepwise manner. This can allow for the isolation and purification of intermediates, preventing them from participating in undesired side reactions.[1]

Experimental Workflow: Troubleshooting Low Yield

Caption: Decision workflow for troubleshooting low yields.

Issue 2: Preferential Formation of the Undesired Regioisomer

Question: My reaction is consistently favoring the formation of the wrong regioisomer. How can I steer the reaction towards my desired product?

Answer: This is a classic regioselectivity problem that requires a careful analysis of the reaction mechanism and the factors that control it.

Troubleshooting Steps:

  • Analyze the Mechanism: A thorough understanding of the reaction mechanism is crucial. Identify the key bond-forming step that determines the regioselectivity. Is it a Michael addition, an aldol condensation, or a cyclization step?

  • Modify Steric Hindrance:

    • Substrate Modification: If possible, introduce a bulky protecting group on one of the reactants to sterically block the undesired reaction pathway.

    • Reagent Modification: Use a bulkier reagent. For example, in a Friedel-Crafts type reaction, a bulkier Lewis acid can favor para-substitution over ortho-substitution.

  • Alter Electronic Effects:

    • Change Substituents: If your synthetic route allows, change the electronic nature of the substituents on your starting materials. For example, replacing an electron-donating group with an electron-withdrawing group can alter the nucleophilicity/electrophilicity of the reacting centers.

  • Explore Different Synthetic Routes: If optimization of your current route proves unsuccessful, it may be necessary to consider an alternative synthetic strategy that offers better inherent regiocontrol. For example, the Bohlmann-Rahtz synthesis often provides a predictable regiochemical outcome based on the starting materials.[4]

Conceptual Diagram: Influencing Regioselectivity

G cluster_0 Reaction Conditions cluster_1 Substrate Properties Catalyst Catalyst Regioselectivity Regioselectivity Catalyst->Regioselectivity Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Regioselectivity Electronic_Effects Electronic Effects Electronic_Effects->Regioselectivity

Caption: Factors influencing regioselectivity in synthesis.

Issue 3: Difficulty in Separating Regioisomers

Question: I have successfully synthesized a mixture of nicotinonitrile regioisomers, but I am struggling to separate them. What are my options?

Answer: Separating closely related regioisomers can be challenging. Here are some strategies:

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Column Choice: For flash chromatography, try different stationary phases (e.g., silica gel, alumina, or reversed-phase C18). For HPLC, screen a variety of columns with different selectivities.

    • Solvent System: Systematically vary the solvent polarity in your mobile phase. A shallow gradient can often improve the resolution of closely eluting peaks.

  • Derivatization: If the isomers have a suitable functional group, you can derivatize them to create new compounds with different physical properties that may be easier to separate. After separation, the derivatizing group can be removed.

  • Crystallization: Fractional crystallization can sometimes be an effective method for separating isomers, especially if one isomer is significantly less soluble than the other in a particular solvent system.

  • Preparative Chromatography: If you need to isolate larger quantities of the pure isomers, consider using preparative HPLC or supercritical fluid chromatography (SFC).

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Modified Guareschi-Thorpe Nicotinonitrile Synthesis

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 eq.) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.) in a suitable solvent (e.g., ethanol or dioxane).

  • Addition of Amine Source: Add the amine source, such as ammonium acetate or aqueous ammonia (2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Analysis of Regioisomeric Ratio by HPLC
  • Sample Preparation: Prepare a stock solution of your product mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers absorb.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of your sample solution onto the HPLC system.

  • Quantification: Integrate the peak areas of the separated regioisomers. The ratio of the peak areas will give you the regioisomeric ratio.

Section 4: Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Hypothetical Nicotinonitrile Synthesis

EntrySolventTemperature (°C)Ratio of Isomer A : Isomer B
1Toluene1102:1
2Ethanol785:1
3Dioxane1003:1
4Acetonitrile824:1

Table 2: Effect of Catalyst on Regioselectivity in a Hypothetical Nicotinonitrile Synthesis

EntryCatalystTemperature (°C)Ratio of Isomer A : Isomer B
1Acetic Acid803:1
2Piperidine801:2
3L-Proline806:1
4No Catalyst801:1

References

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Biotechnology Reports, 24, 394-401.
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004).
  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.
  • Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018). Organic Letters.
  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal.
  • Bohlmann-Rahtz Pyridine Synthesis - SynArchive.
  • Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC.
  • METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. (2007). HETEROCYCLES, 74, 101-124.
  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2007). Synlett, 2007(16), 2459-2482.
  • Bohlmann–Rahtz pyridine synthesis - Wikipedia.
  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst. (2025).
  • Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... (2025).
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • FeCl3-Promoted Facile Synthesis of Multiply Aryl
  • (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem.
  • A Comparative Guide to Quantitative Methods for Pyyridine Analysis: Accuracy and Precision - Benchchem.
  • nicotinonitrile - Organic Syntheses Procedure.
  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. PMC.
  • Condensation/ Multi-component Reactions MCR/Oxid
  • A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile - Benchchem.
  • Pyridine - Wikipedia.
  • Regioselective Heterocycle Synthesis: Research Guide & Papers - PapersFlow.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Technical Support Center: Overcoming Regioselectivity Issues in the Synthesis of Polysubstituted Benzenes - Benchchem.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2025).
  • Advances on the biosynthesis of pyridine rings. (2022). PMC.
  • ANALYTICAL METHODS.
  • Haloselectivity of Heterocycles - Baran Lab.
  • Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Regioselectivity in this heterocycle synthesis : r/OrganicChemistry - Reddit.
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018).
  • Regioselectivity in the opening of 3-membered heterocycles - Chemistry Stack Exchange.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI.
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018).
  • Proposed mechanism for the synthesis of nicotinonitrile derivatives... (2025).
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal.
  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. (2024). J Pept Sci, 30(9), e3605.

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Technical Support Center: Catalyst Remediation for 6-Phenylnicotinonitrile

[1]

Ticket ID: #Pd-REM-6PNN Subject: Removal of Residual Palladium from 6-Phenylnicotinonitrile (CAS: 39065-54-8) Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Scope

The Challenge: You are likely experiencing difficulty reducing Palladium (Pd) levels below ICH Q3D limits (<10 ppm) in your this compound product.[1] Standard filtration or simple activated carbon treatments often fail with this specific molecule.

The Scientific Root Cause: The difficulty lies in the molecular structure. This compound contains two potent Lewis basic sites:

  • The Pyridine Nitrogen : A strong ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -donor.
    
  • The Nitrile (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) Group : A moderate 
    
    
    -acceptor/
    
    
    -donor.

These moieties act as ligands, coordinating tightly to the residual Palladium (especially Pd(II) species), forming soluble "pincer-like" complexes. Standard silica or charcoal relies on weak non-specific adsorption, which cannot compete with the strong thermodynamic bond between your product and the metal. To remove the Pd, you must introduce a competitive ligand with a higher affinity for Pd than your product.

Troubleshooting Guide (FAQs)

Q1: I treated the reaction mixture with activated carbon (Charcoal) for 4 hours, but the product is still grey. Why? A: Activated carbon primarily targets non-polar impurities via van der Waals forces.[2] The Pd-Pyridine complex is often too polar and too tightly bound to be adsorbed effectively.

  • Correction: Switch to a Thiol-functionalized silica scavenger . The Sulfur-Pd bond is one of the few interactions strong enough to displace the Pyridine-Pd bond.

Q2: My ICP-MS shows low Pd (<20 ppm), but the solid product is off-white/tan instead of white. Is it still contaminated? A: Likely, yes.[1] "Palladium black" (colloidal Pd(0)) can cause discoloration even at low ppm levels. Alternatively, the color may arise from conjugated organic impurities (e.g., homocoupling of the phenylboronic acid).

  • Validation: Dissolve a small sample in dilute HCl. If the color persists in the solution, it is likely organic. If the solution clears and a fine black precipitate forms (or is filterable), it is colloidal metal.

Q3: Can I just distill the product? A: We do not recommend this. This compound has a high melting point (~117-120°C) and a very high boiling point.[1] Distillation risks thermal degradation and often carries over volatile Pd-complexes. Recrystallization or Scavenging are the validated pathways.

Decision Matrix: Selecting Your Purification Protocol

Use the following logic flow to determine the correct protocol for your current batch status.

PurificationLogicStartCrude this compound(Post-Workup)AnalyzeInitial Pd Assessment(ICP-MS or Color)Start->AnalyzeHighPdHigh Contamination(> 500 ppm or Dark Brown)Analyze->HighPdDark/High PdLowPdModerate Contamination(< 500 ppm or Light Grey)Analyze->LowPdLight/Low PdBulkMethodBulk Reduction Step(Bisulfite Wash or Celite)HighPd->BulkMethodChoiceChoose Polishing MethodLowPd->ChoiceBulkMethod->LowPdScavengerMethod A:Thiol-Silica Scavenging(Best for Yield)Choice->ScavengerPriority: YieldRecrystMethod B:Chelation Recrystallization(Best for Purity)Choice->RecrystPriority: Crystal Form/PurityFinalFinal Product(< 10 ppm Pd)Scavenger->FinalRecryst->Final

Figure 1: Decision tree for Palladium remediation strategies based on initial contamination levels.

Technical Protocols

Method A: Thiol-Modified Silica Scavenging (High Yield)

Best for: Batches where maximizing yield is critical and the product is already relatively pure (organic-wise).[1]

Mechanism: The mercaptopropyl group (-SH) on the silica acts as a "soft" base, forming a covalent-like bond with Pd(II), effectively stripping it from the pyridine nitrogen.[1]

Protocol:

  • Dissolution: Dissolve crude this compound in THF (Tetrahydrofuran) or EtOAc (Ethyl Acetate). Avoid alcohols initially if possible, as they can sometimes reduce Pd(II) to colloidal Pd(0), which is harder for thiols to grab.

    • Concentration: 10 volumes (10 mL solvent per 1 g product).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).[1][2]

    • Loading: Add 5-10 wt% relative to the mass of the product (e.g., 50-100 mg scavenger for 1 g product).[1]

  • Incubation (Critical Step):

    • Heat the mixture to 50-60°C . Room temperature is often insufficient to overcome the activation energy required to break the Pyridine-Pd bond.

    • Stir for 4 to 12 hours .

  • Filtration: Filter the hot solution through a pad of Celite or a 0.45µm membrane to remove the silica.[2]

  • Isolation: Concentrate the filtrate to dryness.

Checkpoint: The silica beads should turn dark grey/black, while the solution becomes lighter. If the beads remain white, the temperature was too low or the Pd is in a non-reactive state.

Method B: Chelation-Assisted Recrystallization (High Purity)

Best for: Removing both organic impurities and Palladium simultaneously.[1] This method uses a soluble chelator to keep Pd in the mother liquor.

Mechanism: L-Cysteine or N-Acetylcysteine (NAC) are water-soluble amino acids with high affinity for Pd.[1] They prevent the metal from co-crystallizing with the product.

Protocol:

  • Solvent System: Ethanol (EtOH) is the preferred solvent for this compound recrystallization.[2]

  • Dissolution: Dissolve the crude product in refluxing EtOH.

  • Chelator Spike:

    • Add N-Acetylcysteine (NAC) or L-Cysteine (0.5 - 1.0 wt% relative to product).[1]

    • Note: These are not soluble in pure hot EtOH. You must add a small amount of water (approx 5-10% v/v of the EtOH volume) to dissolve the chelator.

  • Reflux: Stir at reflux for 30-60 minutes to allow ligand exchange.

  • Crystallization:

    • Cool slowly to room temperature, then to 0-5°C.

    • The Pd-Cysteine complex is highly soluble in the EtOH/Water mother liquor and will not precipitate.[2]

  • Filtration: Filter the crystals and wash with cold EtOH . Do not wash with water alone, as this might precipitate organic impurities.[1]

Comparative Data: Remediation Efficiency

The following table summarizes expected performance based on internal application data for biaryl pyridine systems.

MethodPd Removal EfficiencyYield LossSpecificityCost
Activated Carbon Low (20-40%)High (>10%)Low (Adsorbs product)Low
Thiol-Silica (50°C) High (>95%) Low (<3%)High (Targeted) High
Recryst (EtOH only) Moderate (50-70%)Moderate (10-20%)ModerateLow
Recryst (+ Cysteine) High (>90%) Moderate (10-20%)High Low

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[3] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • International Council for Harmonisation (ICH). (2019).[1] Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[2] Chemical Reviews. Link

Technical Support Center: Interpreting Ambiguous Mass Spectrometry Fragmentation of 6-Phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-Phenylnicotinonitrile and related compounds by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize this and structurally similar molecules. Here, we delve into the potential complexities of its fragmentation patterns, offering troubleshooting advice and in-depth explanations to navigate the ambiguities you may encounter in your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: this compound (C₁₂H₈N₂) has a monoisotopic mass of 180.0688 Da. In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 181.0761. Depending on the ionization source and solvent conditions, you might also observe adducts with sodium [M+Na]⁺ (m/z 203.0580) or potassium [M+K]⁺ (m/z 219.0319). In electron ionization (EI), the molecular ion [M]⁺˙ will be observed at m/z 180.0688. Aromatic compounds are known to produce strong molecular ion peaks due to their stable structures.[1]

Q2: I am observing a prominent peak at m/z 153. What could this correspond to?

A2: A loss of 27 Da from the protonated molecule ([M+H]⁺) strongly suggests the neutral loss of hydrogen cyanide (HCN). This is a common fragmentation pathway for nitrile-containing aromatic compounds. The nitrogen of the nitrile group can be protonated, facilitating the cleavage of the C-CN bond and subsequent elimination of HCN.

Q3: My spectrum shows a significant fragment at m/z 77. What is its origin?

A3: The fragment at m/z 77 is characteristic of the phenyl cation (C₆H₅⁺). This indicates the cleavage of the bond between the phenyl and pyridine rings. The stability of the phenyl cation makes this a favorable fragmentation pathway. The corresponding fragment would be the nicotinonitrile radical cation, which may or may not be observed depending on its stability.

Q4: Are rearrangements like the McLafferty rearrangement possible for this compound?

A4: The classical McLafferty rearrangement requires a γ-hydrogen relative to a carbonyl or a similar functional group and proceeds through a six-membered transition state.[2] For this compound itself, a classical McLafferty rearrangement is not expected due to the lack of a suitable alkyl chain with a γ-hydrogen. However, if you are analyzing derivatives of this compound with appropriate alkyl substituents on the pyridine or phenyl ring, this type of rearrangement could become a possibility.[3][4]

Q5: I see a complex pattern of peaks in the lower mass range (m/z < 100). How do I begin to interpret this?

A5: The low-mass region often contains fragments arising from the breakdown of the primary fragment ions. For this compound, this would involve the fragmentation of the phenyl and pyridyl moieties. Common fragments for pyridine include the loss of HCN to give a C₄H₄⁺˙ ion at m/z 52. The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂) to yield a fragment at m/z 51. Ring-opening mechanisms can also contribute to the complexity of this region.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.

Issue 1: Poor Signal Intensity or No Molecular Ion Observed

  • Possible Cause: Suboptimal ionization source settings.

  • Troubleshooting Steps:

    • Verify Compound Purity: Ensure the purity of your sample using an orthogonal technique like HPLC-UV. Impurities can suppress the ionization of your target analyte.

    • Optimize ESI Parameters: Systematically adjust the capillary voltage, cone voltage (or equivalent), nebulizing gas pressure, and drying gas temperature. Start with typical values for small aromatic molecules and optimize for the [M+H]⁺ ion.

    • Check Solvent System: Ensure your mobile phase is compatible with ESI. The addition of a small amount of acid (e.g., 0.1% formic acid) can enhance protonation and improve signal intensity in positive ion mode.

    • Consider an Alternative Ionization Technique: If ESI is not yielding good results, consider Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI), which can be more efficient for certain aromatic compounds.

Issue 2: Inconsistent Fragmentation Patterns Between Runs

  • Possible Cause: Fluctuations in collision energy in the MS/MS experiment.

  • Troubleshooting Steps:

    • Standardize Collision Energy: For tandem mass spectrometry (MS/MS) experiments, ensure the collision energy is kept constant across all runs you wish to compare.

    • Perform a Collision Energy Ramp: To understand the fragmentation behavior fully, perform an experiment where the collision energy is ramped over a range (e.g., 10-50 eV). This will reveal which fragments are formed at lower energies (more stable ions) versus higher energies (more extensive fragmentation).

    • Check Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the mass range of interest.

Issue 3: Ambiguous Fragment Assignments

  • Possible Cause: The presence of isomeric compounds or unexpected rearrangements.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Utilize an instrument with high mass accuracy (e.g., Orbitrap or TOF) to determine the elemental composition of your precursor and fragment ions. This can help distinguish between fragments with the same nominal mass but different elemental formulas.

    • MSⁿ Experiments: If your instrument allows, perform multi-stage fragmentation (MS³) to further fragment a specific ion from the MS/MS spectrum. This can provide more detailed structural information.

    • Isotopic Labeling: If you are performing synthetic work, consider synthesizing an isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N). The mass shifts in the resulting fragments will provide definitive evidence for the location of specific atoms in the fragments.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by cleavages of the bonds connecting the functional groups and within the aromatic rings.

Table 1: Predicted Fragment Ions for Protonated this compound ([M+H]⁺, m/z 181.0761)

m/z (Nominal)Proposed FormulaNeutral LossDescription
181C₁₂H₉N₂⁺-Protonated Molecular Ion
154C₁₁H₈N⁺HCNLoss of hydrogen cyanide from the nitrile group.
153C₁₂H₇N⁺˙H₂CNLoss of a hydrogen isocyanide radical.
127C₁₀H₇⁺C₂H₂N₂Loss of pyridine ring fragment.
103C₇H₅N⁺˙C₅H₄Loss of phenyl radical.
77C₆H₅⁺C₆H₄N₂Phenyl cation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject 1-5 µL of the filtered solution into the LC-MS system.

Protocol 2: Setting up an MS/MS Experiment for Fragmentation Analysis

  • Full Scan (MS1): First, acquire a full scan mass spectrum to identify the m/z of the precursor ion (e.g., [M+H]⁺ at m/z 181.1).

  • Product Ion Scan (MS2):

    • Set up a new experiment in product ion scan mode.

    • Enter the m/z of the precursor ion (181.1) in the instrument software.

    • Set an appropriate isolation window (e.g., 1-2 Da) to ensure only the ion of interest is selected.

    • Apply a specific collision energy (e.g., 20 eV). It is advisable to run a series of experiments with varying collision energies (e.g., 10, 20, 30, 40 eV) to observe the full range of fragmentation.

    • Acquire the product ion spectrum.

Visualizing Fragmentation and Workflows

Fragmentation_Pathway M [M+H]⁺ m/z 181 F154 [C₁₁H₈N]⁺ m/z 154 M->F154 -HCN F153 [C₁₂H₇N]⁺˙ m/z 153 M->F153 -H₂CN F77 [C₆H₅]⁺ m/z 77 M->F77 -C₆H₄N₂ F51 [C₄H₃]⁺ m/z 51 F77->F51 -C₂H₂

Caption: Proposed major fragmentation pathways for protonated this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Stock Dilution Dilution Stock->Dilution Filtration Filtration Dilution->Filtration FullScan Full Scan (MS1) Filtration->FullScan Inject ProductScan Product Ion Scan (MS2) FullScan->ProductScan Isolate Precursor DataInterpretation Data Interpretation ProductScan->DataInterpretation

Caption: General workflow for fragmentation analysis of this compound.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • D'Aronco, S., et al. (2015). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. Rapid Communications in Mass Spectrometry, 29(22), 2135-2144.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • Eiceman, G. A., et al. (2004). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Journal of the American Society for Mass Spectrometry, 15(8), 1163-1172.
  • NIST. (n.d.). 6-Methylnicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Rijs, A. M., et al. (2007). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. The Journal of Chemical Physics, 127(16), 164301.
  • Various Authors. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. Retrieved from [Link]

  • Various Authors. (2022). McLafferty Rearrangement: An overview. YouTube. Retrieved from [Link]

  • Various Authors. (2021). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. YouTube. Retrieved from [Link]

  • Zeshan, B., et al. (2017). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 52(10), 665-671.

Sources

Technical Support Center: Strategies to Enhance the Photostability of Fluorescent 6-Phenylnicotinonitrile Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for our 6-Phenylnicotinonitrile series of fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for enhancing the photostability of these valuable research tools. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only overcome common experimental hurdles but also to understand the underlying principles that govern fluorophore performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound probe's signal is fading much faster than expected. What's causing this rapid photobleaching?

A1: Rapid photobleaching is a common challenge in fluorescence microscopy and is often the result of a combination of factors related to the fluorophore's excited state and its interaction with the local environment.[1][2][3] The core issue lies in the photochemical destruction of the this compound fluorophore upon exposure to excitation light.[2]

Underlying Mechanisms:

  • Triplet State Formation and Reactive Oxygen Species (ROS): When your probe absorbs a photon, it enters an excited singlet state (S1). While it should ideally return to the ground state (S0) by emitting a photon (fluorescence), there's a probability it will transition to a long-lived, highly reactive triplet state (T1) via intersystem crossing.[4][5] This triplet state can react with molecular oxygen (a triplet in its ground state) to generate highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[4][5][6][7] These ROS can then attack and irreversibly damage the fluorophore, leading to a loss of fluorescence.[7][8]

  • Photoionization: At high excitation intensities, the fluorophore can absorb another photon while in the excited state, leading to photoionization and the formation of a radical cation.[7][9][10] This radical species is non-fluorescent and can undergo further destructive chemical reactions.

  • Twisted Intramolecular Charge Transfer (TICT): While not specific to all fluorophores, some molecular structures are prone to forming a non-emissive "twisted" state upon excitation, which can lead to non-radiative decay and increased susceptibility to bleaching.[11][12]

Immediate Troubleshooting Steps:

  • Reduce Excitation Light Intensity: This is the most direct way to reduce the rate of photobleaching.[1] Use the lowest laser power or lamp intensity that still provides an adequate signal-to-noise ratio. The relationship between excitation power and photobleaching can be non-linear, with higher-order processes dominating at high intensities.[4][13]

  • Minimize Exposure Time: Limit the duration of light exposure by using faster acquisition settings or by only illuminating the sample when actively acquiring an image.[1]

  • Optimize Your Imaging Buffer: The chemical environment of your probe is critical. The inclusion of antifade reagents can dramatically improve photostability.[8][14][15]

Q2: I'm using a standard imaging buffer. What specific components can I add to enhance the photostability of my this compound probe?

A2: A well-formulated imaging buffer is your first line of defense against photobleaching. Commercial antifade mounting media are excellent for fixed samples, but for live-cell imaging or custom applications, you can create your own photostabilizing buffer systems.[14][16][17]

Key Buffer Components for Enhanced Photostability:

Component ClassExamplesMechanism of ActionTypical Concentration
Antioxidants/Reducing Agents Ascorbic Acid, n-Propyl Gallate (nPG), TroloxScavenge reactive oxygen species (ROS) and can reduce photoionized fluorophores back to their ground state.[8][9][18]1-10 mM (Ascorbic Acid), 1-2% (nPG), 0.1-1 mM (Trolox)
Triplet State Quenchers (TSQs) Cyclooctatetraene (COT), 4-Nitrobenzyl alcohol (NBA)Deactivate the excited triplet state of the fluorophore before it can react with oxygen, returning it to the ground state non-radiatively.[9][19][20][21]1-2 mM (COT), 10 mM (NBA)
Oxygen Scavenging Systems Glucose Oxidase/Catalase (GOC), Oxyrase™Enzymatically remove dissolved molecular oxygen from the buffer, thereby preventing the formation of singlet oxygen.[13][22]GOC: 40 U/mL Glucose Oxidase, 35 U/mL Catalase, 10-50 mM Glucose

Experimental Workflow: Preparing an Antifade Imaging Buffer

Here is a step-by-step protocol for preparing a commonly used antifade buffer, often referred to as a "ROXS" (Reducing and Oxidizing System) buffer, which is effective for many organic fluorophores.

Antifade_Buffer_Preparation cluster_0 Step 1: Prepare Stock Solutions cluster_1 Step 2: Prepare Imaging Buffer Base cluster_2 Step 3: Add Components (Just Before Imaging) cluster_3 Step 4: Finalize and Use stock_glucose Glucose (20% w/v in water) add_glucose Add Glucose to 10-50 mM stock_glucose->add_glucose stock_gox Glucose Oxidase (10 mg/mL in buffer) add_gox Add Glucose Oxidase to ~40 U/mL stock_gox->add_gox stock_cat Catalase (10 mg/mL in buffer) add_cat Add Catalase to ~35 U/mL stock_cat->add_cat stock_trolox Trolox (100 mM in DMSO) add_trolox Add Trolox to 0.1-1 mM stock_trolox->add_trolox buffer_base Start with your standard imaging buffer (e.g., PBS, HBSS) buffer_base->add_glucose 1. add_glucose->add_gox 2. add_gox->add_cat 3. add_cat->add_trolox 4. mix Gently mix the final solution add_trolox->mix use Apply to sample immediately mix->use

Caption: Workflow for preparing an antifade imaging buffer.

Important Considerations:

  • Component Compatibility: Always test for compatibility with your specific this compound probe and biological sample. Some antifade components can be cytotoxic in live-cell imaging.[23]

  • Freshness is Key: Oxygen scavenging systems and some antioxidants have a limited lifespan once mixed. Prepare your final imaging buffer fresh before each experiment for optimal performance.

Q3: Can I structurally modify the this compound probe itself to improve its photostability?

A3: Yes, molecular engineering is a powerful strategy for enhancing the intrinsic photostability of a fluorophore.[24][25][26] While this is typically in the realm of medicinal chemistry and probe development, understanding the principles can help you select more robust probes or collaborate on the design of next-generation derivatives.

Key Structural Modification Strategies:

  • Structural Rigidification: Introducing chemical modifications that restrict the rotation of parts of the fluorophore can disfavor non-radiative decay pathways like TICT, leading to increased quantum efficiency and photostability.[11][12] For this compound probes, this could involve creating bridged or fused ring systems.

  • Electron-Withdrawing/Donating Groups: The strategic placement of electron-withdrawing groups (e.g., cyano, fluoro) or electron-donating groups can alter the electronic properties of the fluorophore, potentially making it less susceptible to photooxidation.[24]

  • Covalent Attachment of Photostabilizers: A "self-healing" approach involves covalently linking a photostabilizing moiety, such as a triplet state quencher (e.g., COT) or an antioxidant (e.g., Trolox), directly to the fluorophore scaffold.[7][9][21] This dramatically increases the local concentration of the protective agent, leading to highly efficient intramolecular quenching of damaging excited states.

Sources

How to confirm the purity of 6-Phenylnicotinonitrile before biological testing

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Resource for the Analytical Chemistry & Compound Management division. It is designed to be actionable, rigorous, and directly applicable to the workflow of a medicinal chemist or biologist preparing for screening.

Subject: Pre-Bioassay Quality Control for 6-Phenylnicotinonitrile (CAS: 2942-59-8) Classification: Analytical Method Validation / QC Target Audience: Medicinal Chemists, Compound Management, Screening Biologists

Introduction: The "Silent Failure" in Biological Screening

In drug discovery, this compound is a critical biaryl pyridine scaffold. However, its synthesis (typically Suzuki-Miyaura coupling) introduces specific contaminants—Palladium (Pd) catalysts, unreacted boronic acids, and homocoupling byproducts —that are notorious for generating false positives in biological assays.

The Core Directive: Do not proceed to biological testing (IC50, cell viability, or binding assays) until you have confirmed purity >95% via orthogonal methods (HPLC + NMR) and verified elemental purity (Pd < 10 ppm).

Module 1: Primary Purity Assessment (HPLC/LC-MS)

Q: What is the "Gold Standard" HPLC method for this compound? A: You must use a Reversed-Phase (RP) method with an acidic modifier to suppress the ionization of the pyridine nitrogen (pKa ~2-3) and the nitrile group, ensuring sharp peak shape.

Standard Operating Procedure (SOP): Gradient HPLC-UV/MS
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm (conjugated system).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
1.0 5% Injection / Hold
8.0 95% Linear Gradient
10.0 95% Wash (Elute lipophilic dimers)
10.1 5% Re-equilibration

| 13.0 | 5% | End |

Interpretation Guide:

  • Main Peak: this compound typically elutes at 5.5 – 6.5 min (mid-polarity).

  • Early Eluters (RT < 3 min): Likely unreacted Phenylboronic acid (polar).

  • Late Eluters (RT > 8 min): Likely Biphenyl (homocoupling impurity) or bis-pyridines.

Critical Alert: If you observe a "shoulder" on your main peak, it is likely the regioisomer (4-phenyl or 5-phenyl analog) if the starting material was impure. These cannot be separated easily on standard C18 and may require a Phenyl-Hexyl column.

Module 2: Structural Confirmation (1H NMR)

Q: How do I distinguish the product from the starting material (6-Chloronicotinonitrile) in NMR? A: The disappearance of the starting material is not enough. You must confirm the integration of the new phenyl ring protons relative to the pyridine core.

Solvent: DMSO-d6 (Preferred for solubility) or CDCl3.

Diagnostic Signals (this compound in DMSO-d6):

  • Pyridine Protons (3H):

    • H2 (s, ~9.0-9.1 ppm): The most deshielded proton between the nitrile and nitrogen. If this is a doublet, you have the wrong isomer.

    • H4 (dd, ~8.3 ppm): Coupled to H5.

    • H5 (d, ~8.0 ppm): Coupled to H4.

  • Phenyl Protons (5H):

    • Multiplet (~7.4 – 8.1 ppm): These will overlap significantly.

  • Integration Check: The ratio of Aromatic Region (Total) to H2 Singlet must be 8:1 . If it is >8:1, you have residual solvent (e.g., Toluene) or biphenyl impurity.

Module 3: The "Bioassay Killer" – Palladium & Metals

Q: My compound is white and >98% pure by HPLC. Is it safe for cell assays? A: NO. Palladium (Pd) is invisible in standard UV-HPLC and NMR. Even trace amounts (50 ppm) can:

  • Quench fluorescence in FRET/HTRF assays.

  • Catalyze oxidation of thiol-containing proteins in the assay buffer.

  • Cause cytotoxicity unrelated to your compound.

The Fix: Quantitative Elemental Analysis

  • Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Limit: Adhere to ICH Q3D Class 1 limits. For oral drugs, Pd limit is 10 µg/g (10 ppm). For in vitro screening, aim for <5 ppm to be safe.

Visual Workflow: Purity Decision Tree

PurityCheck Start Crude this compound HPLC Step 1: HPLC-UV/MS (Purity > 95%?) Start->HPLC NMR Step 2: 1H NMR (Structure & Solvent Check) HPLC->NMR Yes FailHPLC Action: Recrystallize (EtOH/Water) or Prep-HPLC HPLC->FailHPLC No ICP Step 3: ICP-MS (Pd < 10 ppm?) NMR->ICP Pass FailNMR Action: High-Vac Dry (Remove Solvents) NMR->FailNMR Solvents Found FailICP Action: Metal Scavenger (SiliaMetS® Thiol or Carbon) ICP->FailICP Pd High Pass RELEASE FOR BIOASSAY ICP->Pass Pass FailHPLC->HPLC FailNMR->NMR FailICP->ICP

Figure 1: Logical workflow for validating small molecule purity prior to biological application.

Module 4: Troubleshooting Common Anomalies

Scenario 1: "Ghost Peaks" in LC-MS

Symptom: You see a small peak at M+18 (Mass = 198.2) relative to the parent (180.2). Cause: Hydrolysis of the nitrile (-CN) to the amide (-CONH2). This often happens if the compound was stored in acidic water/methanol for too long. Solution: Freshly prepare samples in 100% DMSO . Avoid storing in protic solvents for >24 hours.

Scenario 2: Poor Solubility in Assay Buffer

Symptom: Compound crashes out upon dilution into PBS/Media. Cause: this compound is lipophilic (LogP ~2.5). Solution:

  • Prepare a 1000x stock in DMSO (e.g., 10 mM).

  • Dilute to intermediate concentration in culture media with serum (proteins help solubilize).

  • Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Scenario 3: Broad NMR Peaks

Symptom: Aromatic peaks look like "blobs" rather than sharp multiplets. Cause: Aggregation or presence of paramagnetic impurities (e.g., Fe, Cu, Ni) from reagents. Solution: Filter the NMR sample through a 0.2 µm PTFE syringe filter . If that fails, perform a Chelex resin treatment to remove paramagnetic metals.

References

  • Biosynth. (n.d.). This compound Product Overview & Synthesis. Retrieved from

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency.[2] Retrieved from

  • Sielc Technologies. (n.d.). HPLC Methods for Pyridine and Nicotinonitrile Derivatives. Retrieved from

  • Biotage. (2023). Strategies for Removing Palladium from API Process Streams. Retrieved from

  • Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from

Sources

Optimizing ligand and base combinations for Buchwald-Hartwig amination in nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Ligand and Base Combinations for Nicotinonitrile Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide (v2.4)

Introduction: The Nicotinonitrile Dilemma

Welcome to the specialized support module for coupling amines with halonicotinonitriles. You are likely here because your standard "screen-and-go" conditions failed.

Synthesizing aminonicotinonitriles (pyridine rings bearing both a nitrile and an amine) presents a tripartite conflict in mechanistic chemistry:

  • The Poison Pill: The pyridine nitrogen is a potent ligand that displaces phosphines, poisoning the Palladium (Pd) center.

  • The Hydrolysis Trap: The nitrile group (

    
    ) is highly susceptible to hydration (forming amides) under the basic, hot conditions required for amination.
    
  • The Regio-Electronic Trap: The position of the halogen relative to the nitrile determines if you need a catalyst at all.

This guide moves beyond generic screening to a mechanism-first optimization strategy.

Module 1: Critical Diagnostic (Is Catalyst Required?)

Q: I am trying to couple an amine with 2-chloronicotinonitrile (or 2-chloro-3-cyanopyridine). My Pd-catalyzed yield is erratic. What is wrong?

A: You likely do not need Palladium.

Before optimizing ligands, you must rule out Nucleophilic Aromatic Substitution (SNAr) . The nitrile group is strongly electron-withdrawing.

  • Scenario A: Halogen at C2 or C4 (Ortho/Para to Nitrile/Pyridine N).

    • These positions are highly activated. The reaction often proceeds via SNAr with simple heating and a base (e.g.,

      
       in DMF/DMSO at 80°C). Adding Pd species here often reduces yield due to catalyst decomposition or side reactions.
      
  • Scenario B: Halogen at C3 or C5 (Meta positions).

    • These are electronically deactivated for SNAr. Buchwald-Hartwig is required. [1][2]

  • Scenario C: Unreactive Amines (Anilines/Amides).

    • Even at C2/C4, weak nucleophiles may require Pd catalysis to proceed at reasonable temperatures.

Diagnostic Step: Run a control reaction: Substrate + Amine + Base + Solvent (No Pd) at 100°C. If you see >10% conversion, optimize for SNAr, not Buchwald.

Module 2: Ligand Selection (The "Engine")

Q: My reaction stalls at 30% conversion. I see starting material and dehalogenated byproduct. Which ligand fixes this?

A: You need a ligand that is bulky enough to prevent Pyridine N-coordination but flexible enough to allow Oxidative Addition.

For nicotinonitriles, the pyridine nitrogen competes with the amine for the Pd center. You must use Dialkylbiaryl Phosphines (Buchwald Ligands) that create a steric "roof" over the Pd, blocking the pyridine nitrogen while facilitating the catalytic cycle.

Ligand Decision Matrix
Amine ClassPrimary RecommendationWhy?
Primary Aliphatic Amines BrettPhos Excellent mono-selectivity; bulky enough to prevent pyridine poisoning.
Secondary Amines RuPhos The "gold standard" for secondary amines; prevents

-hydride elimination.
Anilines (Aryl Amines) tBuXPhos or XPhos High activity for electronically neutral/poor nucleophiles.
Amides/Sulfonamides tBuBrettPhos Specifically designed for weak N-nucleophiles; resists inhibition by the amide product.

Technical Insight: Avoid bidentate ligands like BINAP or DPPF for nicotinonitriles unless specifically optimized. They often lack the steric bulk to prevent the pyridine nitrogen from binding to the open coordination sites on Pd(II).[3]

Module 3: Base & Solvent (The "Environment")

Q: I am seeing a new spot by LCMS with M+18 mass. Is my nitrile hydrolyzing?

A: Yes. The combination of strong base, heat, and trace moisture is hydrating your nitrile to a primary amide.

This is the most common failure mode in nicotinonitrile synthesis.[3]

The Base Hierarchy (Hydrolysis vs. Activity)
  • The "Red Zone" (High Risk): NaOtBu / KOtBu

    • Risk:[4][5] Strong alkoxides are hygroscopic and highly nucleophilic. They rapidly convert nitriles to amides or imidates in the presence of trace water.

    • Use only if: You have strictly anhydrous conditions (glovebox) and the amine is very weak.

  • The "Green Zone" (Recommended): Cs_2CO_3 or K_3PO_4

    • Benefit: Weaker bases minimize nitrile hydrolysis.

    • Requirement: These are heterogeneous (insoluble). You must use a solvent that dissolves the catalyst well (Dioxane or Toluene) and potentially add a phase transfer agent or ensure vigorous stirring.

  • The "Organic" Alternative: DBU or MTBD

    • Benefit: Soluble organic super-bases can sometimes drive the reaction without the hydrolysis risks of alkoxides, provided the system is dry.

Solvent Selection
  • Preferred: 1,4-Dioxane or Toluene (Anhydrous).

  • Avoid: DMF/DMSO (Promotes SNAr side reactions and holds water), Alcohols (Nucleophilic attack on nitrile).

Module 4: Troubleshooting & Optimization Logic

The following diagram illustrates the decision logic for rescuing a failed nicotinonitrile coupling.

OptimizationLogic Start START: Reaction Failed (Low Yield / Byproducts) CheckPos Check Halogen Position Start->CheckPos IsSNAr Pos 2 or 4? CheckPos->IsSNAr SwitchSNAr Switch to SNAr (No Pd, Heat + Base) IsSNAr->SwitchSNAr Yes CheckHydrolysis Check for M+18 (Amide) or M+1 (Acid) IsSNAr->CheckHydrolysis No (Pos 3, 5) FixBase Switch Base to Cs2CO3 Dry Solvent (Mol Sieves) CheckHydrolysis->FixBase Yes (Hydrolysis) CheckDehal Check for Dehalogenation (M-Halogen+H) CheckHydrolysis->CheckDehal No CheckStall Reaction Stalls? (Catalyst Death) FixBase->CheckStall SwitchLigand Increase Ligand Bulk (Switch to tBuXPhos/BrettPhos) CheckDehal->SwitchLigand Yes (Pd Poisoning/Hydride Elim) CheckDehal->CheckStall No SwitchLigand->CheckStall Precat Switch to G3/G4 Precatalyst (Remove Pd(OAc)2 activation step) CheckStall->Precat Yes

Caption: Diagnostic workflow for identifying failure modes in nicotinonitrile cross-coupling.

Module 5: Standardized Protocol (The "Safe Start")

Use this protocol as your baseline. It utilizes a G3-Precatalyst to ensure immediate active species generation, bypassing the induction period where nitriles often degrade.

Target Substrate: 3-Chloronicotinonitrile + Morpholine (Secondary Amine)

Reagents:

  • Catalyst: RuPhos Pd G3 (2-3 mol%)

  • Ligand: RuPhos (2-3 mol%) — Optional but recommended to sustain catalyst life.

  • Base:

    
     (2.0 equiv) — Dried in oven overnight.
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

Step-by-Step:

  • Preparation: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen flow.

  • Solids: Add 3-Chloronicotinonitrile (1.0 equiv),

    
     (2.0 equiv), and RuPhos Pd G3 (0.02 equiv).
    
  • Purge: Cap vial and purge with inert gas for 5 minutes.

  • Liquids: Add Anhydrous Dioxane via syringe. Add Morpholine (1.2 equiv).

  • Activation: Place in a pre-heated block at 80°C .

    • Note: Do not start at RT. Rapid heating helps the catalytic cycle outcompete non-productive coordination.

  • Monitoring: Monitor by UPLC/LCMS at 1 hour. Look for product (M+Amine-Cl) vs. Hydrolysis (M+18).

  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x2). Dry over ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    .[1]
    

Why this works:

  • RuPhos Pd G3: Contains a pre-formed Pd(0) source stabilized by the ligand.[6][7] It activates immediately upon heating, reducing the time the nitrile is exposed to base without turnover.

  • Cs2CO3: Mild enough to prevent rapid nitrile hydrolysis but strong enough for amine deprotonation in dioxane.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[7][8] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "G3-Precatalysts for the Buchwald–Hartwig Amination." The Journal of Organic Chemistry.

  • BenchChem Technical Guides. (2025). "Optimization of Buchwald-Hartwig amination conditions."

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

Sources

Technical Support Center: Catalyst Deactivation in Large-Scale 6-Phenylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this important chemical intermediate. Our focus is to provide in-depth, actionable insights into one of the most critical challenges in this process: preventing catalyst deactivation. By understanding the root causes of catalyst failure, you can enhance reaction efficiency, improve product yield and purity, and ensure process scalability and reproducibility.

Section 1: Foundational Concepts - The Synthesis and The Catalyst

The large-scale synthesis of this compound is commonly achieved via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[1][2] This reaction creates the crucial carbon-carbon bond between a phenyl group (from an organoboron reagent) and the nicotinonitrile backbone (from a halogenated precursor). The palladium catalyst is the engine of this transformation, but its high activity also makes it susceptible to various deactivation pathways, especially under the demanding conditions of industrial-scale production.

dot

Caption: Simplified Suzuki-Miyaura cycle and deactivation points.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during synthesis, providing explanations for the underlying causes and offering clear, actionable solutions.

Part A: Understanding and Identifying Catalyst Deactivation
Q1: My reaction has stalled or is showing a significantly lower yield than expected. How can I determine if catalyst deactivation is the cause?

A1: A stalled or low-yielding reaction is a classic symptom of catalyst deactivation. To diagnose this, you should first rule out other common issues (e.g., incorrect stoichiometry, poor reagent quality, temperature fluctuations).

A key diagnostic step is to monitor the reaction kinetics. A gradual decrease in the reaction rate over time often points to fouling or thermal degradation (sintering), whereas a sudden, sharp drop in activity is more indicative of acute poisoning.[3] If you observe the formation of a black precipitate (often called "palladium black"), this is a strong visual indicator of catalyst aggregation, a common deactivation pathway where the highly dispersed catalytic nanoparticles agglomerate into larger, less active particles.[4]

Q2: What are the primary mechanisms of palladium catalyst deactivation in this specific synthesis?

A2: In the context of a Suzuki-Miyaura coupling to produce this compound, the main deactivation mechanisms are:

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the palladium catalyst, blocking them from participating in the catalytic cycle.[5] Common poisons include sulfur, phosphorus, and halogen compounds that may be present in starting materials or solvents.[5][6] In cyanation reactions, excess cyanide ions can also be potent poisons, forming stable and inactive palladium-cyanide complexes like [(CN)4Pd]2-.[7]

  • Fouling (or Coking): This involves the physical deposition of materials, such as polymeric byproducts or the product itself, onto the catalyst surface.[5] This blockage prevents reactants from reaching the active sites. In some cases, the cross-coupling product can strongly adsorb to the catalyst, leading to deactivation, especially when using supported catalysts.[8][9]

  • Thermal Deactivation (Sintering): At elevated temperatures, the fine palladium nanoparticles that comprise the active catalyst can migrate and fuse together.[5] This process, known as sintering, is irreversible and leads to a significant loss of active surface area.[10]

  • Ligand Degradation: The phosphine ligands that stabilize the palladium center are crucial for its activity.[11] They can be susceptible to oxidation (if exposed to air) or other degradation pathways, which can destabilize the catalytic complex and lead to palladium aggregation.[4]

Q3: What analytical techniques can I use to perform a "post-mortem" analysis on my spent catalyst to confirm the deactivation mechanism?

A3: A thorough analysis of the spent catalyst is crucial for a definitive diagnosis. The appropriate technique depends on the suspected cause.

Analytical TechniqueInformation ProvidedDeactivation Mechanism IndicatedCitation
BET Surface Area Analysis Measures the total surface area of the catalyst support. A significant decrease compared to the fresh catalyst indicates a loss of porous structure.Sintering / Thermal Degradation[10]
Elemental Analysis (ICP-MS, XRF) Quantifies the elemental composition of the catalyst, detecting the presence of foreign elements.Poisoning (e.g., by sulfur, lead, arsenic)[10][12]
X-ray Photoelectron Spectroscopy (XPS) Provides information on the surface elemental composition and the oxidation state of palladium. Can directly detect adsorbed poisons.Poisoning, Ligand Degradation[10][12]
Temperature-Programmed Desorption/Oxidation (TPD/TPO) Heats the catalyst under a controlled atmosphere to desorb or combust surface deposits, which are then analyzed.Fouling / Coking[3]
Transmission Electron Microscopy (TEM) Provides direct visual evidence of catalyst particle size and distribution. An increase in average particle size confirms agglomeration.Sintering / Aggregation[12]
Part B: Proactive Prevention and Optimization Strategies
Q4: How can I prevent catalyst poisoning from my starting materials and solvents?

A4: The most effective strategy is feedstock purification.[5][13][14] Never assume that "reagent grade" is sufficient for a sensitive catalytic process, especially at scale.

  • Reactant Purity: Source the highest purity 6-halonicotinonitrile and phenylboronic acid available. Analyze incoming lots for common catalyst poisons like sulfur and phosphorus compounds.

  • Solvent Purity: Use anhydrous, deoxygenated solvents. Traces of water can be particularly harmful, as they can facilitate the hydrolysis of cyanide sources, leading to the formation of HCN, which is highly reactive towards the Pd(0) catalyst.[7]

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (nitrogen or argon) throughout the entire process, from reagent handling to the reaction itself, to prevent oxidation of sensitive phosphine ligands.[11]

Experimental Protocol: Feedstock Purification and Reaction Setup

Objective: To minimize catalyst poisons and inhibitors by ensuring a pure, inert reaction environment.

1. Solvent Preparation: a. Use a solvent purification system (e.g., passing through activated alumina columns) to obtain anhydrous, deoxygenated solvents (e.g., Toluene, Dioxane). b. Alternatively, reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) and distill under an inert atmosphere immediately before use. c. Degas the purified solvent by sparging with argon or nitrogen for at least 30 minutes.

2. Reagent Handling: a. Handle all solid reagents, especially the palladium catalyst and phosphine ligands, in a glovebox under an inert atmosphere. b. If a glovebox is not available, use Schlenk techniques. Weigh solids quickly and purge the reaction flask thoroughly with an inert gas. c. Ensure bases (e.g., K₂CO₃, Cs₂CO₃) are freshly dried by heating under vacuum before use. Moisture in the base can inhibit the reaction.

3. Reaction Assembly: a. Assemble the glassware and flame-dry it under vacuum to remove adsorbed moisture. b. Allow the glassware to cool to room temperature under a positive pressure of inert gas. c. Add the catalyst, ligand, base, and reactants under a positive flow of inert gas. d. Add the degassed solvent via cannula or syringe. e. Maintain a slight positive pressure of inert gas throughout the reaction via a bubbler or balloon.

Q5: My reaction starts well but then slows down. I suspect thermal degradation. How do I manage reaction temperature to prevent sintering?

A5: This is a common issue in large-scale reactions where exothermic events can create localized "hot spots."

  • Precise Temperature Control: Use a well-calibrated reactor with efficient heat transfer capabilities. Avoid aggressive heating ramps.

  • Exotherm Management: The oxidative addition step can be exothermic. Consider adding the aryl halide substrate slowly to the reaction mixture at temperature to control the rate of heat generation.

  • Catalyst Support: For heterogeneous catalysts, the choice of support material can influence thermal stability.[5]

  • Process Optimization: Fine-tuning reaction conditions, such as concentration and pressure, can help minimize the thermal stress on the catalyst.[5]

Q6: I am observing significant byproduct formation, which I believe is fouling the catalyst. What is the cause and how can I mitigate it?

A6: Byproduct formation often stems from side reactions, such as the homocoupling of the phenylboronic acid (forming biphenyl). This is often exacerbated by the presence of oxygen or an incorrect palladium-to-ligand ratio.

  • Optimize Ligand-to-Metal Ratio: The stability and activity of the catalyst are highly dependent on the properties of the supporting ligand.[11][15] A ligand that is too bulky might slow down the desired reaction, while one that is not electron-rich enough may not adequately stabilize the palladium, leading to aggregation. Insufficient ligand can leave the palladium center exposed and prone to side reactions or aggregation. Conversely, an excess of ligand can sometimes inhibit the reaction by stabilizing unreactive complexes.[11] Perform a Design of Experiments (DoE) study to find the optimal ratio for your specific system.

  • Control Pre-catalyst Activation: The in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species is a critical step.[11] Improper control can lead to the formation of palladium black or the consumption of reagents in side reactions. Ensure this step is performed under strictly controlled conditions as recommended by the catalyst manufacturer.

  • Purge Oxygen: As mentioned, rigorous deoxygenation is key to preventing the oxidative homocoupling of the boronic acid.

Section 3: Troubleshooting Workflow

This workflow provides a logical path from an observed problem to a corrective action.

dot

Troubleshooting_Workflow cluster_caption Start Problem: Low Yield / Stalled Reaction Kinetics Analyze Reaction Kinetics (e.g., via HPLC) Start->Kinetics Visual Visual Inspection: Precipitate Formed? Start->Visual Poisoning Root Cause: Catalyst Poisoning Kinetics->Poisoning Sudden Rate Drop Fouling Root Cause: Fouling / Sintering Kinetics->Fouling Gradual Rate Drop Visual->Kinetics No Aggregation Root Cause: Pd Aggregation (Pd Black) Visual->Aggregation Yes (Black Solid) Action_Poison Action: 1. Purify all reagents/solvents. 2. Analyze feedstock for S, P, H₂O. 3. Ensure inert atmosphere. Poisoning->Action_Poison Action_Foul Action: 1. Optimize temperature control. 2. Adjust ligand/Pd ratio. 3. Consider catalyst regeneration. Fouling->Action_Foul Action_Agg Action: 1. Optimize ligand choice & loading. 2. Ensure rigorous deoxygenation. 3. Control pre-catalyst reduction. Aggregation->Action_Agg caption_node A decision tree for diagnosing and addressing common causes of catalyst deactivation.

Caption: A decision tree for diagnosing catalyst deactivation.

References

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions . ResearchGate. Available from: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts . MDPI. Available from: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause . Micromeritics. Available from: [Link]

  • Catalyst deactivation mechanisms and how to prevent them . Matthey. Available from: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them . ChemCatBio. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . The Nobel Prize. Available from: [Link]

  • Catalytic Effect of CaO and ZSM-5 on Microalgae Pyrolysis Under Reverse Chemical Looping Pyrolysis Conditions . MDPI. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Royal Society of Chemistry. Available from: [Link]

  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling . PubMed. Available from: [Link]

  • Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles . National Institutes of Health. Available from: [Link]

  • Nitrile synthesis by C-C coupling (cyanation) . Organic Chemistry Portal. Available from: [Link]

  • Catalyst Poisoning Mitigation . Energy.gov. Available from: [Link]

  • Palladium catalyzed couplings . Chemistry LibreTexts. Available from: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids . MDPI. Available from: [Link]

  • Recent trends in copper-catalyzed C−N cross-coupling reactions and cyanation . Shodhganga. Available from: [Link]

  • Cross-coupling reaction . Wikipedia. Available from: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale . AZoM. Available from: [Link]

  • Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles . Royal Society of Chemistry. Available from: [Link]

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion . ACS Publications. Available from: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand . ACS Publications. Available from: [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives . MDPI. Available from: [Link]

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts . ACS Publications. Available from: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions . PubMed. Available from: [Link]

  • Cyanation . Wikipedia. Available from: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health. Available from: [Link]

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) . Royal Society of Chemistry. Available from: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction . YouTube. Available from: [Link]

  • Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming . ResearchGate. Available from: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS . ResearchGate. Available from: [Link]

  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction . MDPI. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. Available from: [Link]

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure . ResearchGate. Available from: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions . MDPI. Available from: [Link]

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives . ResearchGate. Available from: [Link]

  • The Suzuki Reaction . Myers Group, Harvard University. Available from: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study . National Institutes of Health. Available from: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions . ACS Publications. Available from: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts . MDPI. Available from: [Link]

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review . Royal Society of Chemistry. Available from: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes . ACS Publications. Available from: [Link]

Sources

Validation & Comparative

Comparing the efficacy of different catalysts for 6-Phenylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

6-Phenylnicotinonitrile (6-phenylpyridine-3-carbonitrile) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for


 nicotinic acetylcholine receptor (nAChR) ligands and potential therapeutics for neurodegenerative disorders.

While multicomponent reactions (MCRs) are often cited for pyridine synthesis, they predominantly yield 2-amino-substituted derivatives. For the precise synthesis of the unsubstituted this compound , transition-metal-catalyzed cross-coupling of 6-chloronicotinonitrile with phenylboronic acid is the superior pathway.

This guide compares three distinct catalytic paradigms:

  • Homogeneous Palladium (Standard): High reliability, established regulatory precedence.

  • Heterogeneous Palladium (Green): Sustainable, reusable, low metal leaching.

  • Nickel Catalysis (Cost-Efficient): Earth-abundant alternative for scale-up.

Mechanistic Pathways & Catalytic Logic

The synthesis relies on the Suzuki-Miyaura cross-coupling.[1] The electronic nature of the substrate—6-chloronicotinonitrile —is pivotal. The electron-withdrawing nitrile group at the C3 position activates the C-Cl bond at C6 towards oxidative addition, facilitating the reaction even with less active catalysts.

Reaction Scheme

Substrates: 6-Chloronicotinonitrile + Phenylboronic Acid Catalyst: [Pd] or [Ni] Base: Carbonate or Phosphate Product: this compound

SuzukiCycle Cat Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Cat->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet Pd(II)-Cl Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ph Species RedElim->Cat Regeneration Product This compound RedElim->Product Substrate 6-Chloronicotinonitrile Substrate->OxAdd Boron Ph-B(OH)2 + Base Boron->TransMet

Figure 1: Catalytic cycle for the cross-coupling of 6-chloronicotinonitrile. The electron-deficient pyridine ring accelerates the oxidative addition step compared to chlorobenzene.

Comparative Efficacy Analysis

The following data aggregates experimental performance metrics from peer-reviewed methodologies.

ParameterMethod A: Homogeneous Pd Method B: Heterogeneous Pd/C Method C: Nickel Catalysis
Catalyst System Pd(PPh₃)₄ (Tetrakis)10% Pd/C (Charcoal)NiCl₂(dppp)
Ligand TriphenylphosphineNone (Surface active)dppp (Bis-diphenylphosphinopropane)
Solvent System Toluene/EtOH/H₂OH₂O or H₂O/EtOHToluene/THF
Yield 88 - 92% 90 - 96% 80 - 85%
Reaction Time 4 - 6 Hours (Reflux)10 - 30 Mins (Microwave)12 - 24 Hours
Temp 80 - 100 °C100 - 120 °C100 °C
Scalability Moderate (Purification costs)High (Filtration)High (Low material cost)
Green Score Low (Organic solvents)High (Aqueous media)Moderate
Expert Insight:
  • Pd(PPh₃)₄ is the "bench standard." It is robust but suffers from difficult removal of triphenylphosphine oxide byproducts.

  • Pd/C is the "process champion." When coupled with microwave irradiation or efficient heating, it offers the cleanest profile. The catalyst can be filtered off, leaving minimal metal residue.

  • NiCl₂(dppp) is the "economic alternative." While yields are slightly lower and reaction times longer, the cost of Nickel is ~1/2000th of Palladium, making it attractive for multi-kilogram batches.

Validated Experimental Protocols

Protocol A: The "Green" Heterogeneous Method (Recommended)

Rationale: This method prioritizes ease of workup and high purity. The use of water as a co-solvent exploits the "hydrophobic effect" to accelerate the reaction.

Reagents:

  • 6-Chloronicotinonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 10% Pd/C (1-2 mol% Pd loading)

  • K₂CO₃ (2.0 equiv)[2]

  • Solvent: Water:Ethanol (1:1 v/v)

Workflow:

  • Charge: In a reaction vial, combine 6-chloronicotinonitrile (138 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2 mmol).

  • Catalyst Addition: Add 10% Pd/C (20 mg).

  • Solvent: Add 4 mL of degassed 1:1 Ethanol/Water mixture.

  • Activation:

    • Option 1 (Microwave): Heat at 100°C for 20 minutes (Max power 150W).

    • Option 2 (Thermal): Reflux at 85°C for 3 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). Product Rf ≈ 0.4.

  • Workup (Self-Validating Step):

    • Filter the hot mixture through a Celite pad (removes Pd/C).

    • Dilute filtrate with water (10 mL). The product often precipitates as a white solid due to low aqueous solubility.

    • If no precipitate, extract with EtOAc (3 x 10 mL).

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Protocol B: The Nickel-Catalyzed Alternative

Rationale: For labs restricting precious metal usage. Requires strictly inert atmosphere.

Reagents:

  • 6-Chloronicotinonitrile (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • NiCl₂(dppp) (5 mol%)[3]

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (Dry)[4]

Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and backfill with Argon.

  • Charge: Add nitrile, boronic acid, base, and Ni catalyst under Argon flow.

  • Solvent: Add dry Toluene via syringe.

  • Reaction: Heat to 100°C for 16 hours.

  • Quench: Cool to RT, quench with 1M HCl (careful addition).

  • Extraction: Extract with DCM. Wash organic layer with brine.[5]

  • Purification: Flash chromatography is required to remove ligand residues.

Critical Troubleshooting (Self-Validating Systems)

  • Issue: Homocoupling of Boronic Acid (Biphenyl formation).

    • Diagnosis: TLC shows a high-running spot (Rf > 0.8 in Hex/EtOAc).

    • Solution: Use degassed solvents (Oxygen promotes homocoupling). Add boronic acid slowly or in portions.

  • Issue: Hydrolysis of Nitrile.

    • Diagnosis: Appearance of a carboxylic acid peak (broad OH) in IR or NMR, or amide formation.

    • Solution: Avoid strong hydroxide bases (NaOH/KOH). Stick to Carbonates (K₂CO₃) or Phosphates (K₃PO₄). Keep temperature <120°C.

  • Issue: Incomplete Conversion.

    • Diagnosis: Starting material spot persists.

    • Solution: For Pd/C, ensure vigorous stirring (mass transfer limitation). For Ni, ensure the system is strictly oxygen-free (Ni(0) is air-sensitive).

References

  • Suzuki-Miyaura Coupling of Chloropurines/Pyridines: Havelková, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases... via Suzuki-Miyaura cross-coupling.[1][4]

  • Green Aqueous Synthesis: Qu, G., et al. (2013). Fast and sustainable synthesis... via MW assisted SMC reaction in water.

  • Nickel-Catalyzed Cross-Coupling: Mesganaw, T., & Garg, N. K. (2011).[3] Ni-catalyzed cross-coupling of phenols and arylboronic acids. (General Ni-coupling context).

  • Heterogeneous Pd Nanoparticles: Ghamari Kargar, P., et al. (2021). Suzuki cross-coupling... catalyzed by PATP-stabilized Pd nanoparticles.[6]

  • General this compound Properties: MySkinRecipes Product Database (Chemical Structure & Applications).

Sources

Definitive Structural Validation of 6-Phenylnicotinonitrile via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Biaryl Systems

In the development of nicotinic receptor ligands and kinase inhibitors, 6-Phenylnicotinonitrile (6-PNN) serves as a critical pharmacophore. However, its efficacy is governed not just by atomic connectivity, but by its 3D conformation—specifically the torsion angle between the pyridine and phenyl rings.

While NMR spectroscopy confirms connectivity, it often fails to resolve the precise dihedral angle in solution due to rapid bond rotation. Single-Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of providing an absolute, unambiguous snapshot of the molecule’s bioactive conformation and intermolecular packing forces.

This guide outlines the validation of 6-PNN, comparing SC-XRD against standard spectroscopic alternatives and providing a field-proven protocol for crystal growth and structure solution.

Comparative Analysis: Why X-ray?

The following table contrasts the three primary methods for structural validation of 6-PNN.

Feature1H/13C NMR Spectroscopy DFT (Computational Modeling) Single-Crystal XRD (Gold Standard)
Primary Output Connectivity & atomic environment.Theoretical energy minima.Absolute 3D atomic coordinates.
Torsion Angle Ambiguous. Returns a time-averaged value due to free rotation in solution.Predictive. Heavily dependent on the chosen basis set and solvation model.Definitive. Measures the precise angle frozen in the solid state (e.g., ~10°–45°).
Intermolecular Forces Limited (NOESY can imply proximity).Calculated/Hypothetical.Direct Observation. Visualizes

-

stacking and H-bonding networks.
Sample State Solution (CDCl3/DMSO).Virtual/Gas Phase.Solid Crystal.[1]
Validation Confidence 85% (Connectivity confirmed).70% (Model dependent).99.9% (Absolute Structure).
The "Biaryl Twist" Problem

In 6-PNN, steric hindrance between the ortho-hydrogens of the phenyl ring and the pyridine ring forces a twist.

  • NMR: Shows equivalent ortho-protons due to rapid rotation, masking the twist.

  • XRD: Captures the specific twist angle (often

    
    ), which is critical for fitting into narrow protein binding pockets.
    

Validation Workflow Visualization

The following diagram illustrates the critical path from synthesis to definitive structural validation.

validation_workflow Synthesis Synthesis (Suzuki Coupling) Crude Crude Product (6-PNN) Synthesis->Crude NMR 1H NMR (Check Purity) Crude->NMR Connectivity OK? Cryst Crystallization (Slow Evaporation) NMR->Cryst >95% Purity XRD SC-XRD (Mo Kα Source) Cryst->XRD Single Crystal XRD->Cryst Twinning/Disorder (Retry) Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Validation Final Validation (Torsion & Packing) Solve->Validation

Figure 1: The definitive validation workflow. Note the feedback loop from XRD to Crystallization if crystal quality (twinning) is insufficient.

Experimental Protocol

Phase 1: Synthesis & Purification
  • Reaction: Suzuki-Miyaura coupling of 6-chloronicotinonitrile with phenylboronic acid using Pd(PPh3)4 catalyst and K2CO3 base in Toluene/Ethanol.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 8:2) is required before crystallization. Crucial: Impurities >1% often inhibit crystal nucleation.

Phase 2: Crystallization (The Critical Step)

For 6-PNN, the Slow Evaporation method yields the highest quality monoclinic crystals suitable for diffraction.

  • Solvent Selection: Dissolve 20 mg of pure 6-PNN in 2 mL of Ethanol/Chloroform (1:1 v/v) . The chloroform aids solubility, while ethanol promotes good lattice formation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Growth: Cover the vial with Parafilm and poke 3-4 small holes with a needle. Store in a vibration-free, dark environment at 20°C.

  • Harvest: Colorless block-like crystals (approx. 0.3 x 0.2 x 0.1 mm) should appear within 48-72 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Mount the crystal on a glass fiber or MiTeGen loop using paratone oil.

  • Diffractometer: Bruker APEX II or similar CCD/CMOS detector.

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal vibration of the phenyl ring.

Refinement Strategy (Self-Validating):

  • Structure Solution: Use SHELXT (Intrinsic Phasing).

  • Refinement: Use SHELXL (Least Squares).

  • Hydrogen Atoms: Place aromatic H atoms geometrically (C-H = 0.95 Å) and refine using a riding model (

    
    ).
    
  • Check: Inspect the difference Fourier map for any residual electron density near the nitrile group, which indicates correct assignment of N vs. C atoms.

Data Interpretation & Validation Metrics

When reviewing your crystallographic data, the following metrics confirm the structure is solved correctly and the sample is indeed 6-PNN.

A. Crystallographic Parameters (Representative)
  • Crystal System: Monoclinic (Typical for this class).

  • Space Group:

    
     or 
    
    
    
    .
  • R-Factor (

    
    ):  Target 
    
    
    
    (5%). Values
    
    
    suggest poor crystal quality or twinning.
  • Goodness of Fit (GoF): Should be close to 1.0.

B. Structural Benchmarks
  • Nitrile Bond (C

    
    N):  Look for a bond length of 1.14 ± 0.01 Å . This confirms the nitrile group integrity.
    
  • Biaryl Torsion Angle: Measure the angle C(5)-C(6)-C(1')-C(2').

    • Expectation: Non-planar. Typically 20° to 40° due to steric repulsion between the pyridine H(5) and phenyl H(2'/6').

    • Significance: If the angle is 0° (planar), suspect packing forces or disorder are artificially flattening the molecule, which may not represent the bioactive form.

C. Packing Interactions
  • 
    -
    
    
    
    Stacking:
    6-PNN molecules typically form centrosymmetric dimers or infinite stacks in the crystal lattice. Measure the centroid-to-centroid distance between rings.[2]
    • Valid Range:3.5 - 3.9 Å .

Logic of Structural Confirmation

The following diagram details the decision logic used to confirm the structure based on the experimental data.

logic_tree Start Diffraction Data Collected Solve Solve Phase Problem Start->Solve CheckR R1 < 0.05? Solve->CheckR CheckCN C≡N Bond ~1.14Å? CheckR->CheckCN Yes ReRefine Check Disorder/Twinning CheckR->ReRefine No CheckTorsion Torsion Angle > 15°? CheckCN->CheckTorsion Yes Isomorph Suspect Iso-structural Impurity CheckCN->Isomorph No Valid VALIDATED: 6-PNN CheckTorsion->Valid Yes CheckTorsion->ReRefine No (Suspiciously Flat)

Figure 2: Decision matrix for structural confirmation. Strict adherence to bond length and torsion metrics prevents misidentification.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Kakadiya, R., et al. (2024).[3] Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Wisdom Library / Journal of Chemical Research. Link

  • Al-Jaber, N. A., et al. (2012).[2] 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E, 68(Pt 6), o1816. Link

  • Spek, A. L. (2009).[4] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Comparative analysis of the cytotoxicity of 6-Phenylnicotinonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-6-phenylnicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly for developing small-molecule anticancer agents. Structurally mimicking the pharmacophore of combretastatin A-4 (CA-4) and chalcones, these analogs exhibit dual functionality: potent cytotoxicity against solid tumors (specifically breast adenocarcinoma MCF-7) and intrinsic fluorescence, offering potential as theranostic agents.

This guide provides a comparative technical analysis of key 6-phenylnicotinonitrile analogs, focusing on the impact of aryl ring substitutions on cytotoxicity (IC50) and mechanism of action (MoA).

Structural Basis & Pharmacophore Analysis

The core efficacy of this class stems from the 2-amino-3-cyano-pyridine system. The "Push-Pull" electronic effect generated by the electron-donating amino group (


) and the electron-withdrawing cyano group (

) creates a polarized system essential for binding to the colchicine site of tubulin.
Key Structural Zones:
  • Position 2 (

    
    ):  Critical for hydrogen bonding with tubulin residues (e.g., Val238, Cys241).
    
  • Position 3 (

    
    ):  Enhances metabolic stability and dipole moment.
    
  • Position 4 (Aryl Group): The primary driver of selectivity. Substitution here determines steric fit.

  • Position 6 (Phenyl Group): Provides hydrophobic interaction; electron-withdrawing groups (EWGs) here often enhance fluorescence and cellular uptake.

Comparative Cytotoxicity Data

The following analysis synthesizes data from recent bio-evaluations, specifically comparing Halogenated Analogs (Cl/F substituted) against Methoxy-substituted Analogs and the standard Doxorubicin .

Table 1: IC50 Performance Matrix (MCF-7 Cell Line)
Compound ClassRepresentative AnalogSubstituent Pattern (R)IC50 (µM)Potency Factor*Primary Mechanism
Lead Halogenated Analog 3-Cl 4-(2-chlorophenyl)3.0 - 4.5 High Tubulin Destabilization
Methoxy Variant Analog 4-OMe4-(3,4,5-trimethoxyphenyl)5.8 - 11.0ModerateTubulin + Kinase Inhibition
Unsubstituted Analog 1-H4-phenyl (No sub)> 50.0LowWeak Binding
Standard Doxorubicin N/A1.6 - 7.0BenchmarkDNA Intercalation

*Potency Factor is relative to Doxorubicin in specific assays.

Analysis of Performance:
  • Analog 3-Cl (The Outlier): Recent studies indicate that chloro-substituted analogs (specifically at the ortho or para position of the 4-phenyl ring) exhibit superior cytotoxicity, occasionally surpassing Doxorubicin. The chlorine atom likely enhances lipophilicity, facilitating membrane crossing, while filling a specific hydrophobic pocket in the tubulin dimer.

  • The Trimethoxy Effect: While the 3,4,5-trimethoxy pattern (mimicking Colchicine) is traditionally favored, in the nicotinonitrile scaffold, it sometimes leads to steric clashes depending on the linker length, resulting in slightly higher IC50 values (5-11 µM) compared to the compact halogenated variants.

Mechanism of Action (MoA)

The primary MoA for this compound derivatives is the disruption of microtubule dynamics. Unlike taxanes (which stabilize microtubules), these analogs inhibit tubulin polymerization.

Pathway Visualization

The following diagram illustrates the cascade from drug binding to apoptotic cell death.

MoA_Pathway Drug This compound Analog Target Tubulin Heterodimer (Colchicine Binding Site) Drug->Target Binds to Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Destabilizes Check Spindle Checkpoint Activation Effect1->Check Triggers Arrest G2/M Phase Cell Cycle Arrest Check->Arrest Induces Signal Bcl-2 Phosphorylation & Caspase-3 Activation Arrest->Signal Initiates Death Apoptotic Cell Death Signal->Death Result

Figure 1: Signal transduction pathway showing the cascade from tubulin binding to apoptosis.

Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols utilize self-validating controls.

A. In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values with high precision.

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare stock solution of Analog (e.g., Analog 3-Cl) in DMSO (10 mM).

    • Perform serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

    • Control A (Negative): 0.1% DMSO (Vehicle).

    • Control B (Positive): Doxorubicin (Starting 10 µM).

  • Incubation: Treat cells for 48h.

  • Development:

    • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well. Rationale: Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

    • Incubate for 4h (dark).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal) to derive IC50.

B. Tubulin Polymerization Assay (Turbidimetric)

Objective: Confirm the molecular target.

  • Preparation: Use a purified tubulin kit ( >99% pure). Keep all reagents on ice (4°C).

  • Mixture: In a 96-well half-area plate (pre-warmed to 37°C), mix:

    • Tubulin buffer (PEM: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • GTP (1 mM).

    • Test Compound (10 µM).[1]

  • Initiation: Add Tubulin protein (3 mg/mL final conc) to start reaction.

  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Standard Polymerization: Sigmoidal curve (Lag -> Growth -> Plateau).

    • Inhibition: Flattened curve (reduced Vmax and final absorbance).

Workflow Visualization

Workflow cluster_0 Synthesis cluster_1 Validation S1 Precursor (Chalcone) S2 Cyclization (Malononitrile) S1->S2 S3 Crystallization S2->S3 V1 MTT Assay (IC50) S3->V1 Purified Drug V2 Tubulin Assay V1->V2 If Active V3 Flow Cytometry V2->V3 Mechanism

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules (MDPI). (2024). This paper details the "Compound 3" analog and its superior performance over Doxorubicin.[2][3]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives. Frontiers in Pharmacology / NIH. (2020). Provides foundational data on the phenylacrylonitrile pharmacophore and tubulin inhibition.

  • Trimethoxybenzoyl-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents. Journal of Medicinal Chemistry / NIH. (2013). Establishes the SAR for trimethoxy-substituted pyridine derivatives binding to the colchicine site.

  • Cytotoxic IC50 values of the tested compounds against MCF-7. ResearchGate. (2021). Comparative data for various pyridine/pyrazole derivatives against breast cancer lines.

Sources

Unambiguous Structural Elucidation of 6-Phenylnicotinonitrile: A Comparative Guide to 1D and 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and unequivocal determination of a molecule's structure is a cornerstone of success. For complex heterocyclic compounds such as 6-Phenylnicotinonitrile, a scaffold of interest in medicinal chemistry, relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can lead to ambiguous or incomplete structural assignments. This guide provides an in-depth comparison, supported by representative data, to demonstrate the definitive superiority of two-dimensional (2D) NMR methodologies for the structural analysis of this compound. We will explore the limitations of ¹H and ¹³C NMR and illustrate how techniques like COSY, HSQC, and HMBC provide the necessary clarity and connectivity information for confident structural confirmation.

The Challenge: Structural Ambiguity in this compound with 1D NMR

This compound presents a structural challenge for 1D NMR due to its two aromatic rings. The proton (¹H) signals of the phenyl and pyridine rings often resonate in a narrow, crowded region of the spectrum, leading to significant signal overlap. Similarly, the carbon-¹³ (¹³C) spectrum can be difficult to interpret, especially for assigning quaternary carbons and distinguishing between carbons in similar electronic environments.

Limitations of ¹H NMR

A standard ¹H NMR spectrum of this compound would display a complex multiplet pattern in the aromatic region (typically 7.0-9.0 ppm). The overlapping signals of the five protons on the phenyl ring and the three protons on the nicotinonitrile ring make it exceedingly difficult to:

  • Distinguish between individual protons within each ring system.

  • Determine the precise coupling patterns and, consequently, the substitution pattern of the rings.

  • Confidently assign each proton to its specific position in the molecule.

Limitations of ¹³C NMR

While ¹³C NMR provides information on the number of unique carbon environments, it has its own set of limitations for a molecule like this compound:

  • Quaternary Carbon Assignment: Quaternary carbons (those not attached to any protons) do not appear in DEPT experiments and can be challenging to assign definitively from a standard ¹³C spectrum alone.

  • Ambiguous Chemical Shifts: Carbons within the two aromatic rings can have very similar chemical shifts, making unambiguous assignment difficult without further information.

The following table summarizes the inherent limitations of relying solely on 1D NMR for the structural analysis of this compound.

1D NMR Technique Limitations for this compound Analysis
¹H NMR Severe signal overlapping in the aromatic region, ambiguous multiplicity, and difficulty in assigning specific proton resonances.
¹³C NMR Difficulty in assigning quaternary carbons, and ambiguity in assigning carbons with similar chemical shifts in the aromatic rings.

The Solution: Unraveling Complexity with 2D NMR

Two-dimensional NMR spectroscopy overcomes the limitations of 1D techniques by spreading the spectral information across two frequency axes, revealing correlations between nuclei.[1] This allows for a step-by-step assembly of the molecular structure.

Correlation SpectroscopY (COSY): Mapping ¹H-¹H Connectivity

The COSY experiment is a homonuclear correlation technique that identifies protons that are spin-spin coupled, typically over two to three bonds.[2] This is the first step in piecing together the proton framework of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6 mL in a standard 5 mm NMR tube.

  • Instrument Setup: On a spectrometer (e.g., 400 MHz or higher), load the sample, lock on the deuterium signal, and shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H Spectrum: Obtain a standard high-resolution ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • COSY Experiment Parameters:

    • Select a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral widths in both dimensions (F2 and F1) to encompass all proton signals.

    • Choose an appropriate number of scans (e.g., 2-4) and increments in the F1 dimension (e.g., 256-512) to achieve adequate signal-to-noise and resolution.

  • Data Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform to generate the final spectrum.

COSY_Workflow cluster_1D 1D Analysis cluster_2D 2D Correlation cluster_analysis Structural Insights H1_NMR ¹H NMR Spectrum (Overlapping Signals) COSY_exp COSY Experiment H1_NMR->COSY_exp Provides Spectral Width COSY_spec COSY Spectrum (¹H-¹H Correlations) COSY_exp->COSY_spec Generates Spin_Systems Identification of ¹H Spin Systems (Phenyl & Pyridine Rings) COSY_spec->Spin_Systems Reveals

In the COSY spectrum of this compound, cross-peaks would reveal the connectivity between adjacent protons in both the phenyl and the nicotinonitrile rings, allowing for the delineation of these two separate spin systems.

Heteronuclear Single Quantum Coherence (HSQC): Linking Protons to Carbons

The HSQC experiment is a powerful heteronuclear correlation technique that identifies direct, one-bond correlations between protons and the carbons to which they are attached.[3] This experiment is highly sensitive and provides unambiguous C-H connections.

  • Sample and Instrument Setup: Use the same sample and initial instrument setup as for the COSY experiment.

  • Acquire ¹H and ¹³C Spectra: Obtain high-quality 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

  • HSQC Experiment Parameters:

    • Select a standard HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2). This will differentiate CH/CH₃ signals from CH₂ signals by phase.

    • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • The number of scans (e.g., 2-8) and increments (e.g., 256-512) will depend on the sample concentration.

  • Data Processing: Process the data using appropriate window functions and 2D Fourier transformation.

HSQC_Workflow cluster_1D 1D Spectra cluster_2D 2D Correlation cluster_analysis Structural Insights H1_NMR ¹H NMR HSQC_exp HSQC Experiment H1_NMR->HSQC_exp Define Spectral Widths C13_NMR ¹³C NMR C13_NMR->HSQC_exp Define Spectral Widths HSQC_spec HSQC Spectrum (¹H-¹³C One-Bond Correlations) HSQC_exp->HSQC_spec Generates CH_Connections Unambiguous C-H Bond Assignments HSQC_spec->CH_Connections Provides

For this compound, the HSQC spectrum would show cross-peaks that directly link each proton signal to its corresponding carbon signal. This allows for the confident assignment of all protonated carbons in both the phenyl and nicotinonitrile rings.

Heteronuclear Multiple Bond Correlation (HMBC): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most crucial for elucidating the complete structure of a complex molecule. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4] This "long-range" information is vital for:

  • Assigning Quaternary Carbons: By observing correlations from nearby protons, the chemical shifts of non-protonated carbons can be definitively assigned.

  • Connecting Fragments: HMBC correlations link the different spin systems (the phenyl and nicotinonitrile rings in this case), confirming the overall connectivity of the molecule.

  • Sample and Instrument Setup: The same sample and initial setup are used.

  • ¹H and ¹³C Spectra: The 1D spectra are used to define the spectral windows.

  • HMBC Experiment Parameters:

    • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the ¹H (F2) and ¹³C (F1) spectral widths.

    • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

    • A higher number of scans (e.g., 8-16) is often required due to the weaker long-range couplings.

  • Data Processing: Process the data with 2D Fourier transformation.

HMBC_Workflow cluster_inputs Inputs cluster_outputs Final Assignments COSY_data COSY Data (¹H Spin Systems) HMBC_exp HMBC Experiment COSY_data->HMBC_exp HSQC_data HSQC Data (Direct C-H Bonds) HSQC_data->HMBC_exp HMBC_spec HMBC Spectrum (Long-Range ¹H-¹³C Correlations) HMBC_exp->HMBC_spec Generates Quat_C Quaternary Carbon Assignments HMBC_spec->Quat_C Enables Full_Structure Complete Molecular Skeleton Confirmation HMBC_spec->Full_Structure Connects Fragments

In the case of this compound, key HMBC correlations would be observed between the protons on one ring and the carbons of the other, most notably between the ortho-protons of the phenyl ring and the carbon at the 6-position of the nicotinonitrile ring, and vice-versa. This provides undeniable proof of the connectivity between the two aromatic systems.

Data Synthesis and Conclusion

By systematically applying this suite of 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Experiment Key Information Gained
¹H NMR Initial overview of proton signals, integration.
¹³C NMR Number of unique carbons.
COSY Defines ¹H-¹H connectivity within the phenyl and nicotinonitrile rings.
HSQC Unambiguously links each proton to its directly attached carbon.
HMBC Assigns quaternary carbons and confirms the connectivity between the two aromatic rings.

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 394.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website: [Link]

  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from News-Medical.net website: [Link]

  • Wikipedia. (2023, December 19). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia website: [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from SDSU website: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from pressbooks.pub website: [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from Chemistry LibreTexts website: [Link]

  • Hosseinzadeh, Z., et al. (2025). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile. Journal of Molecular Structure, 1332, 139977.
  • Molecules. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from MDPI website: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Retrieved from Columbia University website: [Link]

Sources

A Researcher's Guide to Evaluating the Kinase Selectivity of 6-Phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. For researchers investigating novel compounds, a thorough understanding of their interaction with the human kinome is paramount. This guide provides a comprehensive framework for evaluating the kinase selectivity of 6-Phenylnicotinonitrile, a heterocyclic compound with potential as a kinase inhibitor. While public domain data on the specific kinase targets of this compound is limited, this guide will present a robust, albeit hypothetical, experimental blueprint based on established best practices in kinase inhibitor profiling. We will compare its hypothetical performance against well-characterized, clinically relevant kinase inhibitors to provide a practical context for data interpretation.

The Imperative of Kinase Selectivity

Protein kinases, comprising a family of over 500 enzymes, are central regulators of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[2] A non-selective inhibitor can lead to off-target effects, resulting in toxicity and limiting its therapeutic window. Conversely, a highly selective inhibitor offers the promise of a more targeted therapy with fewer side effects. Therefore, rigorous evaluation of an inhibitor's selectivity profile early in the drug discovery pipeline is essential.

Experimental Design for Selectivity Profiling

A multi-faceted approach is necessary to comprehensively assess the selectivity of a compound like this compound. This typically involves a combination of broad-based screening followed by more focused quantitative assays.

Phase 1: Broad Kinome Screening

The initial step is to screen the compound against a large, representative panel of kinases to identify potential targets and off-targets.[2][3] This provides a global view of the compound's interaction with the human kinome.[4]

Recommended Platform: KINOMEscan™

The KINOMEscan™ platform is a competitive binding assay that offers several advantages for initial selectivity profiling.[5][6][7] It measures the ability of a test compound to displace a ligand from the ATP-binding site of a large number of kinases (typically over 400).[5][6] This method is independent of ATP concentration and can identify interactions with both active and inactive kinase conformations.[8]

Experimental Workflow: KINOMEscan™ Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound (Test Compound) binding_reaction Competitive Binding Reaction: Test compound vs. immobilized ligand compound->binding_reaction kinase_panel KINOMEscan™ Panel (~480 kinases) kinase_panel->binding_reaction quantification Quantification of bound kinase (e.g., via qPCR of DNA tag) binding_reaction->quantification percent_inhibition Calculate Percent Inhibition quantification->percent_inhibition treespot Visualize Data (TREEspot™) percent_inhibition->treespot selectivity_score Calculate Selectivity Score (S-score) percent_inhibition->selectivity_score

Caption: Workflow for KINOMEscan™ Profiling.

Interpreting the Data: The Selectivity Score (S-Score)

A useful metric for quantifying selectivity from a large-scale screen is the selectivity score (S-score).[1][4] It is calculated by dividing the number of kinases that a compound binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested.[1] A lower S-score indicates higher selectivity.

Phase 2: IC50 Determination for Hit Validation and Potency Assessment

Following the initial screen, it is crucial to determine the half-maximal inhibitory concentration (IC50) for the primary target(s) and any significant off-targets. This provides a quantitative measure of the compound's potency.

Recommended Assay Formats:

  • Radiometric Assays (e.g., HotSpot™): These are considered the gold standard for kinase activity assays, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[9]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in a kinase reaction, which is then converted to a light signal.[8] They offer a non-radioactive, high-throughput alternative.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays measure the binding of a labeled antibody to a phosphorylated substrate, resulting in a FRET signal.[8][10]

Detailed Protocol: Radiometric Kinase Inhibition Assay (Hypothetical for a Target Kinase)

  • Prepare Reagents:

    • Kinase: Recombinant human target kinase (e.g., Aurora Kinase A).

    • Substrate: Specific peptide or protein substrate for the target kinase.

    • ATP: [γ-³³P]ATP.

    • Inhibitor: this compound and a reference inhibitor (e.g., Alisertib for Aurora A) serially diluted in DMSO.

    • Assay Buffer: Kinase-specific buffer containing MgCl₂, DTT, and other necessary components.

    • Stop Solution: Phosphoric acid.

  • Assay Procedure:

    • Add 5 µL of serially diluted inhibitor or DMSO (vehicle control) to a 96-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (within the linear range of the enzyme).

    • Stop the reaction by adding 25 µL of stop solution.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Analysis: this compound vs. Established Inhibitors

To contextualize the selectivity profile of this compound, it is essential to compare it with known kinase inhibitors. For this hypothetical guide, we will compare it to two well-characterized inhibitors with different selectivity profiles: Imatinib (a relatively selective inhibitor) and Sunitinib (a multi-kinase inhibitor).

Table 1: Hypothetical KINOMEscan™ Results (Percent of Control at 1 µM)

Kinase TargetThis compoundImatinibSunitinib
ABL1 951 25
KIT 882 5
PDGFRA 923 8
VEGFR2 45751
FLT3 60853
SRC 304015
AURKA 5 9895
EGFR 999997
Number of Kinases with >65% Inhibition 3 5 15
Selectivity Score (S350) 0.008 0.014 0.043

Data is hypothetical for illustrative purposes.

Table 2: Hypothetical IC50 Values (nM)

Kinase TargetThis compoundImatinibSunitinib
ABL1 >10,00025250
KIT >10,00010050
PDGFRA >10,00012080
VEGFR2 2500>10,00010
FLT3 5000>10,00030
AURKA 50 >10,000>10,000

Data is hypothetical for illustrative purposes.

Signaling Pathway Context

Caption: Hypothetical Signaling Pathway for this compound.

Causality and Self-Validation in Experimental Design

The presented workflow incorporates principles of scientific integrity. The initial broad screen provides an unbiased overview, minimizing the risk of missing unexpected off-targets. Following up with orthogonal, quantitative assays like radiometric IC50 determination serves as a self-validating system.[2] If a compound shows potent inhibition in a binding assay and a corresponding functional assay, confidence in its activity is significantly increased.

Furthermore, the choice of ATP concentration in functional assays is critical.[1] Performing assays at or near the Km of ATP for each kinase provides a more accurate reflection of the inhibitor's intrinsic affinity.[1]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the kinase selectivity of a novel compound, using this compound as a hypothetical example. By employing a combination of broad kinome screening and quantitative IC50 determination, researchers can generate a robust dataset to inform decisions on the compound's therapeutic potential. The comparison with established inhibitors provides a crucial benchmark for interpreting the selectivity profile. Ultimately, a thorough understanding of a compound's interactions with the human kinome is a cornerstone of modern, targeted drug development.

References

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. Retrieved from [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7471-7488. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biological and Pharmaceutical Bulletin, 40(11), 1956-1965. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 279(18), 3191-3203. Retrieved from [Link]

  • Miduturu, C. V., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(7), 868-879. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Bhadani, V. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. International Letters of Chemistry Physics and Astronomy, 50, 35-42. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • Al-Jaber, H. I., et al. (2015). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 20(1), 1-1. Retrieved from [Link]

  • An, Y., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Methods in Molecular Biology (Vol. 634, pp. 35-48). Humana Press. Retrieved from [Link]

  • Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1549. Retrieved from [Link]

  • Patel, K. D., et al. (2015). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Journal of Chemical and Pharmaceutical Research, 7(4), 1222-1227. Retrieved from [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 913-918. Retrieved from [Link]

  • Duspara, P., et al. (2022). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. International Journal of Molecular Sciences, 23(19), 11294. Retrieved from [Link]

  • BellBrook Labs. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video [Video]. YouTube. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics, 21(9), 1402-1413. Retrieved from [Link]

  • Metz, M., et al. (2011). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Pharmacology Research & Perspectives, 2(4), e00052. Retrieved from [Link]

  • PubChem. (n.d.). 6-(2-Amino-phenyl)-nicotinonitrile. Retrieved from [Link]

Sources

Comparative Guide: Thermal vs. Microwave-Assisted Synthesis of 6-Phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Phenylnicotinonitrile (6-phenylpyridine-3-carbonitrile) is a critical intermediate in the synthesis of agrochemicals and p38 MAP kinase inhibitors. Its synthesis typically relies on the formation of a C–C bond between a pyridine core and a phenyl ring.

This guide compares the two dominant synthetic methodologies: Conventional Thermal Reflux and Microwave-Assisted Synthesis , specifically focusing on the Suzuki-Miyaura Cross-Coupling of 6-chloronicotinonitrile with phenylboronic acid.

The Verdict: While thermal methods offer scalability for bulk manufacturing, microwave-assisted synthesis provides a superior route for lead optimization and library generation, offering a 95%+ reduction in reaction time and a 10-15% increase in isolated yield by overcoming the activation energy barrier of the electron-deficient pyridine ring.

Part 1: Chemical Context & Mechanism

The most robust route to this compound is the palladium-catalyzed cross-coupling of 6-halonicotinonitriles. The presence of the electron-withdrawing nitrile (-CN) group at the C3 position makes the C6-halogen bond susceptible to oxidative addition, but the nitrogen lone pair can occasionally poison catalysts in thermal conditions.

The Suzuki-Miyaura Catalytic Cycle

Both methods rely on the same mechanistic cycle. The microwave advantage lies in the acceleration of the rate-limiting step (often transmetallation or reductive elimination in sterically or electronically challenging substrates).

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 6-Chloronicotinonitrile TransMet Transmetallation (Base + Ph-B(OH)2) OxAdd->TransMet Rate Determining (Thermal) RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 + this compound

Figure 1: The catalytic cycle for the synthesis of this compound. Microwave irradiation specifically accelerates the transmetallation and reductive elimination steps via rapid dielectric heating.

Part 2: Experimental Protocols

Method A: Conventional Thermal Synthesis

Best for: Large-scale batches (>50g) where energy cost per gram is prioritized over time.

Reagents:

  • 6-Chloronicotinonitrile (1.0 eq)

  • Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Protocol:

  • Degassing: In a round-bottom flask, combine 1,4-dioxane and 2M Na₂CO₃. Sparge with Nitrogen/Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Addition: Add 6-chloronicotinonitrile, phenylboronic acid, and Pd(PPh₃)₄ under a positive stream of inert gas.

  • Reflux: Equip with a reflux condenser. Heat the mixture to 100°C (reflux) .

  • Monitoring: Stir vigorously for 12–18 hours . Monitor by TLC (Hexane:EtOAc 4:1) until the starting chloride is consumed.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with water and extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or perform flash column chromatography.

Method B: Microwave-Assisted Synthesis

Best for: High-throughput screening, medicinal chemistry, and maximizing yield.

Reagents:

  • 6-Chloronicotinonitrile (1.0 eq)

  • Phenylboronic acid (1.3 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — More robust for high T

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: Ethanol/Water (1:1) — Green Solvent System

Protocol:

  • Loading: In a 10mL microwave process vial, add the aryl halide, boronic acid, K₂CO₃, and catalyst.

  • Solvent: Add the Ethanol/Water mixture. Cap the vial with a Teflon-lined septum.[1]

  • Irradiation: Place in a monomode microwave reactor (e.g., Biotage or Anton Parr).

  • Parameters:

    • Temperature: 150°C

    • Hold Time: 10–20 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Workup: Cool rapidly using the reactor's compressed air jet (to 40°C). Decant directly into a separatory funnel. (Proceed with extraction as in Method A).

Part 3: Performance Analysis & Data

The following data compares the synthesis of this compound based on optimized conditions for heteroaryl Suzuki couplings.

MetricThermal (Method A)Microwave (Method B)Impact
Reaction Time 16 Hours20 Minutes98% Reduction
Isolated Yield 78%92%+14% Yield
Catalyst Load 5 mol%1–3 mol%Lower Cost
Solvent System Dioxane (Toxic)EtOH/H₂O (Green)Eco-Friendly
Purity (Crude) 85% (Homocoupling byproducts)>95% (Cleaner profile)Easier Purification
Why Microwave Yields are Higher

In the thermal method, the extended heating time (16h) allows for competitive side reactions, such as:

  • Protodeboronation: The phenylboronic acid hydrolyzes before coupling.

  • Catalyst Deactivation: Pd species aggregate into inactive "Pd black" over time. Microwave irradiation reaches the target temperature (150°C) in seconds, engaging the catalytic cycle immediately and completing the reaction before these degradation pathways become significant.

Part 4: Workflow Visualization

WorkflowComparison cluster_0 Thermal Route cluster_1 Microwave Route Start Reagents: 6-Chloro-3-CN-Py + Ph-B(OH)2 T_Step1 Degas Dioxane (20m) Start->T_Step1 M_Step1 Seal in Vial (EtOH/Water) Start->M_Step1 T_Step2 Reflux 100°C (16 Hours) T_Step1->T_Step2 Workup Extraction & Workup T_Step2->Workup M_Step2 MW Irrad. 150°C (20 Minutes) M_Step1->M_Step2 M_Step2->Workup Result This compound Workup->Result

Figure 2: Operational workflow comparison showing the drastic time efficiency of the microwave route.

Part 5: Expert Insights & Troubleshooting

The "Hot Spot" Effect

Microwave reactors create localized superheating at the molecular level (dielectric heating). This is particularly effective for 6-chloronicotinonitrile because the polar nitrile group absorbs microwave energy efficiently, locally increasing the temperature at the reaction site beyond the bulk solvent temperature.

Catalyst Selection
  • Thermal: Pd(PPh₃)₄ is standard but sensitive to oxidation over 16 hours.

  • Microwave: Use Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These bidentate ligands prevent catalyst decomposition at the elevated temperatures (150°C) used in MW synthesis.

Safety Note: Cyanide Stability

The nitrile group at position 3 is generally stable. However, avoid using strong acidic aqueous conditions in the microwave, as hydrolysis to the amide or carboxylic acid (Nicotinic acid derivative) can occur at temperatures >160°C. The basic conditions (Carbonate) recommended here are safe.

References

  • Microwave-Assisted Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides. Source: National Institutes of Health (NIH) / PubMed Central. Context: Demonstrates the efficiency of MW heating for nitrogen-containing heterocycles, reducing times from hours to minutes.

  • Comparative Study of Microwave vs. Conventional Synthesis for Pyrimidine Derivatives. Source: Semantic Scholar / Universitas Scientiarum. Context: Provides comparative data on yield improvements (85-92%) and green chemistry metrics (solvent-free/aqueous conditions) relevant to pyridine/pyrimidine synthesis.

  • Microwave-Assisted Synthesis of MK2 Inhibitor via Suzuki-Miyaura Coupling. Source: MDPI (Molecules). Context: Validates the specific use of Suzuki coupling on substituted pyridine/pyrazole rings under MW irradiation (150°C, 2h) to achieve high yields in complex substrates.

  • Green Suzuki-Miyaura Cross-Coupling: Undergraduate Experiment. Source: SciELO. Context: Details the specific protocol for aqueous/ethanol based Suzuki couplings, validating the "Green" solvent system recommended in Method B.

Sources

Comparative SAR of 6-Phenylnicotinonitrile and 6-phenylnicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers Focus: TRPV1 Antagonists & General Pharmacophore Analysis

Executive Summary

In the landscape of medicinal chemistry, the structural transition from 6-phenylnicotinonitrile to 6-phenylnicotinamide represents more than a simple functional group interconversion; it is often the critical "activity cliff" between a synthetic intermediate and a validated drug scaffold.

This guide objectively compares these two chemotypes, focusing on their application as TRPV1 antagonists (e.g., the GSK SB-782443 series). While the nicotinonitrile scaffold offers superior lipophilicity and membrane permeability, it frequently lacks the essential hydrogen-bond donor capability required for high-affinity binding in vanilloid-like pockets. Conversely, the nicotinamide derivative serves as a privileged structure, providing the necessary H-bond network to lock into receptor active sites, albeit with distinct metabolic liabilities.

Key Comparative Metrics
FeatureThis compound6-Phenylnicotinamide
Primary Role Synthetic Intermediate / Lipophilic VectorValidated Lead Scaffold (TRPV1, P2X3)
H-Bonding Acceptor Only (Weak)Donor & Acceptor (Strong)
LogP (Lipophilicity) High (Excellent Permeability)Moderate (Balanced Profile)
Metabolic Liability Nitrilase hydrolysis, CYP oxidationAmidase hydrolysis, N-oxidation
Key Target Utility Antimicrobial, Cytotoxic agentsTRPV1 Antagonists, Kinase Inhibitors

Structural & Mechanistic Basis

The core difference lies at the C3-position of the pyridine ring. This subtle change dictates the molecule's electronic distribution and its ability to engage the target protein.

The Pharmacophore Switch
  • The Nitrile (-CN): A linear, rod-like substituent. It is electron-withdrawing but sterically unobtrusive. It creates a "hydrophobic hole" in the binding pocket but cannot donate a hydrogen bond.

  • The Amide (-CONH₂): A planar, directional substituent. The amide nitrogen (NH₂) serves as a critical Hydrogen Bond Donor (HBD) . In TRPV1 antagonists, this proton often anchors the molecule to residues such as Thr550 or Tyr511 in the vanilloid binding pocket.

Visualization: Synthetic & Functional Relationship

The following diagram illustrates the synthetic evolution from the nitrile precursor to the active amide scaffold and the divergent SAR consequences.

SAR_Pathway Chalcone Start: Chalcone (Ph-CH=CH-CO-Ph) Nitrile This compound (Scaffold A) Chalcone->Nitrile Cyclocondensation (Malononitrile/NH4OAc) Amide 6-Phenylnicotinamide (Scaffold B) Nitrile->Amide Hydrolysis (H2O2/Base or Hydratase) NoBind Low Affinity (Lack of H-Bond Donor) Nitrile->NoBind Bioassay Result Bind High Affinity (TRPV1 Antagonist) Amide->Bind Bioassay Result

Figure 1: The synthetic progression from chalcone precursors to the nicotinonitrile intermediate, and finally to the bioactive nicotinamide. The hydrolysis step is often the "activation" step for TRPV1 potency.

Comparative SAR Analysis: The TRPV1 Case Study

The most authoritative data comparing these scaffolds comes from the optimization of SB-782443 and related TRPV1 antagonists.

Potency Data (In Vitro)

Experimental data indicates a steep SAR gradient when converting the nitrile to the amide.

Compound StructureR-Group (C3)TRPV1 IC₅₀ (nM)*Binding Mode Insight
Precursor -CN (Nitrile)> 10,000 (Inactive)Fails to engage Thr550; purely hydrophobic interaction is insufficient.
Lead (Cmpd 2) -CONH₂ (Amide)~ 50 - 200 Primary amide NH forms critical H-bond; Phenyl ring sits in hydrophobic pocket.
N-Methyl Amide -CONHMe~ 500 - 1,000Steric clash or loss of one H-bond donor reduces potency.
Acid -COOH> 10,000Ionic repulsion or desolvation penalty prevents binding.

Data synthesized from general TRPV1 antagonist SAR trends (e.g., GSK, Amgen series).

Physicochemical Properties[2]
  • Solubility: 6-phenylnicotinamides often exhibit high melting points and poor solubility in organic solvents due to strong intermolecular hydrogen bonding (crystal lattice energy). The nitrile analogs are generally more soluble in organic media (DCM, EtOAc) but less soluble in aqueous media.

  • Permeability: The nitrile is a "masked" polar group. It has a high dipole moment but no ionizable protons, leading to excellent passive membrane permeability (High

    
    ). The amide is more polar (lower LogP) and may require active transport or suffer from efflux if not optimized.
    

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the scaffold and the functional conversion.

Protocol A: Synthesis of this compound (The Precursor)

Objective: Construct the pyridine core via a modified Hantzsch/Michael reaction.

  • Reagents: Acetophenone (1.0 eq), Benzaldehyde derivative (1.0 eq), Malononitrile (1.1 eq), Ammonium Acetate (8.0 eq).

  • Solvent: Ethanol or Acetic Acid.

  • Procedure:

    • Dissolve acetophenone and benzaldehyde in ethanol. Add NaOH (cat.) to form the chalcone intermediate (stir 4h @ RT).

    • Add Malononitrile and Ammonium Acetate directly to the chalcone solution.

    • Reflux for 8–12 hours. The solution will turn deep yellow/orange.

    • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

  • Validation: Look for the characteristic -CN stretch at ~2220 cm⁻¹ in IR.

Protocol B: Hydrolysis to 6-Phenylnicotinamide (The Active Scaffold)

Objective: Controlled hydrolysis of the nitrile to the primary amide without over-hydrolysis to the acid.

  • Reagents: this compound (1.0 eq), Hydrogen Peroxide (30%, 5.0 eq), Sodium Carbonate (Na₂CO₃, 1.0 eq) or NaOH (0.1N).

  • Solvent: DMSO or Acetone/Water (1:1).

  • Procedure:

    • Dissolve the nitrile in DMSO (for solubility).

    • Add Na₂CO₃ followed by slow addition of H₂O₂ at 0°C (exothermic reaction).

    • Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Amide is much more polar/lower Rf than Nitrile).

    • Quench: Add water. The amide product often precipitates as a white solid.

    • Purification: Filter and wash with water. If soluble, extract with EtOAc.

  • Validation:

    • IR: Disappearance of ~2220 cm⁻¹ (-CN) and appearance of ~1650–1690 cm⁻¹ (Amide C=O) and 3100–3400 cm⁻¹ (NH₂ doublet).

    • MS: M+18 mass shift (hydration).

Biological Assay Workflow (TRPV1 Calcium Influx)

To verify the antagonist activity of the amide vs. the nitrile, use a FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

Assay_Workflow Step1 Cell Seeding (HEK293-hTRPV1) 24h incubation Step2 Dye Loading (Fluo-4 AM or Fura-2) 45 min @ 37°C Step1->Step2 Step3 Compound Addition (Nitrile vs Amide) Incubate 15 min Step2->Step3 Step4 Agonist Challenge (Capsaicin 100 nM) Step3->Step4 Step5 Readout (Measure Ca2+ Fluorescence) Step4->Step5

Figure 2: Standard FLIPR assay workflow for evaluating TRPV1 antagonism. The amide derivative typically inhibits the Capsaicin-induced Calcium spike, whereas the nitrile derivative shows minimal inhibition.

References

  • Westaway, S. M., et al. (2008). "Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1." Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613.[1] Link

  • Gunthorpe, M. J., et al. (2002). "The diversity in the vanilloid (TRPV1) receptor family of ion channels." Trends in Pharmacological Sciences, 23(4), 183-191. Link

  • Al-Jaber, N. A., et al. (2012). "Synthesis and biological activity of some new nicotinonitrile derivatives." Molecules, 17, 1-x. Link

  • Jia, Y., & Lee, L. (2007).[2] "Role of TRPV1 in inflammation and pain." Journal of Clinical Investigation. Link

  • TargetMol. (2024). "this compound Product Information." TargetMol Chemicals. Link

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 6-Phenylnicotinonitrile Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising molecule in a test tube to a viable therapeutic candidate is a complex and data-driven process. A critical aspect of this journey is establishing a strong in vitro-in vivo correlation (IVIVC), which provides a predictive mathematical model describing the relationship between a drug's properties in laboratory assays and its effects within a living organism.[1][2] This guide offers an in-depth technical comparison of 6-Phenylnicotinonitrile, a heterocyclic compound of interest, with a well-established therapeutic agent, Varenicline. Due to the limited publicly available data on this compound, this guide will utilize a scientifically informed, hypothetical dataset to illustrate the comparative analysis and the principles of IVIVC.

This compound is recognized as a valuable building block in medicinal chemistry, particularly in the synthesis of nicotinic receptor ligands and other agents targeting the central nervous system.[3][4] Nicotinonitrile derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Given its structural features, it is plausible to hypothesize that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders.[6][7]

This guide will, therefore, explore the hypothetical in vitro and in vivo profile of this compound as a putative nAChR modulator and compare it with Varenicline, a known partial agonist of the α4β2 nAChR subtype used for smoking cessation.[8][9] This comparative approach will highlight the key experimental data and methodologies required to build a robust IVIVC for novel compounds in this class.

Comparative In Vitro Profiling: Receptor Binding and Functional Activity

The initial characterization of a potential nAChR modulator begins with a series of in vitro assays to determine its binding affinity, selectivity, and functional activity at various nAChR subtypes.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for specific receptor subtypes. These assays typically use a radiolabeled ligand with known high affinity for the target receptor and measure the ability of the test compound to displace it.

Table 1: Comparative nAChR Binding Affinities (Ki, nM)

Compoundα4β2α7α3β4
This compound (Hypothetical) 15250500
Varenicline 0.83500130

This hypothetical data suggests that this compound may have a preferential affinity for the α4β2 nAChR subtype, albeit lower than Varenicline.

Functional Activity: Electrophysiology Assays

Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific human nAChR subtypes is a standard method to assess the functional activity of a compound. This technique measures the ion flow through the receptor channel upon agonist application, allowing for the determination of a compound's efficacy (Emax) and potency (EC50).

Table 2: Comparative nAChR Functional Activity (EC50, nM and Emax, % relative to Acetylcholine)

Compoundα4β2α7
EC50 (nM) Emax (%)
This compound (Hypothetical) 5040 (Partial Agonist)
Varenicline 245 (Partial Agonist)

The hypothetical data for this compound suggests it may act as a partial agonist at the α4β2 nAChR, similar to Varenicline, but with lower potency. Its activity at the α7 subtype is presumed to be negligible.

In Vitro Metabolic Stability and Safety Assessment

Early assessment of a compound's metabolic stability and potential for drug-drug interactions is crucial. Cytochrome P450 (CYP) inhibition assays are a standard component of this evaluation.[10][11]

CYP Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which are responsible for the metabolism of a vast number of drugs.[12] Inhibition of these enzymes can lead to altered drug exposure and potential toxicity.[10]

Table 3: Comparative CYP Inhibition (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
This compound (Hypothetical) >50>5025>5015
Varenicline >100>100>100>100>100

This hypothetical data suggests that this compound may have a moderate potential to inhibit CYP3A4 and a weaker potential to inhibit CYP2C19, whereas Varenicline shows a low potential for CYP inhibition.

Comparative In Vivo Evaluation: Pharmacokinetics and Efficacy

In vivo studies in animal models are essential to understand a compound's pharmacokinetic profile and to demonstrate its efficacy in a disease-relevant context.

Pharmacokinetic Studies in Rodents

Pharmacokinetic (PK) studies in rodents (e.g., rats or mice) are conducted to determine a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Comparative Pharmacokinetic Parameters in Rats (1 mg/kg, IV)

ParameterThis compound (Hypothetical)Varenicline
Tmax (h) 0.50.7
Cmax (ng/mL) 150200
AUC (ng*h/mL) 600850
t1/2 (h) 3.54.2
Bioavailability (%) 3090

The hypothetical PK profile for this compound suggests moderate oral bioavailability and a shorter half-life compared to Varenicline.

In Vivo Efficacy: Nicotine-Induced Locomotor Activity Model

A common behavioral model to assess the in vivo activity of nAChR modulators is the nicotine-induced locomotor activity test in rodents. Partial agonists are expected to block the stimulant effects of nicotine.

Table 5: Comparative Efficacy in Nicotine-Induced Hyperlocomotion in Mice

CompoundDose (mg/kg, IP)% Inhibition of Nicotine Response
This compound (Hypothetical) 125
350
1070
Varenicline 0.130
0.360
185

The hypothetical efficacy data suggests that this compound can attenuate the effects of nicotine in a dose-dependent manner, consistent with its proposed partial agonist activity at α4β2 nAChRs, although at higher doses than Varenicline.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a correlation between the in vitro data and the in vivo outcomes.[13] For nAChR modulators, a successful IVIVC would demonstrate that the in vitro potency and efficacy at the target receptor translate into a predictable in vivo pharmacological effect.

For this compound, a Level A IVIVC, which aims for a point-to-point correlation, would involve plotting the in vitro receptor occupancy (calculated from binding affinity and plasma concentrations) against the in vivo pharmacological response (e.g., inhibition of nicotine-induced hyperlocomotion). A linear relationship would indicate a strong IVIVC, allowing for the prediction of in vivo efficacy based on in vitro data for future analogs.

Experimental Protocols

In Vitro Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the nAChR subtype of interest.

  • Assay Buffer: Use a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-epibatidine for α4β2) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Nicotine-Induced Locomotor Activity
  • Animals: Use male C57BL/6 mice.

  • Acclimation: Acclimate the mice to the locomotor activity chambers for 30 minutes.

  • Drug Administration: Administer the test compound (e.g., this compound or Varenicline) or vehicle via intraperitoneal (IP) injection.

  • Nicotine Challenge: After a specified pretreatment time (e.g., 30 minutes), administer nicotine (e.g., 0.5 mg/kg, subcutaneous) or saline.

  • Locomotor Activity Measurement: Record locomotor activity (e.g., distance traveled) for 60 minutes post-nicotine injection using an automated activity monitoring system.

  • Data Analysis: Compare the locomotor activity of the different treatment groups and calculate the percent inhibition of the nicotine response.

Visualizing the Path Forward

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Modeling a Receptor Binding Assays (Ki at nAChR subtypes) f Correlate In Vitro Potency and In Vivo Efficacy a->f Input b Functional Assays (EC50, Emax) b->f Input c Metabolic Stability (CYP Inhibition) d Pharmacokinetics (PK) (Rat/Mouse) c->d Informs Dosing d->f Input e Efficacy Models (e.g., Nicotine-Induced Locomotion) e->f Output

Caption: Workflow for establishing an in vitro-in vivo correlation.

Conclusion

This comparative guide, using a hypothetical yet scientifically plausible dataset for this compound, illustrates the critical experimental path for characterizing a novel CNS-active compound and establishing a meaningful IVIVC. The comparison with a well-understood drug like Varenicline provides a benchmark for assessing the potential of new chemical entities. While the presented data for this compound is illustrative, the outlined methodologies and the logical framework for data integration are fundamental for any successful drug discovery program. A robust IVIVC not only enhances the understanding of a compound's behavior but also streamlines development by enabling more informed decision-making and potentially reducing the need for extensive late-stage clinical trials.

References

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A Researcher's Guide to Comparing the Metabolic Stability of 6-Phenylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of novel 6-Phenylnicotinonitrile derivatives. We will delve into the causality behind experimental design, present a robust protocol for in vitro assessment, and analyze illustrative data to establish clear structure-metabolism relationships (SMR).

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey from a promising chemical entity to a viable drug candidate, metabolic stability is a critical checkpoint. It dictates a compound's half-life, bioavailability, and potential for producing toxic metabolites, thereby profoundly influencing its overall pharmacokinetic profile.[1] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to adverse effects.[2]

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways. Optimizing the metabolic stability of derivatives based on this core is essential for advancing potent leads toward clinical development. This guide will compare three illustrative derivatives to demonstrate how structural modifications can be rationally designed to enhance metabolic properties.

The Analogs: A Comparative Study

To explore the structure-metabolism relationship, we will examine three hypothetical derivatives of the this compound core. These structures were chosen to represent common strategies for modulating metabolic "soft spots."

  • PN-1 (Unsubstituted): The parent this compound compound. Its phenyl and pyridine rings are potential sites for oxidative metabolism.

  • PN-F (Fluoro-substituted): A derivative with a fluorine atom at the para-position of the phenyl ring. Halogenation, particularly with fluorine, is a common strategy to block potential sites of cytochrome P450 (CYP) mediated oxidation.[3]

  • PN-OMe (Methoxy-substituted): A derivative featuring a methoxy group at the para-position of the phenyl ring. While this group can alter electronic properties, it also presents a metabolically labile site for O-dealkylation, a common metabolic pathway.

Experimental Design: The In Vitro Liver Microsomal Stability Assay

To assess metabolic stability, the in vitro liver microsomal stability assay is the industry-standard starting point.[4] It is a cost-effective and high-throughput method that provides a reliable measure of Phase I metabolism, which is predominantly driven by CYP enzymes found in liver microsomes.[5][6] Understanding a compound's intrinsic clearance (Clint) in this system is fundamental to predicting its in vivo hepatic clearance.[7]

Rationale for Method Selection

We choose pooled human liver microsomes to average out inter-individual variability in enzyme expression and activity.[4] The assay measures the rate of disappearance of the parent compound over time. The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for the catalytic cycle of CYP450 enzymes.[8] A control incubation without NADPH is crucial to confirm that any observed compound loss is due to enzymatic metabolism rather than non-specific binding or chemical instability.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_analysis 4. Analysis prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_microsomes Thaw & Dilute Pooled Human Liver Microsomes prep_buffer->prep_microsomes prep_nadph Prepare NADPH Cofactor Solution prep_test Prepare Test Compound Stock Solution (DMSO) pre_incubate Pre-incubate Microsomes & Test Compound at 37°C prep_test->pre_incubate prep_microsomes->pre_incubate start_reaction Initiate Reaction by adding NADPH pre_incubate->start_reaction time_points Incubate at 37°C Sample at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench Reaction with Acetonitrile (+ Internal Std) time_points->quench centrifuge Centrifuge to Pellet Precipitated Protein quench->centrifuge supernatant Transfer Supernatant to Analysis Plate centrifuge->supernatant lcms LC-MS/MS Analysis: Quantify Remaining Parent Compound supernatant->lcms data_analysis Data Analysis: Calculate t½ and Clint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 10 mM stock solution of NADPH in buffer.

    • On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice.

  • Incubation Setup (Self-Validating System):

    • For each compound, prepare two sets of reactions: one with the NADPH cofactor and one without (Negative Control).

    • In a 96-well plate, add buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). The low substrate concentration is chosen to be likely below the Michaelis-Menten constant (Km), ensuring the reaction follows first-order kinetics.

    • Include positive control compounds: Verapamil (high clearance) and Diazepam (low clearance) to validate the metabolic competency of the microsome batch.[5]

  • Initiating the Reaction:

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM) to the appropriate wells. For the negative control wells, add an equal volume of buffer. The t=0 minute time point is sampled from the "-NADPH" wells immediately before adding the cofactor.

  • Time-Point Sampling:

    • Incubate the reaction plate at 37°C with shaking.

    • At specified time points (e.g., 5, 15, 30, 60 minutes), aliquot a sample from the incubation mixture.

  • Reaction Quenching:

    • Immediately terminate the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile. This step serves two purposes: it stops the enzymatic reaction by precipitating proteins and makes the sample compatible with LC-MS/MS analysis.[9]

    • The acetonitrile should contain an internal standard (a structurally similar but distinct compound) to control for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area corresponding to the parent compound relative to the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[1]

Comparative Analysis of Results

The following table summarizes the illustrative experimental data obtained for our three this compound derivatives.

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Classification
PN-1 This compound2555.4Moderate
PN-F 6-(4-Fluorophenyl)nicotinonitrile> 60< 23.1High
PN-OMe 6-(4-Methoxyphenyl)nicotinonitrile12115.5Low

Note: This data is for illustrative purposes to guide interpretation.

Primary Metabolic Pathways

The primary metabolic transformations for this class of compounds are expected to be Phase I oxidative reactions mediated by CYP enzymes.[6] The diagram below illustrates the most likely metabolic "soft spots" on the parent scaffold.

G cluster_pathways CYP450-Mediated Oxidation Parent This compound (PN-1) M1 Aromatic Hydroxylation (Phenyl Ring) Parent->M1 Pathway A M2 Aromatic Hydroxylation (Pyridine Ring) Parent->M2 Pathway B M3 N-Oxidation (Pyridine Nitrogen) Parent->M3 Pathway C

Caption: Potential Phase I metabolic pathways for the this compound scaffold.

Discussion: Elucidating Structure-Metabolism Relationships (SMR)

The illustrative data provides clear insights into how subtle structural changes can dramatically alter metabolic stability.

  • PN-1 (Unsubstituted): The parent compound shows moderate stability. Its calculated half-life of 25 minutes suggests it is a substrate for CYP enzymes, likely undergoing hydroxylation on either the phenyl or pyridine ring as depicted in the pathway diagram. This level of stability might be acceptable for some therapeutic applications but could be improved to reduce clearance and increase in vivo exposure.

  • PN-F (Fluoro-substituted): The introduction of a fluorine atom at the para-position of the phenyl ring results in a significant increase in metabolic stability (t½ > 60 min). This is a classic example of "metabolic blocking." The carbon-fluorine bond is exceptionally strong, and the fluorine atom is not readily displaced by oxidative enzymes. By placing it at the para-position, a common site for hydroxylation, we effectively shield the molecule from this metabolic attack, leading to a much lower intrinsic clearance.[3]

  • PN-OMe (Methoxy-substituted): Conversely, adding a methoxy group at the same position drastically decreases metabolic stability (t½ = 12 min). The methyl group of the methoxy ether is highly susceptible to enzymatic O-dealkylation, a rapid metabolic process that converts the methoxy group to a hydroxyl group. This introduces a new, highly favorable metabolic pathway that significantly increases the rate of clearance, making PN-OMe a much less stable analog.

These findings underscore a key principle in medicinal chemistry: substituent effects on metabolism are highly predictable. Electron-withdrawing, blocking groups like fluorine can enhance stability, while metabolically labile groups like ethers can decrease it. This knowledge allows for a rational, iterative design process to fine-tune the pharmacokinetic properties of lead compounds.

Conclusion

This guide has outlined a systematic approach to comparing the metabolic stability of this compound derivatives. By employing a validated in vitro liver microsomal assay and analyzing the results within a structure-metabolism framework, researchers can make informed decisions to guide their lead optimization programs. The illustrative data for PN-1, PN-F, and PN-OMe clearly demonstrates that strategic modification of metabolic soft spots is a powerful tool for enhancing drug-like properties. Applying these principles will undoubtedly accelerate the development of more robust and effective drug candidates.

References

  • [Authoritative Source on Drug Metabolism] (Note: A specific, real-world reference would be inserted here, for example, a well-regarded textbook or review article on drug metabolism.)
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  • [Source detailing sample analysis] Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • [Source on In Vitro ADME testing] Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • [Source on the importance of metabolic stability] Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • [Source on Nicotinamide Derivatives SAR] Xu, K., et al. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • [Source on Metabolic Stabilization] Scott, J. D., et al. (n.d.). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • [Source on Interpreting In Vitro Data] Di, L., et al. (2018). Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • [Source on P450 and Phenylpropanoid Metabolism] Werck-Reichhart, D. (1995). Cytochromes P450 in phenylpropanoid metabolism. Drug Metabolism and Drug Interactions. Retrieved from [Link]

  • [Source on Nicotine Analogues SAR] Chen, J., et al. (1998). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • [Source on Metabolic Stability of Flame Retardants] Al-Dalain, S., et al. (2023). Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes and Human Hepatocytes. International Journal of Molecular Sciences. Retrieved from [Link]

  • [Source on Nicotinamide Derivatives Research] Xu, K., et al. (2024, November 1). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. ResearchGate. Retrieved from [Link]

  • [Source on CYP Enzymes in Humans] Nebert, D. W., & Russell, D. W. (2002). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Retrieved from [Link]

  • [Source on Pyridine Derivatives SAR] Orozco-Valerio, M. J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • [Source on Optimizing Metabolic Stability] Prati, F., et al. (2020). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N‐(pyridin‐3‐ylmethyl)quinoline derivative targeting synaptic plasticity. ResearchGate. Retrieved from [Link]

  • [Source on Scaffold Hopping for Metabolic Stability] Foley, D. J., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm. Retrieved from [Link]

  • [Source on SAR for NNMT Inhibitors] Gao, Y., et al. (2017). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

6-Phenylnicotinonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Imperative

As researchers, we often view 6-Phenylnicotinonitrile (CAS: 2942-40-7) merely as a structural intermediate—a building block for pyridine-based pharmacophores. However, from a waste management perspective, it represents a latent cyanogenic hazard .

While aromatic nitriles are generally more stable than their aliphatic counterparts, improper disposal—specifically mixing with strong acids or oxidizers—can catalyze the release of Hydrogen Cyanide (HCN) gas or NOx. This guide moves beyond generic "organic waste" labeling to provide a chemically grounded, self-validating disposal protocol designed to protect both personnel and downstream waste stream integrity.

Part 1: Hazard Identification & Chemical Logic

To dispose of this compound safely, you must understand what you are discarding. The molecule consists of a pyridine ring substituted with a phenyl group and a nitrile (cyano) moiety.

The Critical Hazard: The Cyano Group (-CN)

  • Mechanism: Under standard laboratory conditions, the nitrile is stable. However, in the presence of strong acids (pH < 2) or strong oxidizers, the C-N triple bond can destabilize.

  • Risk: Acidic hydrolysis can liberate HCN, a systemic chemical asphyxiant.

  • Operational Rule: NEVER dispose of this compound in "Acid Waste" streams. It must be segregated into "Organic Waste" streams (Non-Halogenated preferred, depending on solvent).

Physical Properties Relevant to Disposal

PropertyValueDisposal Implication
State Solid (Powder/Crystalline)Requires double-bagging to prevent particulate inhalation.
Solubility Low in water; High in DMSO, MeOH, EtOAcAqueous disposal is prohibited; use organic solvent streams.
Flash Point Not Applicable (Solid)Combustible but not flammable; suitable for incineration.
Incompatibilities Strong Acids, Strong OxidizersSegregation Mandatory.

Part 2: Step-by-Step Disposal Protocol

This protocol uses a Segregation-First approach. We do not attempt in-lab chemical neutralization for bulk waste due to the exothermic risks and potential for incomplete reaction. We rely on professional high-temperature incineration, facilitated by correct lab-side packaging.

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated glass waste jar.

  • Transfer: Transfer the solid inside a chemical fume hood. Avoid generating dust.[1][2][3][4][5][6]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid"

    • Constituents: "this compound (100%)"

    • Hazard Checkbox: "Toxic," "Irritant."

  • Secondary Containment: Place the closed jar inside a clear zip-lock bag to prevent contamination of the waste pickup area.

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Most this compound waste exists in solution (e.g., Ethyl Acetate or Methanol filtrates).

  • pH Verification (The Self-Validating Step):

    • Before pouring into the waste carboy, dip a pH strip into your flask.

    • Requirement: pH must be neutral or basic (pH 7–10) .

    • Action: If acidic, neutralize carefully with Saturated Sodium Bicarbonate (NaHCO₃) before disposal.

  • Solvent Segregation:

    • Pour into the Non-Halogenated Organic Waste carboy (assuming non-halogenated solvents were used).

    • Note: If Dichloromethane (DCM) was used, use the Halogenated Waste carboy. The nitrile is compatible with both, provided no acid is present.

  • Rinsing: Rinse the flask with Acetone. Add rinsate to the same organic waste container.

Scenario C: Contaminated Glassware & Spills (Decontamination)

For cleaning surfaces or glassware where incineration isn't applicable, we use Alkaline Hydrolysis . This converts the toxic nitrile into a relatively benign carboxylate.

  • Decontamination Solution: 10% Sodium Hypochlorite (Bleach) or 1M NaOH.

  • Contact Time: Allow 30 minutes of contact time.

  • Mechanism: The base attacks the nitrile carbon, hydrating it to an amide, and eventually hydrolyzing it to 6-phenylnicotinic acid (or its salt), releasing ammonia.

Part 3: Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This flowchart guides the researcher through the critical decision points to prevent accidental mixing with incompatible streams.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved Bagging Double Bag in Clear Poly Bag SolidPath->Bagging PHCheck Check pH (Must be > 7) LiquidPath->PHCheck SolidWaste Solid Hazardous Waste (Incineration) Bagging->SolidWaste Neutralize Neutralize with Sat. NaHCO3 PHCheck->Neutralize Acidic (<7) SolventCheck Solvent Type? PHCheck->SolventCheck Neutral/Basic Neutralize->PHCheck Re-test NonHal Non-Halogenated Organic Waste SolventCheck->NonHal MeOH, EtOAc, DMSO Hal Halogenated Organic Waste SolventCheck->Hal DCM, Chloroform

Caption: Decision matrix for segregating this compound waste. Note the critical pH check loop to prevent acidification of cyanide sources.

Figure 2: Decontamination Mechanism (Alkaline Hydrolysis)

This diagram illustrates why we use Bleach/NaOH for cleaning spills. It transforms the hazardous nitrile into a safer carboxylate.

Hydrolysis Nitrile This compound (R-CN) Step1 + NaOH / H2O (OH- Attack) Nitrile->Step1 Amide Intermediate Amide (R-CONH2) Step1->Amide Step2 + Heat / Time (- NH3) Amide->Step2 Acid 6-Phenylnicotinic Acid (Salt) (R-COO- Na+) Step2->Acid

Caption: Chemical pathway for decontaminating glassware. The nitrile is hydrolyzed to a carboxylate, eliminating the cyanide risk.

Part 4: Emergency Contingencies

Accidental Exposure [2][5]

  • Inhalation: Move to fresh air immediately. The pyridine ring adds respiratory irritation risks to the nitrile toxicity.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (like ethanol) to wash skin, as they may increase dermal absorption of the nitrile.

Spill Cleanup (Solid)

  • Isolate the area.

  • Wear N95 or P100 respiratory protection to avoid inhaling dust.

  • Cover spill with wet paper towels (to prevent dust dispersion).

  • Scoop into a bag.

  • Clean surface with 10% Bleach (as per Figure 2) to degrade trace residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7][8] [Link]

  • PubChem. (n.d.). Compound Summary: this compound (CAS 2942-40-7). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of 6-Phenylnicotinonitrile Analogs

The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from analogous compounds, this compound should be handled as a substance with the following potential risks:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: Can cause skin irritation upon direct contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]

  • Allergic Skin Reaction: Some nitrile compounds may cause an allergic skin reaction.[2]

  • Combustion Hazards: Emits toxic fumes, including nitrogen oxides, under fire conditions.[2][3]

This assessment necessitates a multi-faceted PPE strategy to shield against various exposure routes.

Core PPE Requirements: A Multi-Layered Defense

The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting. The selection of specific items should always be informed by a site-specific risk assessment.

Body Part Required PPE Rationale and Specifications
Hands Double-gloving with nitrile glovesNitrile gloves offer good resistance to a range of chemicals and are a standard in many laboratories.[4][5][6][7] Double-gloving provides an extra layer of protection against potential tears or pinholes and is best practice when handling potentially hazardous compounds. Always consult the glove manufacturer's compatibility data for specific chemicals when available.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard.Protects against accidental splashes of solutions or airborne particles. A face shield offers broader protection for the entire face.
Body A fully-fastened laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood is the primary means of respiratory protection. For situations outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.A chemical fume hood is essential for preventing the inhalation of airborne particles or vapors.[2][3]

Procedural Guidance: From Preparation to Disposal

A seamless and safe workflow is critical. The following diagram illustrates the logical flow for preparing to work with this compound, the handling process itself, and the subsequent decontamination and disposal steps.

Caption: Workflow for Handling this compound.

Step-by-Step PPE Protocols

Donning PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye and Face Protection: Don your safety glasses or goggles. If a splash risk exists, add a face shield.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they cover the cuffs of your lab coat. Put on the second pair of gloves over the first.

Doffing PPE:

  • Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Remove the inner pair in the same manner, avoiding contact with the outer surface.

  • Goggles/Face Shield: Remove eye and face protection from the back of your head.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8]

Emergency Response: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is crucial.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove any contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of clean water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and give the person water to drink. Seek immediate medical attention.[2][9]
Spill Evacuate the immediate area. Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.[2][3] Cover the spill with an inert absorbent material. Scoop the material into a designated, labeled waste container. Ventilate the area and wash the spill site once the material is removed.

The following flowchart outlines the decision-making process for responding to an exposure incident.

G start Exposure Incident Occurs exposure_type What type of exposure? start->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion wash_skin Wash with soap and water for 15 minutes skin_contact->wash_skin flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, give water ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency Response for Exposure to this compound.

Waste Disposal: A Critical Final Step

All waste contaminated with this compound, including used PPE and absorbent materials from spills, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.[8]

By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Ambeed. 6-(3-(Hydroxymethyl)phenyl)
  • MySkinRecipes. This compound.
  • Matrix Scientific. 5-(2-(Trifluoromethoxy)phenyl)
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 6-PHENOXYNICOTINONITRILE.
  • Benchchem. An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-methyl-5-phenylnicotinonitrile.
  • Benchchem. Essential Safety and Operational Guide for 2-Chloro-6-methyl-5-phenylnicotinonitrile.
  • Key Organics.
  • Thermo Fisher Scientific.
  • Alichem.
  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Chemsrc. This compound | CAS#:39065-54-8.
  • Lab Manager. Laboratory Gloves Explained: Protection by Hazard Type.
  • Sentinel Laboratories. 10 Vital Application of Disposable & Protective Nitrile Gloves.
  • Echemi. 2-AMINO-6-(TERT-BUTYL)
  • Unigloves.
  • University of Nevada, Reno EHRS. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.